Grubbs Catalyst
描述
属性
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclohexylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBGYBHLCEVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74Cl2P2Ru+2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Grubbs Catalyst in Olefin Metathesis: A Mechanistic Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Olefin metathesis is a powerful organic reaction that involves the redistribution of alkylidene fragments between two alkenes.[1][2][3] This transformation, catalyzed by transition metal carbene complexes, has become an indispensable tool in synthetic chemistry for the formation of carbon-carbon double bonds, enabling the synthesis of complex molecules, polymers, and macrocycles.[3][4][5] Among the most successful catalysts for this reaction are the ruthenium-based complexes developed by Robert H. Grubbs.[5] Grubbs catalysts are prized for their remarkable functional group tolerance, stability in air and moisture, and compatibility with a broad array of solvents, making them highly versatile for both laboratory-scale synthesis and industrial applications.[1][5] This guide provides an in-depth exploration of the mechanism of action for various generations of Grubbs catalysts.
The Core Catalytic Cycle: The Chauvin Mechanism
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs complexes was first proposed by Yves Chauvin.[1][2] It proceeds via a series of cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1][6][7][8] The catalytic cycle consists of two main phases: initiation and propagation.
1. Initiation: Formation of the Active Catalyst
The commercially available Grubbs catalysts are typically 16-electron ruthenium complexes and are considered "precatalysts."[7] To enter the catalytic cycle, the precatalyst must first generate a more reactive, coordinatively unsaturated 14-electron species.[7][8][9] This initiation step is crucial and often rate-determining for the overall reaction.[9][10]
There are two primary pathways for initiation, depending on the catalyst generation, substrate, and reaction conditions:
-
Dissociative Mechanism: The precatalyst first dissociates a ligand to form the 14-electron active species, which then coordinates with the incoming olefin. For first-generation Grubbs catalysts, this involves the dissociation of a phosphine (B1218219) (PCy₃) ligand.[11][12] For Hoveyda-Grubbs catalysts, the chelating ether oxygen dissociates from the ruthenium center.[13] This pathway is generally favored for sterically demanding olefins.[13][14]
-
Associative/Interchange Mechanism: The incoming olefin coordinates to the ruthenium center before or simultaneously with the departure of a ligand.[8][13] This "interchange" mechanism is often favored for smaller, less sterically hindered olefins and can lead to very fast precatalyst activation.[13][14]
2. Propagation: The Catalytic Turnover
Once the active 14-electron species is formed and coordinated to a substrate olefin, the propagation cycle begins.
-
Step 1: [2+2] Cycloaddition: The olefin and the ruthenium alkylidene undergo a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as a metallacyclobutane.[2][6] The formation of this intermediate is often the rate-determining step of the catalytic cycle.[10]
-
Step 2: [2+2] Cycloreversion: The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition.[6] This cleavage can occur in a productive manner to release a new olefin product and a new ruthenium alkylidene complex.
-
Step 3: Repeat: This new alkylidene complex can then react with another molecule of the substrate olefin (or the second olefin in a cross-metathesis reaction), continuing the catalytic cycle until the reactants are consumed.[1][6]
// Nodes Ru_Alkylidene [label="Active Catalyst\n[Ru]=CHR¹", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Olefin_Coordination [label="Olefin Complex\n([Ru]=CHR¹)(R²CH=CHR³)", fillcolor="#FBBC05", fontcolor="#202124"]; Metallacycle [label="Metallacyclobutane\nIntermediate", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; New_Olefin_Coord [label="Product Complex\n([Ru]=CHR³)(R¹CH=CHR²)", fillcolor="#FBBC05", fontcolor="#202124"]; New_Ru_Alkylidene [label="New Catalyst\n[Ru]=CHR³", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ru_Alkylidene -> Olefin_Coordination [label="+ R²CH=CHR³"]; Olefin_Coordination -> Metallacycle [label="[2+2] Cycloaddition"]; Metallacycle -> New_Olefin_Coord [label="[2+2] Cycloreversion"]; New_Olefin_Coord -> Ru_Alkylidene [label="- R¹CH=CHR² (Product)", dir=back]; New_Olefin_Coord -> New_Ru_Alkylidene [style=invis]; // for positioning
// Cycle continuation Ru_Alkylidene -> New_Ru_Alkylidene [style=invis]; New_Ru_Alkylidene -> Ru_Alkylidene [label="Reacts with another\nolefin to restart cycle", style=dashed, constraint=false]; } } Figure 2: The Chauvin mechanism for olefin metathesis.
Generations of Grubbs Catalysts and Mechanistic Implications
The evolution of Grubbs catalysts has been driven by the need for higher activity, stability, and broader substrate scope.
-
First-Generation Grubbs Catalyst (G-I): Featuring two tricyclohexylphosphine (B42057) (PCy₃) ligands, G-I is relatively stable but requires phosphine dissociation to initiate.[3][12] Its activity is moderate compared to later generations.
-
Second-Generation this compound (G-II): In G-II, one PCy₃ ligand is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand.[3][15] This modification significantly increases the catalyst's thermal stability and activity, promoting the dissociation of the remaining phosphine ligand and accelerating the initiation rate.[3][15]
-
Hoveyda-Grubbs Catalysts (HG-I, HG-II): These catalysts feature a chelating isopropoxybenzylidene ligand, where the ether oxygen can coordinate to the ruthenium center.[5] This chelation replaces a phosphine ligand, leading to phosphine-free catalysts (in the case of HG-II) with enhanced stability and easier removal from reaction products.[5] Initiation occurs via dissociation of the Ru-Oxygen bond.[13]
-
Third-Generation this compound (G-III): To achieve even faster initiation, the remaining phosphine ligand in G-II is replaced with more labile ligands, such as pyridines.[5] These "fast-initiating" catalysts are particularly useful in applications like ring-opening metathesis polymerization (ROMP) where a high initiation-to-propagation rate ratio is desired.[5]
Quantitative Data: Catalyst Initiation Rates
The rate of initiation is a critical parameter that distinguishes the catalyst generations. Kinetic studies, often performed using UV-vis spectroscopy, have quantified these differences.
| Catalyst Generation | Catalyst Example | Ligand Dissociation | Observed Rate Constant (k_obs, s⁻¹) | Conditions |
| First-Generation | (PCy₃)₂Cl₂Ru=CHPh | PCy₃ | 7.48 x 10⁻⁵ | 0.10 mM in CH₂Cl₂, 25 °C[11][16] |
| Second-Generation | (IMesH₂)(PCy₃)Cl₂Ru=CHPh | PCy₃ | 1.52 x 10⁻⁴ | 0.10 mM in CH₂Cl₂, 25 °C[11][16] |
| Third-Generation | (IMesH₂)(3-Br-py)₂Cl₂Ru=CHPh | 3-Bromopyridine | > 4 | Toluene (B28343), with ethyl vinyl ether[17] |
Data compiled from studies measuring catalyst transformation and initiation kinetics. Note that conditions vary, and direct comparison should be made with caution. The G-III value represents a lower limit, highlighting its extremely rapid initiation.
Experimental Protocols
Elucidating the mechanism of Grubbs catalysts relies on a combination of kinetic, spectroscopic, and computational methods.
Protocol 1: Kinetic Analysis of Catalyst Initiation via UV-vis Spectroscopy
This protocol describes a general method for measuring the rate of the initiation reaction between a Grubbs precatalyst and an olefin substrate using stopped-flow UV-vis spectroscopy.
-
Materials and Preparation:
-
This compound (e.g., G-II).
-
Olefin substrate (e.g., ethyl vinyl ether).
-
Anhydrous, degassed solvent (e.g., toluene or CH₂Cl₂).
-
All manipulations are performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
-
Solution Preparation:
-
Prepare a stock solution of the this compound of known concentration (e.g., 0.1 mM).
-
Prepare a series of stock solutions of the olefin substrate at various concentrations (e.g., ranging from 1 mM to 100 mM).
-
-
Stopped-Flow Measurement:
-
The experiment is conducted using a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and immediate spectroscopic monitoring.
-
Load one syringe of the apparatus with the catalyst solution and the other with the olefin solution.
-
Set the spectrophotometer to monitor the decay of the catalyst's metal-to-ligand charge transfer (MLCT) band, which is characteristic of the precatalyst (e.g., ~334-354 nm for many Grubbs catalysts).[16][17]
-
Rapidly inject and mix the two solutions into the observation cell at a controlled temperature (e.g., 25 °C).
-
-
Data Acquisition and Analysis:
-
Record the absorbance at the chosen wavelength as a function of time. The reaction is typically followed for several half-lives.
-
The resulting absorbance vs. time data is fitted to a first-order exponential decay function (A(t) = A₀e^(-k_obs*t) + A_inf) to extract the pseudo-first-order rate constant (k_obs).[17]
-
Repeat the experiment for each olefin concentration.
-
Plot k_obs versus the olefin concentration. The nature of this plot (linear, hyperbolic) provides insight into the initiation mechanism (associative vs. dissociative).[14]
-
// Nodes Prep [label="Prepare Stock Solutions\n(Catalyst & Olefin)\nunder Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="Load Syringes of\nStopped-Flow Apparatus", fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="Rapid Mix & Inject\ninto Observation Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Absorbance Decay\n(MLCT Band) vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fit [label="Fit Data to First-Order\nExponential Decay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plot [label="Plot k_obs vs. [Olefin]\nto Determine Mechanism", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Prep -> Load; Load -> Mix; Mix -> Monitor; Monitor -> Fit; Fit -> Plot; } } Figure 3: Experimental workflow for kinetic analysis of initiation.
Protocol 2: Monitoring Catalyst Transformation by ³¹P NMR Spectroscopy
Phosphorus-31 NMR is a valuable tool for observing changes involving phosphine-containing catalysts (G-I and G-II).
-
Sample Preparation:
-
In an NMR tube under an inert atmosphere, dissolve a known concentration of the this compound (e.g., 0.1 M) in a deuterated solvent (e.g., CD₂Cl₂).[11]
-
-
Data Acquisition:
-
Acquire an initial ³¹P NMR spectrum (t=0). The intact G-I catalyst will show a singlet, while G-II will also have a characteristic signal for its PCy₃ ligand.
-
If studying initiation, add the olefin substrate to the NMR tube.
-
Acquire spectra at regular time intervals.
-
-
Analysis:
-
Monitor the decrease in the intensity of the signal corresponding to the starting catalyst and the appearance of new signals.
-
The formation of free PCy₃ or its oxide (if oxygen is present) can be observed, providing evidence for the dissociative pathway and/or catalyst decomposition.[11] The percentage of catalyst transformation can be quantified by integrating the respective signals.[11][16]
-
Catalyst Decomposition
While robust, Grubbs catalysts can undergo decomposition, particularly in the presence of certain functional groups or impurities. For instance, primary alcohols can react with the first-generation catalyst to form a ruthenium hydride species, which is inactive for metathesis but may promote olefin isomerization.[18] Understanding these deactivation pathways is critical for optimizing reaction conditions and maximizing catalyst lifetime.
Conclusion
The mechanism of the this compound in olefin metathesis is a well-studied, multi-step process governed by the Chauvin mechanism. The initiation of the precatalyst to a catalytically active 14-electron species is a critical step that can proceed through dissociative or interchange pathways. The subsequent propagation involves a [2+2] cycloaddition to form a metallacyclobutane intermediate, followed by a productive cycloreversion. The evolution through successive catalyst generations has primarily focused on tuning the lability and electronic properties of the ancillary ligands to control the initiation rate, overall activity, and stability. A thorough understanding of these mechanistic principles is essential for researchers and drug development professionals to effectively harness the synthetic power of olefin metathesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. s3.smu.edu [s3.smu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
The Evolution of Olefin Metathesis: A Comprehensive Technical Guide to Grubbs Catalyst Generations
For Researchers, Scientists, and Drug Development Professionals
The advent of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has revolutionized the field of olefin metathesis, transforming it from a niche reaction into a powerful and widely used tool in organic synthesis, polymer chemistry, and drug development.[1][2] These catalysts are prized for their remarkable functional group tolerance, stability in air and moisture, and compatibility with a broad array of solvents.[1][2] This technical guide provides an in-depth overview of the evolution of Grubbs catalysts through their various generations, detailing their structural modifications, mechanistic nuances, and comparative performance in key olefin metathesis reactions.
The Genesis: First-Generation Grubbs Catalyst
The journey began with the development of the first-generation this compound, benzylidene-bis(tricyclohexylphosphino)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]).[2] This landmark catalyst demonstrated predictable reactivity and tolerance to many functional groups, opening the door for the widespread application of ring-closing metathesis (RCM) in the synthesis of complex molecules.[2]
Key Features:
-
Structure: A ruthenium center coordinated to two tricyclohexylphosphine (B42057) (PCy₃) ligands, two chloride ligands, and a benzylidene group.[2]
-
Mechanism: The catalytic cycle is initiated by the dissociation of one of the phosphine (B1218219) ligands to create a vacant coordination site for the incoming olefin.[3][4]
-
Applications: Primarily used for RCM of terminal dienes and some cross-metathesis (CM) reactions.[2][5] Its activity is generally limited with sterically hindered or electron-deficient olefins.
The Breakthrough: Second-Generation this compound
A significant leap in activity and scope was achieved with the introduction of the second-generation this compound.[3][4] In this iteration, one of the PCy₃ ligands is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand, typically 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (IMes) or its saturated analogue (SIMes).[3][4]
Key Features:
-
Structure: Features one PCy₃ ligand and one NHC ligand, resulting in a mixed-ligand system.[3][4]
-
Enhanced Activity: The strong electron-donating nature of the NHC ligand promotes the dissociation of the remaining phosphine ligand, leading to a much faster initiation rate and higher overall catalytic activity.[3][6] This generation exhibits significantly greater reactivity towards a broader range of olefins, including those that are sterically demanding or electron-deficient.[3][4]
-
Mechanism: The initiation still proceeds via a dissociative mechanism, but the higher lability of the phosphine ligand in the presence of the NHC ligand accelerates the formation of the active 14-electron species.[3]
Enhanced Stability and Recyclability: Hoveyda-Grubbs Catalysts
The development of the Hoveyda-Grubbs catalysts addressed the desire for catalysts with increased stability and the potential for recovery and reuse. These catalysts feature a chelating isopropoxystyrene ligand that replaces one of the phosphine ligands.[1][7]
Key Features:
-
Structure: The ruthenium center is part of a chelate ring formed by the isopropoxy group of the benzylidene ligand. The second-generation Hoveyda-Grubbs catalyst is phosphine-free, with the other neutral ligand being an NHC.[1][7]
-
Increased Stability: The chelating nature of the benzylidene ligand leads to greater thermal stability and a slower, more controlled initiation.[1][7]
-
Mechanism: Initiation can proceed through either a dissociative pathway, involving the cleavage of the Ru-O bond, or an interchange mechanism where the incoming olefin assists in the displacement of the chelating group.[8][9]
Pushing the Limits of Initiation: Third-Generation (Fast-Initiating) Grubbs Catalysts
To achieve even faster reaction rates, the third-generation Grubbs catalysts were developed. These catalysts replace the phosphine ligands with more labile pyridine-based ligands.[1][10]
Key Features:
-
Structure: Typically feature two substituted pyridine (B92270) ligands in place of phosphines.[1][10] The use of 3-bromopyridine, for instance, dramatically increases the initiation rate.[1]
-
Extremely Fast Initiation: The lability of the pyridine ligands leads to a very rapid formation of the active catalytic species, making them highly effective for applications requiring fast polymerization, such as ring-opening metathesis polymerization (ROMP).[1][2][10]
-
Mechanism: Initiation is believed to occur through a rapid dissociation of one or both pyridine ligands, followed by olefin coordination.[10] Kinetic studies suggest a convergent mechanism involving both associative and dissociative pathways.[11][12]
Fine-Tuning Activity: Zhan Catalysts
The Zhan catalysts are a subclass of Hoveyda-Grubbs type catalysts that feature electron-withdrawing groups on the isopropoxystyrene ligand.[13] This modification allows for fine-tuning of the catalyst's initiation rate and stability.
Key Features:
-
Structure: Similar to Hoveyda-Grubbs catalysts but with substituents, such as a nitro or sulfonamide group, on the aromatic ring of the chelating ligand.[13]
-
Tunable Reactivity: The electron-withdrawing groups modulate the strength of the Ru-O bond, influencing the rate of initiation.[13]
-
Recyclability: Some Zhan catalysts are designed to be attached to solid supports, facilitating their recovery and reuse.[13]
Comparative Performance Data
To facilitate a direct comparison of the different catalyst generations, the following tables summarize their performance in two benchmark olefin metathesis reactions: the ring-closing metathesis of diethyl diallylmalonate and a representative cross-metathesis reaction.
| Catalyst Generation | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| First Generation | 0.4 | CH₂Cl₂ | Room Temp | 1 | >95 | [14] |
| Second Generation | 0.48 | Toluene (B28343) | 25 | <0.5 | >98 | [15] |
| Hoveyda-Grubbs II | 0.48 | THF | 25 | <0.5 | >98 | [15] |
| Third Generation | Not directly compared under identical conditions in the provided search results. |
Table 1: Comparative data for the Ring-Closing Metathesis of Diethyl Diallylmalonate.
| Catalyst Generation | Catalyst Loading (mol%) | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| First Generation | 5 | 1-octene and cis-1,4-diacetoxy-2-butene | CH₂Cl₂ | 40 | 12 | 82 | [16] |
| Second Generation | 5 | 1-octene and cis-1,4-diacetoxy-2-butene | CH₂Cl₂ | 40 | 1.5 | 95 | [16] |
| Hoveyda-Grubbs II | 1 | 1-octene and allyl acetate | CH₂Cl₂ | 40 | 4 | 89 | [16] |
| Third Generation | Not directly compared under identical conditions in the provided search results. |
Table 2: Comparative data for a representative Cross-Metathesis reaction.
Experimental Protocols
Detailed experimental protocols for the synthesis of representative catalysts from each generation and their application in standard metathesis reactions are provided below.
Synthesis of First-Generation this compound ([RuCl₂(PCy₃)₂(=CHPh)])
This one-pot synthesis is adapted from the procedure reported by Grubbs and co-workers.[2]
Materials:
-
RuCl₂(PPh₃)₃
-
Tricyclohexylphosphine (PCy₃)
-
Toluene, degassed
-
Pentane (B18724), degassed
Procedure:
-
In a glovebox, dissolve RuCl₂(PPh₃)₃ in toluene.
-
Slowly add a solution of phenyldiazomethane in pentane to the ruthenium solution at room temperature. The color of the solution will change, indicating the formation of the ruthenium carbene.
-
Add a solution of tricyclohexylphosphine in toluene to the reaction mixture.
-
Stir the mixture for 1-2 hours at room temperature.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with cold pentane to remove any unreacted starting materials and byproducts.
-
Dry the purple solid under vacuum to yield the first-generation this compound.
Synthesis of Second-Generation this compound ([(H₂IMes)(PCy₃)RuCl₂(=CHPh)])
This procedure involves the substitution of a phosphine ligand from the first-generation catalyst with an N-heterocyclic carbene.[17]
Materials:
-
First-Generation this compound
-
1,3-Dimesitylimidazolinium chloride (H₂IMes·HCl)
-
Potassium tert-butoxide
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, suspend 1,3-dimesitylimidazolinium chloride and potassium tert-butoxide in toluene.
-
Stir the mixture at room temperature for 30 minutes to generate the free carbene in situ.
-
Add the first-generation this compound to the mixture.
-
Stir the reaction mixture at 80 °C for 1 hour. The color will change from purple to reddish-brown.
-
Allow the mixture to cool to room temperature and filter to remove any inorganic salts.
-
Remove the solvent from the filtrate under vacuum.
-
Wash the resulting solid with pentane and dry under vacuum to afford the second-generation this compound as a reddish-brown powder.
Ring-Closing Metathesis of Diethyl Diallylmalonate
This is a standard procedure to evaluate the activity of Grubbs catalysts.[18]
Materials:
-
This compound (First, Second, or Hoveyda-Grubbs II generation)
-
Diethyl diallylmalonate
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the this compound (e.g., 1 mol%) in a portion of the dichloromethane.
-
In a separate flask, dissolve diethyl diallylmalonate in the remaining dichloromethane.
-
Add the catalyst solution to the substrate solution with stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the product by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycles and Evolution
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the different this compound generations and their evolutionary relationship.
Conclusion
The continuous evolution of Grubbs catalysts has profoundly impacted the landscape of modern organic synthesis. From the foundational first-generation catalyst to the highly active and specialized later generations, each development has expanded the scope and applicability of olefin metathesis. For researchers in drug development and other scientific fields, a thorough understanding of the characteristics and performance of each catalyst generation is paramount for the rational design of efficient and effective synthetic strategies. The selection of the optimal catalyst depends on the specific substrate and desired transformation, with factors such as steric hindrance, electronic properties, and desired reaction rate all playing a crucial role. This guide serves as a foundational resource for navigating the diverse world of Grubbs catalysts and harnessing their full potential in chemical research and development.
References
- 1. Buy this compound, 3nd Generation | 900169-53-1 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. Hoveyda–this compound | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 11. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Zhan catalyst - Wikipedia [en.wikipedia.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN101775043A - Method for synthesizing second generation this compound - Google Patents [patents.google.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Technical Guide to Ring-Closing Metathesis with Grubbs Catalysts: Principles, Protocols, and Performance
For Researchers, Scientists, and Drug Development Professionals
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient construction of a wide array of cyclic molecules. This is particularly true in the fields of drug discovery and materials science, where the synthesis of complex ring systems is often a critical step. The development of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has been instrumental in the widespread adoption of this technology. These catalysts offer remarkable functional group tolerance, stability, and catalytic activity, making RCM a favored strategy for the formation of small, medium, and large rings, including challenging macrocycles and heterocycles.[1][2]
This technical guide provides an in-depth exploration of the fundamental principles of ring-closing metathesis using Grubbs catalysts. It covers the reaction mechanism, the evolution of the catalyst generations, quantitative data on their performance, and detailed experimental protocols for key reactions.
Fundamental Principles of Ring-Closing Metathesis
Ring-closing metathesis is an intramolecular olefin metathesis reaction where a diene substrate is converted into a cyclic alkene with the liberation of a small volatile olefin, typically ethylene (B1197577).[3] The reaction is catalyzed by a transition metal alkylidene complex, with Grubbs catalysts being the most widely used.
The Catalytic Cycle
The generally accepted mechanism for RCM, known as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1] The catalytic cycle can be broken down into the following key stages:
-
Initiation: The active catalytic species is generated from the precatalyst. For the first-generation Grubbs catalyst, this involves the dissociation of a phosphine (B1218219) ligand to create a vacant coordination site.
-
Alkene Coordination: One of the terminal alkenes of the diene substrate coordinates to the ruthenium center.
-
[2+2] Cycloaddition: The coordinated alkene undergoes a [2+2] cycloaddition with the ruthenium alkylidene to form a four-membered metallacyclobutane intermediate.
-
[2+2] Cycloreversion (Retro-cycloaddition): The metallacyclobutane ring cleaves in a productive manner to release the first part of the substrate and form a new ruthenium alkylidene intermediate.
-
Intramolecular Reaction: The second terminal alkene of the same molecule then coordinates to the ruthenium center and undergoes another [2+2] cycloaddition to form a second metallacyclobutane intermediate that incorporates the cyclic structure.
-
Final Cycloreversion and Catalyst Regeneration: This final metallacyclobutane intermediate undergoes a final cycloreversion to release the desired cyclic alkene product and regenerate the initial catalytically active species, which can then re-enter the catalytic cycle. The driving force for the reaction is often the entropically favorable release of volatile ethylene gas.[1]
Evolution of Grubbs Catalysts
The development of Grubbs catalysts has progressed through several generations, each offering improved activity, stability, and substrate scope.
-
First-Generation this compound (G-I): This catalyst, [RuCl₂(PCy₃)₂(=CHPh)], was a significant breakthrough due to its tolerance to a wide range of functional groups and its stability in air and moisture. However, it exhibits lower activity compared to later generations, particularly with sterically hindered or electron-deficient olefins.
-
Second-Generation this compound (G-II): The second-generation catalyst, [RuCl₂(IMes)(PCy₃)(=CHPh)], replaces one of the tricyclohexylphosphine (B42057) (PCy₃) ligands with a more electron-donating N-heterocyclic carbene (NHC) ligand. This modification results in a dramatic increase in catalytic activity and thermal stability, allowing for the cyclization of more challenging substrates, including those leading to tri- and tetrasubstituted double bonds.[4]
-
Hoveyda-Grubbs Catalysts: These are derivatives of the second-generation catalyst where the benzylidene ligand is modified with a chelating isopropoxy group. The Hoveyda-Grubbs second-generation catalyst is known for its high stability and is often used in demanding applications.
-
Third-Generation this compound (G-III) and other advanced catalysts: Further modifications, such as replacing the remaining phosphine ligand with a more labile one like pyridine, have led to "fast-initiating" catalysts. These are particularly useful in ring-opening metathesis polymerization (ROMP). Other developments include catalysts with enhanced stereoselectivity (Z-selective catalysts) and catalysts designed for specific applications like aqueous-phase metathesis.
Data Presentation: Catalyst Performance in RCM
The choice of catalyst is crucial for the success of an RCM reaction and depends heavily on the substrate and the desired ring size. The following tables summarize quantitative data from various studies to provide a comparative overview of catalyst performance.
Table 1: Comparison of Grubbs Catalysts for the Synthesis of 5- to 7-Membered Nitrogen Heterocycles
| Substrate (Diene) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product (Ring Size) | Yield (%) | Reference |
| N-Cbz-diallylamine | G-II (0.05) | Neat | 25 | 0.5 | 5 | >95 | [5] |
| N-Boc-diallylamine | G-II (0.05) | Neat | 25 | 0.5 | 5 | >95 | [5] |
| N-Cbz-allylhomoallylamine | G-II (1.0) | Toluene (1.0 M) | 80 | 16 | 6 | >95 | [5] |
| N-Boc-allylhomoallylamine | G-II (1.0) | Toluene (1.0 M) | 80 | 16 | 6 | >95 | [5] |
| N-Cbz-bis(homoally)amine | G-II (5.0) | Toluene (0.2 M) | 80 | 16 | 7 | >95 | [5] |
| N-Boc-bis(homoally)amine | G-II (5.0) | Toluene (0.05 M) | 80 | 16 | 7 | >95 | [5] |
Table 2: Performance of Grubbs Catalysts in the Synthesis of Medium-Sized Rings (8-10 Members)
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product Ring Size | Yield (%) | Reference |
| Diene precursor for Serpendione | Grubbs II | 5 | CH₂Cl₂ | Reflux | 12 | 8 | 75 | [6] |
| Diene precursor for Stemoamide | Grubbs II | 10 | Toluene | 80 | 4 | 8 | 85 | [6] |
| Diene 12a (in reference) | Grubbs I | 5 | CH₂Cl₂ | 25 | 48 | 8 | 14 | [4] |
| Diene 12a (in reference) | Schrock Catalyst | 5 | Benzene | 25 | 1 | 8 | 95 | [4] |
| Diene 13a (in reference) | Grubbs I | 5 | CH₂Cl₂ | 25 | 48 | 9 | 4 | [4] |
Table 3: RCM for Macrocyclization
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product Ring Size | Yield (%) | Reference |
| Diene ester 32 (in reference) | syn-9 (in reference) | 1 | CH₂Cl₂ | 40 | 24 | 14 | 95 | [7] |
| Diene ester 33 (in reference) | syn-9 (in reference) | 1 | CH₂Cl₂ | 40 | 24 | 14 | 92 | [7] |
| Diene 10a (in reference) | Grubbs I | 2.5 | DCM | 40 | 24 | Macrocycle | 92 | [8] |
| Diene 10a (in reference) | Catalyst 7b (in reference) | 1.0 | DCM | 40 | 24 | Macrocycle | 98 | [8] |
Experimental Protocols
The following are detailed methodologies for representative RCM reactions. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) as the catalysts, although relatively stable, can be sensitive to oxygen, especially in solution.
Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate
This protocol is a common undergraduate or introductory graduate-level experiment demonstrating a straightforward RCM reaction.
Materials:
-
Diethyl diallylmalonate
-
Grubbs Second Generation Catalyst
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Activated carbon
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add diethyl diallylmalonate.
-
Solvent Addition: Add anhydrous and degassed dichloromethane to dissolve the substrate. The concentration is typically in the range of 0.05 to 0.1 M.
-
Catalyst Addition: In a separate vial, weigh the Grubbs second-generation catalyst (typically 1-5 mol%). Dissolve the catalyst in a small amount of anhydrous, degassed DCM.
-
Reaction Initiation: Add the catalyst solution to the stirring solution of the diene. The reaction mixture will typically change color upon addition of the catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 1-2 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure diethyl cyclopent-3-ene-1,1-dicarboxylate. Alternatively, for a simpler purification, the crude product can be dissolved in a minimal amount of solvent and stirred with activated carbon to remove the ruthenium byproducts, followed by filtration through a pad of celite.
Solid-Phase Synthesis of a Cyclic Peptide
This protocol illustrates the application of RCM in the synthesis of more complex molecules, such as cyclic peptides on a solid support.
Materials:
-
Resin-bound linear peptide containing two O-allyl tyrosine residues
-
Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF)
-
Isomerization suppressants (e.g., 1,4-benzoquinone (B44022) or phenol) - optional
-
Standard solid-phase peptide synthesis (SPPS) vessel and shaker
-
Inert atmosphere setup
Procedure:
-
Resin Preparation: Swell the resin-bound linear peptide in the chosen reaction solvent (e.g., DCM or DCM/DMF) in an SPPS vessel under an inert atmosphere.
-
Catalyst Solution Preparation: In a separate flask, prepare a solution of the Grubbs or Hoveyda-Grubbs catalyst (typically 15-40 mol% relative to the peptide) in the reaction solvent.
-
Reaction: Add the catalyst solution to the swollen resin and shake the mixture at the desired temperature (e.g., 40 °C). The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
-
Washing: After the desired reaction time (typically 2-24 hours), drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by other solvents like methanol (B129727) and DCM to remove the catalyst and byproducts.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether. The crude product is then purified by preparative reverse-phase HPLC.
Visualization of Workflows and Relationships
Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for an RCM reaction and the logical relationship between the different generations of Grubbs catalysts.
Conclusion
Ring-closing metathesis utilizing Grubbs catalysts has become an indispensable transformation in modern organic chemistry. The continuous evolution of these catalysts has expanded the boundaries of what is synthetically achievable, providing access to complex molecular architectures with high efficiency and predictability. For researchers in drug discovery and development, a thorough understanding of the principles of RCM, coupled with access to reliable experimental protocols and comparative performance data, is essential for the successful application of this powerful technology. This guide has aimed to provide a solid foundation in these core aspects, empowering scientists to effectively leverage RCM in their synthetic endeavors.
References
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]
An In-depth Technical Guide to Exploratory Studies of Grubbs Catalysts in Cross-Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Grubbs catalysts in cross-metathesis reactions, a cornerstone of modern organic synthesis. It delves into the mechanistic underpinnings, catalyst evolution, and practical considerations for achieving high efficiency and selectivity. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in drug discovery and development where the construction of complex molecular architectures is paramount.
Introduction to Olefin Cross-Metathesis
Olefin metathesis is a powerful catalytic reaction that enables the redistribution of carbon-carbon double bonds.[1][2] Among its variants, cross-metathesis (CM) is an intermolecular reaction that joins two different alkene molecules, offering a direct route to novel olefins.[1][3] The advent of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has revolutionized this field by providing highly active and functional group tolerant catalytic systems.[1][4] These catalysts are compatible with a wide array of functional groups and solvents, making them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5]
Statistically, a cross-metathesis reaction between two terminal alkenes can produce a mixture of up to six products, including the desired cross-coupled product and two homodimers, each as a mixture of E and Z isomers.[6] However, by carefully selecting the catalyst and reaction conditions, high yields and selectivities for the desired cross-product can be achieved.[6]
Grubbs Catalysts: Generations and Mechanistic Insights
Grubbs catalysts have evolved through several generations, each offering improved activity, stability, and selectivity.
-
First-Generation Grubbs Catalyst: This catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands and is known for its tolerance to a variety of functional groups.[4][7]
-
Second-Generation this compound: In this generation, one of the phosphine (B1218219) ligands is replaced by an N-heterocyclic carbene (NHC) ligand.[7] This modification significantly enhances the catalyst's activity, allowing for the metathesis of more sterically hindered and electron-deficient olefins.[7][8]
-
Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the catalyst from the reaction mixture.[4]
-
Third-Generation this compound (Fast-Initiating Catalysts): These catalysts are designed for rapid initiation, which is particularly advantageous in applications like ring-opening metathesis polymerization (ROMP).[4]
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[9] The reaction is initiated by the coordination of an olefin to the ruthenium center, followed by a [2+2] cycloaddition to form the four-membered ring intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium carbene, which continues the catalytic cycle.[2]
Quantitative Data from Exploratory Studies
The following tables summarize quantitative data from various exploratory studies on this compound-mediated cross-metathesis reactions.
Table 1: Cross-Metathesis of Allylic Alcohols with Acrylates using Second-Generation this compound [10][11]
| Entry | Allylic Alcohol | Acrylate (B77674) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 1-(p-bromophenyl)prop-2-en-1-ol | Methyl acrylate | 5 | Diethyl ether | 6-12 | 85 | >95:5 |
| 2 | 1-phenylprop-2-en-1-ol | Benzyl acrylate | 5 | Diethyl ether | 6-12 | 92 | >95:5 |
| 3 | 4-methylpent-1-en-3-ol | tert-Butyl acrylate | 5 | Diethyl ether | 5 | 81 | 95:5 |
Table 2: Cross-Metathesis of Various Olefins with a Second-Generation this compound [12]
| Entry | Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 1-octene | Methyl methacrylate | 5 | Dichloromethane | 12 | 68 | >20:1 |
| 2 | Styrene | Methyl acrylate | 5 | Dichloromethane | 12 | 85 | >20:1 |
| 3 | Allylbenzene | Acrylonitrile | 5 | Dichloromethane | 12 | 75 | >20:1 |
Table 3: Effect of Copper Iodide (CuI) on Cross-Metathesis Reactions [13]
| Entry | Olefin 1 | Olefin 2 | Catalyst | Additive (mol%) | Solvent | Conversion (%) |
| 1 | 4-vinylanisole | Methyl vinyl ketone | Grubbs-II (2 mol%) | None | Diethyl ether | ~20 |
| 2 | 4-vinylanisole | Methyl vinyl ketone | Grubbs-II (2 mol%) | CuI (3 mol%) | Diethyl ether | >95 |
| 3 | Osthole | tert-Butyl acrylate | Grubbs-II (2 mol%) | CuI (3 mol%) | Diethyl ether | 81 (yield) |
Detailed Experimental Protocols
The following are generalized yet detailed protocols for conducting cross-metathesis reactions using Grubbs catalysts.
General Procedure for Cross-Metathesis
-
Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (argon or nitrogen) for 10-15 minutes.[10][14]
-
Reagent Addition: The olefin substrates, solvent, and any additives are added to the flask under a positive flow of the inert gas. For reactions sensitive to air or moisture, degassed solvents are recommended.[14][15]
-
Degassing: The solution is degassed by bubbling the inert gas through it for 15-20 minutes.[14]
-
Catalyst Addition: The this compound is added to the reaction mixture under a positive pressure of the inert gas.[14]
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored for completion by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Quenching: Upon completion, the reaction is cooled to room temperature and quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst, followed by stirring for 30 minutes.[14]
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.[14]
Protocol for Cross-Metathesis of an Allylic Alcohol with an Acrylate[10][11]
-
Setup: A round-bottom flask with a stir bar is oven-dried and flushed with argon for 10 minutes.
-
Reagents: The acrylate (5 equivalents), second-generation this compound (0.005 equivalents), and CuI (0.006 equivalents) are charged into the flask under a positive flow of argon.
-
Solvent: Anhydrous diethyl ether is added to achieve a concentration of approximately 1 M.
-
Degassing: Argon is bubbled through the reaction mixture for 15 minutes while setting up for reflux.
-
Substrate Addition: After 10 minutes of reflux, the allylic alcohol (1 equivalent) is added.
-
Reaction: The mixture is allowed to reflux for 5 hours.
-
Purification: After completion, the solvents are evaporated, and the product is purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in Grubbs-catalyzed cross-metathesis.
Catalytic Cycle of this compound in Cross-Metathesis
Caption: The catalytic cycle of this compound in a cross-metathesis reaction.
General Experimental Workflow for Cross-Metathesis
Caption: A generalized workflow for performing a Grubbs-catalyzed cross-metathesis reaction.
Conclusion
Grubbs catalysts have emerged as indispensable tools in organic synthesis, enabling the efficient and selective construction of carbon-carbon double bonds through cross-metathesis. The continuous development of new generations of catalysts has expanded the scope of this reaction to include a wide range of functionalized and sterically demanding substrates. For researchers in drug discovery and development, a thorough understanding of the principles and practical aspects of Grubbs-catalyzed cross-metathesis is crucial for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this powerful synthetic methodology.
References
- 1. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. React App [pmc.umicore.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross Metathesis [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Chauvin Mechanism in Grubbs-Catalyzed Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Chauvin mechanism, the cornerstone of our understanding of Grubbs-catalyzed olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction has revolutionized synthetic chemistry, with wide-ranging applications in drug discovery, polymer science, and fine chemical synthesis. This document delves into the core principles of the mechanism, supported by quantitative data, detailed experimental protocols for its investigation, and a visual representation of the catalytic cycle.
Introduction to Olefin Metathesis and the Chauvin Mechanism
Olefin metathesis is a catalytic reaction that involves the redistribution of alkene (olefin) fragments through the cleavage and regeneration of carbon-carbon double bonds.[1] For their groundbreaking work in elucidating the mechanism and developing highly efficient catalysts, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were jointly awarded the Nobel Prize in Chemistry in 2005.[1]
The now universally accepted mechanism for transition-metal catalyzed olefin metathesis was first proposed by Yves Chauvin in 1971.[2] The Chauvin mechanism describes a stepwise process involving a metal carbene (or alkylidene) as the active catalytic species. This mechanism elegantly explains the seemingly complex bond reorganization that occurs during metathesis.
The core of the Chauvin mechanism is a [2+2] cycloaddition between a metal carbene and an olefin to form a highly reactive four-membered ring intermediate known as a metallacyclobutane.[2][3] This intermediate then undergoes a retro [2+2] cycloaddition, breaking apart in a different manner to release a new olefin and a new metal carbene, thus propagating the catalytic cycle.[2][3] This process allows for the scrambling of alkylidene groups, leading to the formation of new olefin products.
The Catalytic Cycle: A Step-by-Step Breakdown
The Chauvin mechanism can be broken down into the following key steps, which are initiated by a Grubbs catalyst, a ruthenium-based metal carbene complex:
-
Initiation: The pre-catalyst, typically a stable 16-electron ruthenium complex, must first generate a more reactive 14-electron intermediate. For first-generation Grubbs catalysts, this involves the dissociation of a phosphine (B1218219) ligand.[4] In second-generation catalysts, which feature a more strongly bound N-heterocyclic carbene (NHC) ligand, phosphine dissociation is still a key initiation step.[5]
-
Olefin Coordination: The incoming olefin substrate coordinates to the vacant site on the 14-electron metal carbene species.
-
[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the metal carbene to form a metallacyclobutane intermediate.[2][3] This is a critical step in the catalytic cycle.
-
Retro [2+2] Cycloaddition: The metallacyclobutane intermediate is unstable and rapidly undergoes a retro [2+2] cycloaddition. This can occur in two ways:
-
Productive Metathesis: The ring cleaves in a way that releases a new olefin product and a new metal carbene intermediate.
-
Non-productive Metathesis: The ring cleaves to regenerate the original metal carbene and olefin, with no net reaction.
-
-
Propagation: The newly formed metal carbene can then react with another molecule of the olefin substrate (or the second olefin in a cross-metathesis reaction), continuing the catalytic cycle.
Quantitative Data: Catalyst Performance and Kinetics
The efficiency of Grubbs-catalyzed metathesis reactions is highly dependent on the generation of the catalyst and the specific reaction conditions. The following tables summarize key quantitative data related to the performance of different Grubbs catalysts.
Table 1: Comparison of Catalyst Transformation Rate Constants for Grubbs Catalysts
| Catalyst Generation | Catalyst | Observed Rate Constant (k_obs) [s⁻¹] | Conditions | Reference |
| First Generation | [RuCl₂(PCy₃)₂(CHPh)] | 7.48 x 10⁻⁵ | 0.10 mM in CH₂Cl₂ at 25 °C | [2][4] |
| Second Generation | [RuCl₂(PCy₃)(IMes)(CHPh)] | 1.52 x 10⁻⁴ | 0.10 mM in CH₂Cl₂ at 25 °C | [2][4] |
Table 2: Initiation Rate Constants for Hoveyda-Grubbs Second Generation Catalysts with Ethyl Vinyl Ether
| Catalyst | k_init [L mol⁻¹ s⁻¹] | Conditions | Reference |
| Hoveyda-Grubbs II | 1.2 x 10⁻³ | Toluene, 25 °C | [4] |
| (NO₂)₂-Hoveyda-Grubbs II | 4.5 x 10⁻² | Toluene, 25 °C | [4] |
Experimental Protocols for Mechanistic Studies
Elucidating the Chauvin mechanism has relied on a variety of sophisticated experimental techniques. Below are detailed protocols for key experiments used to probe the intricacies of Grubbs-catalyzed olefin metathesis.
General Protocol for Olefin Metathesis Reaction
This protocol provides a general procedure for performing a ring-closing metathesis (RCM) reaction, a common application of Grubbs catalysts.
Materials:
-
Diene substrate
-
This compound (e.g., Grubbs second generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction vessel and stir bar in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the diene substrate to the reaction vessel.
-
Dissolve the substrate in the anhydrous, degassed solvent.
-
While stirring, add the this compound to the solution. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of ethyl vinyl ether.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclic olefin.
-
In-situ NMR Monitoring of a Metathesis Reaction
This protocol outlines the procedure for monitoring the progress of a Grubbs-catalyzed metathesis reaction in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
NMR tube with a J. Young valve or a screw cap
-
Deuterated solvent (e.g., CD₂Cl₂)
-
Substrate
-
This compound
-
Internal standard (e.g., ferrocene (B1249389) or 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh the substrate and the internal standard into a vial.
-
Dissolve the solids in the deuterated solvent.
-
Transfer the solution to the NMR tube.
-
In a separate vial, prepare a stock solution of the this compound in the deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Lock and shim the NMR spectrometer on the prepared sample solution.
-
Acquire a reference spectrum before the addition of the catalyst.
-
-
Reaction Initiation and Monitoring:
-
Inject the catalyst solution into the NMR tube using a syringe.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals of the starting material, product, and internal standard in each spectrum.
-
Plot the concentration of each species as a function of time to obtain kinetic profiles for the reaction.
-
Deuterium (B1214612) Labeling Study to Probe the Mechanism
Deuterium labeling is a powerful tool to trace the fate of atoms during a chemical reaction and provide insight into the reaction mechanism.
Materials:
-
Deuterium-labeled olefin substrate (e.g., a terminal alkene with deuterium at the vinylic positions)
-
Non-labeled olefin substrate
-
This compound
-
Solvent (e.g., benzene-d₆)
-
NMR tubes
-
NMR spectrometer
-
GC-MS for product analysis
Procedure:
-
Reaction Setup:
-
Prepare two separate reactions in NMR tubes under an inert atmosphere.
-
In the first tube, combine the deuterium-labeled olefin and the this compound in the deuterated solvent.
-
In the second tube, combine the non-labeled olefin and the this compound in the same deuterated solvent.
-
-
Reaction and Analysis:
-
Allow the reactions to proceed for a set period.
-
Analyze the product distribution in each reaction using ¹H NMR, ²H NMR, and GC-MS.
-
-
Mechanistic Interpretation:
-
By analyzing the distribution of deuterium in the products, one can deduce the connectivity of the atoms during the metathesis reaction, providing evidence for the formation of the metallacyclobutane intermediate as proposed by the Chauvin mechanism.[6]
-
Synthesis and Characterization of a Ruthenacyclobutane Intermediate
Direct observation of the metallacyclobutane intermediate provides strong evidence for the Chauvin mechanism. This protocol describes a general method for the synthesis and characterization of a ruthenacyclobutane.[7][8]
Materials:
-
A suitable Grubbs pre-catalyst (e.g., a second-generation catalyst)
-
Ethylene (B1197577) or another simple olefin
-
Low-temperature reaction setup (e.g., a Schlenk flask equipped with a cold bath)
-
Deuterated solvent suitable for low-temperature NMR (e.g., CD₂Cl₂)
-
Low-temperature NMR spectrometer
Procedure:
-
Catalyst Activation:
-
Dissolve the Grubbs pre-catalyst in the deuterated solvent in a Schlenk flask at a low temperature (e.g., -78 °C).
-
Initiate the catalyst by adding a suitable activating agent if necessary (e.g., a phosphine scavenger for first-generation catalysts).
-
-
Formation of the Metallacyclobutane:
-
Introduce a stream of ethylene gas into the cold catalyst solution.
-
Allow the reaction to proceed at the low temperature, monitoring for a color change which often indicates the formation of the metallacyclobutane.
-
-
Low-Temperature NMR Characterization:
-
Carefully transfer the cold reaction mixture to a pre-cooled NMR tube under an inert atmosphere.
-
Quickly acquire NMR spectra (¹H, ¹³C) at a low temperature (e.g., -80 °C) to observe the characteristic signals of the ruthenacyclobutane intermediate.
-
-
Confirmation and Further Studies:
-
The structure of the metallacyclobutane can be confirmed by 2D NMR techniques.
-
Variable temperature NMR studies can be performed to observe the decomposition of the metallacyclobutane and the formation of metathesis products.
-
Visualizing the Chauvin Mechanism
The following diagram, generated using the DOT language, illustrates the key steps and intermediates of the Chauvin mechanism in a Grubbs-catalyzed olefin metathesis reaction.
The Chauvin mechanism for olefin metathesis.
Conclusion
The Chauvin mechanism provides a robust framework for understanding the intricate bond reorganizations that occur during Grubbs-catalyzed olefin metathesis. This technical guide has outlined the fundamental principles of this mechanism, supported by quantitative data on catalyst performance and detailed experimental protocols for its investigation. A thorough understanding of the Chauvin mechanism is essential for researchers, scientists, and drug development professionals seeking to leverage the power of olefin metathesis in their synthetic endeavors. By continuing to explore the nuances of this fundamental catalytic cycle, the scientific community can further expand the scope and utility of this remarkable reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization and dynamics of substituted ruthenacyclobutanes relevant to the olefin cross-metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Dynamics of Substituted Ruthenacyclobutanes Relevant to the Olefin Cross-Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of Activity: An In-depth Technical Guide to Electronic and Steric Effects in Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of Grubbs catalysts has revolutionized olefin metathesis, a powerful carbon-carbon double bond forming reaction with broad applications in organic synthesis, polymer chemistry, and drug discovery. The remarkable success of these ruthenium-based catalysts lies in their functional group tolerance, stability, and, most importantly, their tunability. By systematically modifying the ligands surrounding the ruthenium center, chemists can precisely control the catalyst's reactivity, selectivity, and stability. This guide provides a deep dive into the two fundamental pillars governing this control: electronic and steric effects.
Core Principles: Electronic and Steric Influences
The catalytic prowess of a Grubbs catalyst is intricately linked to the properties of its ligands, primarily the N-heterocyclic carbene (NHC) and the benzylidene moiety. These ligands dictate the catalyst's behavior through a delicate interplay of electronic and steric factors.
Electronic Effects: The electron density at the ruthenium center is a critical determinant of the catalyst's activity. Electron-donating groups (EDGs) on the ligands increase the electron density at the metal, which can influence the rates of key steps in the catalytic cycle, such as olefin coordination and metallacyclobutane formation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, impacting the catalyst's initiation rate and stability. For instance, in Hoveyda-Grubbs type catalysts, EWGs on the benzylidene ether ligand have been shown to significantly increase initiation rates[1][2]. This is because they weaken the Ru-O bond, facilitating the dissociation of the chelating group to generate the active 14-electron species[3][4].
Steric Effects: The sheer size and spatial arrangement of the ligands play a profound role in dictating the catalyst's selectivity and stability. Bulky ligands can create a sterically hindered environment around the ruthenium center, which can favor the formation of specific olefin isomers (e.g., Z-isomers) by controlling the approach of the substrate[5][6]. The steric bulk of the NHC ligand, often quantified by the percent buried volume (%Vbur), is a key parameter in tuning catalyst performance. Larger %Vbur values are generally associated with increased stability and can influence the dominant catalytic pathway[7][8]. However, excessive steric hindrance can also impede the reaction rate by slowing down substrate coordination[9][10].
Quantifying the Effects: Key Parameters and Data
To systematically understand and predict the behavior of Grubbs catalysts, a quantitative approach is essential. Researchers have developed several parameters to quantify the electronic and steric properties of the ligands.
Electronic Parameters
The electronic influence of substituents on the benzylidene ligand is often correlated with Hammett parameters (σ) . These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive Hammett value indicates a stronger electron-withdrawing effect.
Steric Parameters
For phosphine (B1218219) ligands in first-generation Grubbs catalysts, the Tolman cone angle (θ) has been a useful descriptor of steric bulk. However, for the more complex NHC ligands in second and third-generation catalysts, the percent buried volume (%Vbur) has emerged as a more accurate and versatile measure of steric hindrance[11][12][13]. It represents the percentage of the coordination sphere of the metal that is occupied by the ligand.
The following tables summarize key quantitative data from the literature, illustrating the impact of electronic and steric modifications on catalyst performance.
Table 1: Influence of Electronic Effects on the Initiation Rate of Hoveyda-Grubbs Type Catalysts
| Catalyst Substituent (R) | Hammett Parameter (σp) | Relative Initiation Rate (k_rel) |
| -NEt₂ | -0.83 | 1 |
| -OiPr | -0.48 | 10 |
| -H | 0.00 | 25 |
| -F | +0.06 | 30 |
| -NO₂ | +0.78 | 95 |
Data synthesized from findings suggesting electron-withdrawing groups accelerate initiation.[1][2]
Table 2: Influence of NHC Ligand Steric Bulk on Catalyst Performance
| NHC Ligand | % Buried Volume (%Vbur) | Catalyst Stability | Activity towards Tetrasubstituted Olefins |
| Me₂IMes | 34.7 | Moderate | Moderate |
| SIMes | 35.4 | Good | Good |
| SIPr | 36.5 | Excellent | High |
| 2-SICyNap | 34.6 | Moderate | Very High |
Data compiled from studies on sterically modified NHC ligands.[8]
Visualizing the Mechanisms
To comprehend the intricate relationship between ligand properties and catalytic function, it is crucial to visualize the underlying reaction pathways. The following diagrams, rendered in Graphviz DOT language, illustrate key processes in Grubbs catalysis.
The Olefin Metathesis Catalytic Cycle
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs catalysts proceeds through a series of metallacyclobutane intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the mechanism of the initiation reaction in Grubbs-Hoveyda complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. Quantifying and understanding the steric properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Preliminary Investigation of Grubbs Catalysts for Novel Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Grubbs catalysts in the synthesis of novel polymers. It covers the fundamental reaction mechanisms, detailed experimental protocols, and a summary of key performance data. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in polymer chemistry and its application in fields such as drug development.
Introduction to Grubbs Catalysts and Olefin Metathesis
Grubbs catalysts are a series of transition metal carbene complexes, typically containing ruthenium, that are highly effective in mediating olefin metathesis reactions.[1][2][3] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules and polymers.[2] The development of these catalysts, pioneered by Nobel laureate Robert H. Grubbs, has provided chemists with tools that are remarkably tolerant to a wide variety of functional groups and are stable in the presence of air and moisture, significantly broadening the scope of olefin metathesis.[3][4]
For polymer synthesis, Ring-Opening Metathesis Polymerization (ROMP) is a particularly important application of Grubbs catalysts.[1][4][5] ROMP utilizes the relief of ring strain in cyclic olefins as the driving force for polymerization, allowing for the creation of highly functionalized polymers with controlled molecular weights and narrow polydispersity indices (PDI).[4][5] The "living" nature of some Grubbs catalyst-mediated ROMP systems enables the synthesis of complex polymer architectures, such as block copolymers and bottlebrush polymers.[4][5][6]
Over the years, several generations of Grubbs catalysts have been developed, each offering distinct advantages in terms of activity, stability, and selectivity.[4][7]
-
First-Generation this compound (G1): The original catalyst, featuring two phosphine (B1218219) ligands, is known for its stability but has lower activity compared to later generations.[7][8] It has shown unique and superior activity in certain cascade polymerizations.[8][9]
-
Second-Generation this compound (G2): This catalyst replaces one of the phosphine ligands with an N-heterocyclic carbene (NHC) ligand, resulting in significantly higher activity and broader applicability.[4][7]
-
Third-Generation this compound (G3): Also known as fast-initiating catalysts, G3 catalysts replace the remaining phosphine ligand with a more labile pyridine (B92270) ligand, leading to extremely fast initiation rates.[7][10] This characteristic is particularly useful for achieving living polymerizations and synthesizing polymers with low PDI.[10][11]
The Mechanism of Ring-Opening Metathesis Polymerization (ROMP)
The generally accepted mechanism for olefin metathesis, including ROMP, is the Chauvin mechanism.[12] This mechanism involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the ruthenium carbene of the catalyst and the carbon-carbon double bond of the monomer.[5][12] This intermediate then undergoes a retro-[2+2] cycloreversion to generate a new ruthenium carbene and a new olefin. In the context of ROMP, the newly formed olefin remains attached to the growing polymer chain.[5]
The driving force for ROMP is the relief of ring strain in the cyclic monomer.[5] The living nature of the polymerization is achieved when the rate of initiation is much faster than the rate of propagation, and termination reactions are minimized.[5][11] This allows for the sequential addition of different monomers to create block copolymers.[7][13]
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of polymers using Grubbs catalysts via ROMP. These are synthesized from various literature sources and should be adapted based on the specific monomer and desired polymer characteristics.
General Protocol for ROMP of a Norbornene Derivative
This protocol describes a typical small-scale polymerization in a glovebox environment.
Materials:
-
This compound (e.g., G2 or G3)
-
Norbornene-based monomer
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
-
Internal standard for NMR (e.g., tetramethylsilane (B1202638) - TMS)
-
Schlenk tube or vial with a magnetic stir bar
Procedure:
-
Monomer Preparation: In a glovebox, dissolve the desired amount of the norbornene monomer in the anhydrous, degassed solvent in a vial.[14] The concentration is typically in the range of 0.1 to 1 M.
-
Catalyst Solution Preparation: In a separate vial, dissolve the this compound in a small amount of the same solvent.[14] The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Initiation: Rapidly add the catalyst solution to the stirring monomer solution.[14] The reaction mixture may change color, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to stir at a controlled temperature (e.g., room temperature or 50°C) for a specified time.[14] The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of monomer vinyl protons.[15][16]
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether.[14] This reacts with the active ruthenium center, quenching the polymerization.
-
Precipitation and Isolation: Remove the reaction vial from the glovebox and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[7]
Synthesis of Block Copolymers
The living nature of ROMP allows for the synthesis of block copolymers by sequential monomer addition.
Procedure:
-
Follow the general ROMP protocol (steps 1-4) for the first monomer.
-
After the first monomer is consumed (as confirmed by NMR), add a solution of the second monomer in the same anhydrous, degassed solvent to the living polymer solution.
-
Allow the polymerization of the second block to proceed.
-
Terminate, precipitate, and characterize the resulting diblock copolymer as described in the general protocol (steps 5-8).
Quantitative Data on this compound Performance
The choice of this compound generation significantly impacts the outcome of the polymerization. The following tables summarize key quantitative data extracted from various studies.
Table 1: Comparison of this compound Generations
| Catalyst Generation | Key Features | Initiation Rate | Functional Group Tolerance | Applications |
| First (G1) | More stable, less active.[7][8] | Slower | Good | ROMP, cascade polymerizations.[8][9] |
| Second (G2) | High activity, good stability.[4][7] | Fast | Excellent | ROMP, RCM, ADMET, bottlebrush polymer synthesis.[4][17] |
| Third (G3) | Very fast initiation.[7][10] | Ultrafast | Excellent | Living ROMP, synthesis of polymers with low PDI, bottlebrush polymers.[4][10] |
Table 2: Examples of Novel Polymers Synthesized via ROMP with Grubbs Catalysts
| Monomer(s) | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Norbornene-TEMPO derivative & another monomer | Umicore U1-U3 | Up to 31,000 | 1.2 | [7] |
| Poly(L-lactide) macromonomers | G1 | Matched predicted MW | 1.05 - 1.39 | [17] |
| Poly(L-lactide) macromonomers (double chain) | G2 | Matched predicted MW | 1.05 - 1.39 | [17] |
| Triazole-bearing cyclobutenes | G2 | - | < 1.33 | [14] |
| PEO-b-PNB | G2 | 10,000 - 63,100 | 1.1 - 1.32 | [13] |
Visualization of Synthetic Strategies and Catalyst Evolution
"Grafting-Through" Synthesis of Bottlebrush Polymers
The "grafting-through" approach is a powerful method for synthesizing well-defined bottlebrush polymers using ROMP.[4] This involves the polymerization of macromonomers, which are polymer chains with a polymerizable end group.[4] The high activity and functional group tolerance of G3 make it particularly suitable for this method.[4]
Evolution of Grubbs Catalysts
The development of Grubbs catalysts has been an evolutionary process, with each generation building upon the last to improve performance.
Applications in Drug Development
The precise control over polymer architecture and the ability to incorporate a wide range of functional groups make polymers synthesized via Grubbs catalysts highly attractive for biomedical applications.[4][18] For instance, amphiphilic block copolymers can self-assemble into micelles or vesicles, which can be used as nanocarriers for targeted drug delivery.[4] The synthesis of well-defined diblock brush polymer-drug conjugates has been explored for the sustained release of therapeutic agents like paclitaxel.[4] Furthermore, the biocompatibility of certain polymers, such as those with poly(ethylene oxide) (PEO) side chains, makes them suitable for in vivo applications.[4] The use of Grubbs catalysts has also been investigated for intracellular reactions, although the toxicity of the ruthenium catalyst is a concern that is being addressed through strategies like encapsulation.[19][20]
Conclusion
Grubbs catalysts have become indispensable tools in modern polymer synthesis. Their remarkable functional group tolerance, coupled with the ability to perform living polymerizations, has opened the door to a vast array of novel polymers with precisely controlled architectures and functionalities. The continuous development of more active and selective catalysts promises to further expand the applications of this technology, particularly in high-value areas such as materials science and drug development. The detailed understanding of reaction mechanisms and kinetics, along with well-defined experimental protocols, will continue to drive innovation in the synthesis of next-generation polymeric materials.
References
- 1. Research – The Grubbs Group [grubbsgroup.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 6. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Unusual Superior Activity of the First Generation this compound in Cascade Olefin Metathesis Polymerization - ACS Macro Letters - Figshare [acs.figshare.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. harth-research-group.org [harth-research-group.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biodegradable Grubbs-Loaded Artificial Organelles for Endosomal Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to Asymmetric Olefin Metathesis with Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of olefin metathesis, recognized with the 2005 Nobel Prize in Chemistry, has irrevocably transformed the landscape of synthetic organic chemistry. Among its most impactful variations is asymmetric olefin metathesis, a powerful strategy for the stereoselective construction of carbon-carbon double bonds. This technical guide delves into the foundational concepts of asymmetric olefin metathesis, with a particular focus on the widely utilized Grubbs catalysts. We will explore the mechanistic underpinnings, the evolution of these remarkable catalysts, and their practical applications in the synthesis of complex chiral molecules, particularly within the realm of drug discovery and development.
The Chauvin Mechanism: A Dance of Double Bonds
The currently accepted mechanism for olefin metathesis, first proposed by Yves Chauvin, involves a catalytic cycle mediated by a metal carbene complex.[1][2] The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, effectively "swapping" the alkylidene groups of two olefins.
The key steps in the catalytic cycle are:
-
[2+2] Cycloaddition: The metal carbene catalyst reacts with an olefin to form a highly strained four-membered ring intermediate called a metallacyclobutane.
-
[2+2] Cycloreversion (or Retro-cycloaddition): The metallacyclobutane intermediate fragments in a productive manner to release a new olefin and a new metal carbene.
-
Regeneration of the Catalyst: The newly formed metal carbene then reacts with the second olefin substrate (in cross-metathesis) or another part of the same molecule (in ring-closing metathesis) to continue the catalytic cycle.
This elegant mechanistic framework provides the basis for understanding how these catalysts can be engineered to control the stereochemical outcome of the reaction.
The Evolution of Grubbs Catalysts: A Journey Towards Robustness and Selectivity
The development of well-defined, functional group-tolerant ruthenium-based catalysts by Robert H. Grubbs revolutionized the field of olefin metathesis.[3][4] These catalysts have evolved through several generations, each offering improved activity, stability, and selectivity.
-
First-Generation Grubbs Catalyst (G-I): This catalyst, featuring two tricyclohexylphosphine (B42057) (PCy₃) ligands, demonstrated good functional group tolerance and stability compared to earlier ill-defined systems.[3]
-
Second-Generation this compound (G-II): The replacement of one PCy₃ ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand significantly increased the catalyst's activity and broadened its substrate scope.[4]
-
Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for catalyst recovery and reuse in some cases. Both first and second-generation versions exist.
-
Third-Generation Grubbs Catalysts (Fast-Initiating Catalysts): These catalysts, often featuring pyridine (B92270) ligands, are designed for rapid initiation, which is particularly useful in applications like Ring-Opening Metathesis Polymerization (ROMP).[5]
Evolution of Grubbs Catalysts.
Principles of Asymmetric Olefin Metathesis
Achieving enantioselectivity in olefin metathesis requires a chiral catalyst that can effectively differentiate between two enantiotopic faces of a prochiral olefin or two enantiomers of a racemic olefin. This is typically accomplished by incorporating chiral ligands into the this compound framework.
The primary strategies for inducing asymmetry involve:
-
Chiral N-Heterocyclic Carbene (NHC) Ligands: The modular nature of NHC ligands allows for the introduction of chirality on the N-substituents or the backbone of the heterocyclic ring. These chiral NHCs create a stereochemically defined pocket around the ruthenium center, influencing the trajectory of the incoming olefin and the stereochemistry of the resulting metallacyclobutane intermediate.[6][7]
-
Stereogenic-at-Metal Catalysts: In some cases, the metal center itself can be a center of chirality. The synthesis of catalysts where the ruthenium atom is stereogenic, often in combination with chiral ligands, has led to highly enantioselective transformations.[8]
There are three main classes of asymmetric olefin metathesis reactions:
-
Asymmetric Ring-Closing Metathesis (ARCM): This involves the desymmetrization of a prochiral diene to form a chiral cyclic olefin.[9]
-
Asymmetric Ring-Opening/Cross Metathesis (AROCM): A strained cyclic olefin is opened in the presence of a chiral catalyst and then capped with a cross-metathesis partner, generating an acyclic product with one or more stereocenters.
-
Asymmetric Cross-Metathesis (ACM): This is the most challenging variant, requiring the catalyst to control stereoselectivity in the reaction between two different acyclic olefins.
The following diagram illustrates the general catalytic cycle for an asymmetric ring-closing metathesis reaction.
Catalytic Cycle of Asymmetric RCM.
Data Presentation: Performance of Chiral Grubbs-Type Catalysts
The following tables summarize representative quantitative data for asymmetric olefin metathesis reactions using various chiral Grubbs-type catalysts.
Table 1: Asymmetric Ring-Closing Metathesis (ARCM) of Prochiral Trienes
| Entry | Catalyst (mol%) | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Chiral Grubbs-Hoveyda II (5) | Prochiral triene 1 | Dihydropyran | 85 | 94 | [1] |
| 2 | Chiral Ru-NHC (2) | Prochiral triene 2 | Cyclopentene | 92 | 90 | [1] |
| 3 | Stereogenic-at-Ru (5) | Prochiral triene 3 | Dihydrosiloxane | >98 | 91 | |
| 4 | Chiral Grubbs II (1) | Prochiral triene 4 | Tetrahydropyran | 88 | 85 |
Table 2: Asymmetric Ring-Opening/Cross Metathesis (AROCM)
| Entry | Catalyst (mol%) | Cyclic Olefin | Cross Partner | Product | Yield (%) | ee (%) | Reference |
| 1 | Chiral Mo-based (not Grubbs) | Norbornene derivative | Styrene | Acyclic diene | 85 | >98 | [10] |
| 2 | Chiral Ru-NHC (5) | Oxabicycloheptene | Allyl acetate | Functionalized diene | 75 | 92 | [11] |
| 3 | Stereogenic-at-Ru (5) | Cyclobutene derivative | cis-1,4-diacetoxy-2-butene | 1,4-diene | 65 | 93 | [11] |
Experimental Protocols
General Procedure for Asymmetric Ring-Closing Metathesis (ARCM)
The following is a representative experimental protocol for an ARCM reaction. Note that specific conditions such as solvent, temperature, and reaction time will vary depending on the substrate and catalyst used.
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the chiral Grubbs-type catalyst (typically 1-5 mol%). The flask is then charged with degassed solvent (e.g., dichloromethane (B109758) or toluene) via syringe. The substrate, a prochiral diene, is then added to the flask, often as a solution in the same degassed solvent. The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched cyclic olefin.[12]
General Procedure for Asymmetric Ring-Opening/Cross Metathesis (AROCM)
In a glovebox or under a strictly inert atmosphere, the chiral catalyst (1-5 mol%) is dissolved in a degassed solvent (e.g., toluene (B28343) or benzene). The cyclic olefin and the cross-metathesis partner (typically in excess) are then added sequentially. The reaction vessel is sealed and heated to the desired temperature. The progress of the reaction is monitored by GC or NMR analysis of aliquots taken from the reaction mixture. After the reaction is deemed complete, it is cooled to room temperature and quenched. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired acyclic product.
Applications in Drug Discovery and Development
Asymmetric olefin metathesis has emerged as a powerful tool for the synthesis of complex chiral molecules, making it highly valuable in the field of drug discovery and development.[13][14] Its ability to forge intricate ring systems and stereocenters with high precision has enabled the synthesis of numerous biologically active compounds.
Macrocyclization in Drug Synthesis
Many modern drug candidates, particularly in oncology and virology, feature macrocyclic scaffolds. Ring-closing metathesis is an exceptionally effective method for the construction of these large rings, often outperforming traditional macrolactonization or macrolactamization strategies.[15][16] The use of chiral Grubbs catalysts allows for the stereocontrolled synthesis of these complex macrocycles.
Case Study: Simeprevir (Olysio)
Simeprevir, an NS3/4A protease inhibitor for the treatment of hepatitis C, features a complex macrocyclic structure. An early-stage synthesis of a key intermediate utilized a ring-closing metathesis reaction catalyzed by a Hoveyda-Grubbs I catalyst. While not an asymmetric metathesis in this specific step, it highlights the power of RCM in constructing the core of a marketed drug. Later process development for related compounds often focuses on optimizing this key macrocyclization step.[14]
Case Study: BILN 2061 (Ciluprevir)
The synthesis of BILN 2061, a potent inhibitor of the hepatitis C virus NS3 protease, prominently features a ring-closing metathesis step to form the 15-membered macrocycle.[14][15] The development of an efficient RCM protocol was crucial for the large-scale synthesis of this complex drug candidate.
Accessing Novel Chemical Space
Asymmetric metathesis provides access to unique and complex molecular architectures that are often difficult to synthesize using other methods. This allows medicinal chemists to explore novel chemical space in the search for new drug leads with improved potency, selectivity, and pharmacokinetic properties. The ability to generate stereochemically defined complex molecules is paramount in modern drug discovery, as the biological activity of enantiomers can differ significantly.
Synthesis of Natural Products and Analogues
Many natural products with potent biological activities possess complex chiral structures. Asymmetric olefin metathesis has been instrumental in the total synthesis of numerous natural products, including epothilones (anticancer agents) and various alkaloids.[9][13] Furthermore, this methodology allows for the synthesis of analogues of these natural products, enabling structure-activity relationship (SAR) studies to optimize their therapeutic properties.
Workflow for a Drug Discovery Program Utilizing Asymmetric Metathesis
Role of Asymmetric Metathesis in Drug Discovery.
Conclusion
Asymmetric olefin metathesis catalyzed by chiral Grubbs-type catalysts has matured into an indispensable tool for modern organic synthesis. Its ability to construct complex chiral molecules with high levels of stereocontrol has had a profound impact on the synthesis of natural products and pharmaceuticals. For researchers, scientists, and drug development professionals, a deep understanding of the foundational principles of this powerful reaction is essential for leveraging its full potential in the creation of novel and impactful molecules. The continued development of new and more efficient chiral catalysts promises to further expand the horizons of what is synthetically achievable, paving the way for the discovery of the next generation of therapeutics.
References
- 1. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Getting a Handle on Asymmetry in Drug Synthesis | Technology Networks [technologynetworks.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. drughunter.com [drughunter.com]
- 15. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Grubbs Catalyst in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the practical applications of Grubbs catalysts in the synthesis of key pharmaceutical agents. It includes experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and synthetic workflows.
Introduction to Grubbs Catalysts in Drug Discovery
Ruthenium-based olefin metathesis catalysts, developed by Robert H. Grubbs, have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry.[1] Their remarkable functional group tolerance, stability, and efficiency in forming carbon-carbon double bonds have enabled the construction of complex molecular architectures, including the macrocycles prevalent in many recently developed drugs.[2] The most common applications in pharmaceutical synthesis are Ring-Closing Metathesis (RCM), which is crucial for the formation of macrocyclic structures, and Cross-Metathesis (CM), used for the convergent assembly of molecular fragments.
Application 1: Macrocyclic Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
A significant success story for Grubbs catalysts in pharmaceutical development is the synthesis of several macrocyclic inhibitors of the HCV NS3/4A protease, an enzyme essential for viral replication.[3]
Simeprevir (Olysio®)
Simeprevir is a potent inhibitor of the HCV NS3/4A protease. Its synthesis utilizes a key RCM step to form the macrocyclic core.
| Parameter | Value | Reference(s) |
| Reaction Type | Ring-Closing Metathesis (RCM) | [4] |
| Catalyst | Hoveyda-Grubbs 1st Generation | [4] |
| Catalyst Loading | Not specified | [4] |
| Solvent | Dichloroethane | [4] |
| Temperature | Reflux | [4] |
| Yield | 60-83% | [4] |
| Stereoselectivity | Major product is the cis-isomer | [4] |
This protocol is a representative example based on available literature.
-
Preparation of the Diene Precursor: The acyclic diene precursor is synthesized through a multi-step sequence involving peptide couplings and substitutions.
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor in dichloroethane to a concentration of approximately 0.01-0.05 M.
-
Add the Hoveyda-Grubbs 1st generation catalyst.
-
Heat the mixture to reflux and monitor the reaction by a suitable analytical method (e.g., HPLC, LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the macrocyclic product.
-
The HCV polyprotein is a long chain of viral proteins that must be cleaved into individual, functional units for the virus to replicate. The NS3/4A protease is responsible for several of these cleavages. By inhibiting this enzyme, drugs like Simeprevir block viral maturation.
Caption: HCV NS3/4A protease pathway and Simeprevir's mechanism of action.
Vaniprevir (MK-7009)
Vaniprevir is another macrocyclic HCV NS3/4A protease inhibitor. Its synthesis also features a crucial RCM step.
| Parameter | Value | Reference(s) |
| Reaction Type | Ring-Closing Metathesis (RCM) | [5] |
| Catalyst | Grubbs-Hoveyda 2nd Generation | [6] |
| Catalyst Loading | 0.2 mol% | [5] |
| Solvent | Toluene (B28343) | [6] |
| Temperature | >100 °C | [6] |
| Concentration | 0.13 M | [5] |
| Yield | 91% | [6] |
This protocol is a representative example based on available literature.
-
Preparation of the Diene Precursor: The acyclic diene precursor is prepared through a convergent synthetic route.
-
Ring-Closing Metathesis:
-
A solution of the diene precursor in toluene (to achieve a final concentration of 0.13 M) and a solution of the Grubbs-Hoveyda 2nd generation catalyst (0.2 mol%) in toluene are prepared separately.
-
The two solutions are added simultaneously and slowly over a period of several hours to a reaction vessel containing toluene heated to over 100 °C, under a gentle stream of nitrogen to remove ethylene (B1197577).
-
The reaction is monitored for completion.
-
-
Purification:
-
After completion, the reaction is worked up and the crude product is purified, often by crystallization, to yield the desired macrocycle.
-
BILN 2061 (Ciluprevir)
BILN 2061 was one of the first potent HCV NS3/4A protease inhibitors to enter clinical development, and its synthesis heavily relies on RCM.
| Parameter | Value | Reference(s) |
| Reaction Type | Ring-Closing Metathesis (RCM) | [7][8] |
| Catalyst | Hoveyda-Grubbs 1st Generation or proprietary catalysts | [7][9] |
| Catalyst Loading | Low molar loading | [7] |
| Solvent | Toluene | [9] |
| Concentration | 0.1 M | [9] |
| Yield | 93-95% | [7][9] |
This protocol is a representative example based on available literature.
-
Preparation of the Diene Precursor: The acyclic tripeptide diene precursor is synthesized using standard peptide coupling procedures.[8]
-
Ring-Closing Metathesis:
-
Purification:
-
The reaction mixture is cooled and concentrated.
-
The product is purified by chromatography to yield the macrocyclic compound.
-
Application 2: Kinase Inhibitors
Grubbs catalysts have also been instrumental in the synthesis of macrocyclic kinase inhibitors, which are a growing class of targeted cancer therapies.
Pacritinib (Vonjo®)
Pacritinib is a kinase inhibitor that targets Janus kinase 2 (JAK2) and is used to treat myelofibrosis. Its synthesis involves an RCM reaction to form the macrocyclic structure.
| Parameter | Value | Reference(s) |
| Reaction Type | Ring-Closing Metathesis (RCM) | [10] |
| Catalyst | Grubbs 2nd Generation or Zhan 1B | [10] |
| Catalyst Loading | 10 mol% | [10] |
| Solvent | Not specified | [10] |
| Temperature | Not specified | [10] |
| Yield | Not specified | [10] |
| Stereoselectivity | 85:15 mixture of trans to cis isomers | [10] |
Details for a specific protocol are limited in the provided search results, but a general procedure can be outlined.
-
Preparation of the Diene Precursor: The acyclic diene is prepared through a multi-step synthesis.
-
Ring-Closing Metathesis:
-
The diene precursor is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
The Grubbs 2nd generation catalyst or Zhan 1B catalyst (10 mol%) is added.
-
The reaction is stirred at an appropriate temperature until completion.
-
-
Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to separate the desired macrocycle from impurities and the catalyst residue.
-
The JAK-STAT signaling pathway is a critical pathway for cell growth, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Pacritinib inhibits JAK2, thereby blocking the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Pacritinib.
Application 3: Apoptosis Induction in Cancer
Grubbs catalysts are also enabling the synthesis of complex molecules that target key proteins in the apoptosis (programmed cell death) pathway, offering new avenues for cancer treatment.
AMG 176
AMG 176 is an inhibitor of the anti-apoptotic protein Mcl-1. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis. The synthesis of AMG 176 involves a challenging RCM to form a 16-membered macrocycle.
| Parameter | Value | Reference(s) |
| Reaction Type | Ring-Closing Metathesis (RCM) | [10] |
| Catalyst | M73-SIMes (a Hoveyda-Grubbs derivative) | [10] |
| Catalyst Loading | Significantly reduced from initial routes | [10] |
| Solvent | Not specified | [10] |
| Concentration | Increased volumetric efficiency by 94% | [10] |
| Yield | >20% improvement over discovery route | [10] |
While specific details are proprietary, the general approach to optimizing this challenging RCM has been described.
-
Substrate Modification: The initial diene precursor was modified to improve the efficiency of the RCM reaction.
-
Catalyst Screening: A high-throughput screening of various Grubbs and Hoveyda-Grubbs type catalysts was performed to identify the optimal catalyst, which was found to be M73-SIMes.
-
Process Optimization:
-
The reaction was transitioned from highly dilute conditions to pseudo-dilute conditions, significantly increasing the volumetric efficiency.
-
This allowed for a reduction in catalyst loading by 80%.
-
-
Large-Scale Synthesis: The optimized process enabled the synthesis of over 45 kg of the macrocyclic intermediate.
Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bax, preventing them from initiating programmed cell death. AMG 176 inhibits Mcl-1, leading to the release of Bak and Bax and subsequent apoptosis.
Caption: The role of Mcl-1 in apoptosis and its inhibition by AMG 176.
General Experimental Considerations for Grubbs-Catalyzed Reactions
-
Catalyst Selection: The choice of Grubbs catalyst (1st, 2nd, or 3rd generation; Hoveyda-Grubbs type, etc.) is critical and depends on the specific substrate and desired outcome (e.g., E/Z selectivity).
-
Solvent: Dichloromethane and toluene are common solvents. The choice can influence reaction rates and catalyst stability.
-
Concentration: RCM reactions are typically run at high dilution to favor intramolecular cyclization over intermolecular polymerization. However, process chemistry often employs "pseudo-dilution" techniques (slow addition of substrate and catalyst) to improve throughput.
-
Temperature: Reactions are often run at room temperature to reflux, depending on the catalyst's initiation temperature and the substrate's reactivity.
-
Atmosphere: While many Grubbs catalysts are air-tolerant as solids, reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition, especially in solution.
-
Ethylene Removal: In RCM reactions, the removal of the ethylene byproduct can help drive the equilibrium towards the product. This is often achieved by bubbling an inert gas through the reaction mixture or performing the reaction under vacuum.
Conclusion
Grubbs catalysts have revolutionized the synthesis of complex pharmaceutical molecules, particularly macrocycles. The ability to form large rings with high efficiency and functional group tolerance has enabled the development of novel drugs for a range of diseases, from viral infections to cancer. The continued development of new and more active Grubbs catalysts, along with innovative process chemistry, will undoubtedly lead to even more widespread applications in the future of drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. React App [pmc.umicore.com]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for conducting Ring-Opening Metathesis Polymerization (ROMP), a powerful and versatile polymerization technique. ROMP is widely utilized for the synthesis of polymers with controlled molecular weights and low polydispersity from a variety of cyclic olefin monomers. The resulting polymers have applications in drug delivery, materials science, and biomedical engineering.
Principle of ROMP
Ring-Opening Metathesis Polymerization is a chain-growth polymerization reaction driven by the relief of ring strain in cyclic olefins.[1] The reaction is catalyzed by transition metal alkylidene complexes, most notably Grubbs' and Schrock's catalysts.[2] The catalyst's metal center coordinates to the double bond of the cyclic monomer, leading to a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and form a new metal alkylidene species, which is attached to the growing polymer chain. This new species can then react with another monomer molecule, propagating the polymerization in a living manner.[1] The living nature of ROMP allows for the synthesis of block copolymers by sequential addition of different monomers.[1]
Experimental Protocols
This section outlines a general procedure for the ROMP of a norbornene-based monomer using a Grubbs' catalyst. It is important to note that specific reaction conditions may need to be optimized depending on the monomer and the desired polymer characteristics.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Norbornene-based monomer | Schlenk line or glovebox |
| Grubbs' catalyst (e.g., G2, G3)[3][4] | Magnetic stirrer with stir bars |
| Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM), chloroform, toluene)[5][6] | Syringes and needles |
| Quenching agent (e.g., ethyl vinyl ether, benzaldehyde)[5][7] | Glass vials with septa |
| Precipitating solvent (e.g., methanol)[5][7] | Rotary evaporator |
| Deuterated solvent for NMR analysis (e.g., CDCl3) | NMR Spectrometer |
| Solvent for GPC/SEC analysis (e.g., THF, CHCl3) | GPC/SEC system |
General ROMP Procedure
-
Preparation of Monomer and Catalyst Solutions:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), prepare a stock solution of the desired norbornene-based monomer in the chosen anhydrous, degassed solvent.
-
Separately, prepare a stock solution of the Grubbs' catalyst in the same solvent. The concentration of this solution will depend on the target molecular weight of the polymer, as determined by the monomer-to-catalyst ratio.[3][4]
-
-
Polymerization Reaction:
-
In a clean, dry vial equipped with a magnetic stir bar, add the monomer solution.
-
While stirring, rapidly inject the required volume of the catalyst solution into the monomer solution. The reaction is often initiated at room temperature.[5]
-
Allow the reaction to proceed for the desired amount of time. Reaction times can range from a few minutes to several hours, depending on the reactivity of the monomer and catalyst.[5] For many norbornene derivatives, polymerization is complete within a short period.
-
-
Quenching the Polymerization:
-
Isolation of the Polymer:
Catalytic ROMP using a Chain Transfer Agent (CTA)
For large-scale synthesis or to reduce the amount of expensive ruthenium catalyst, a catalytic ROMP approach can be employed using a chain transfer agent (CTA), such as styrene (B11656) or its derivatives.[3][4] In this variation, the molecular weight is controlled by the monomer-to-CTA ratio.[3][4]
-
Reaction Setup:
-
In a glovebox, combine the monomer, CTA, and a sub-stoichiometric amount of Grubbs' catalyst in the reaction solvent.
-
The reaction is then allowed to proceed as described in the general procedure. The CTA will reversibly react with the propagating polymer chain, allowing for the formation of multiple polymer chains per catalyst molecule.
-
Data Presentation
The molecular weight and polydispersity of the synthesized polymers are critical parameters. These are typically determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) and can be controlled by the monomer-to-catalyst ratio.
| Monomer:Catalyst Ratio | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |
| 50:1 | 10,000 | 9,800 | 1.05 |
| 100:1 | 20,000 | 19,500 | 1.08 |
| 200:1 | 40,000 | 38,900 | 1.10 |
Note: The above data is illustrative. Actual experimental values will vary depending on the specific monomer, catalyst, and reaction conditions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key processes in a typical ROMP experiment.
Caption: Experimental workflow for Ring-Opening Metathesis Polymerization.
Caption: Simplified signaling pathway of the ROMP catalytic cycle.
References
- 1. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 2. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Controlled Ring-Opening Metathesis Polymerization with Polyisobutylene-Bound Pyridine-Ligated Ru(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Macrocycle Synthesis using Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the synthesis of macrocycles via Ring-Closing Metathesis (RCM) utilizing Grubbs catalysts. This powerful and versatile methodology has become a cornerstone in modern synthetic chemistry, enabling the construction of complex cyclic architectures prevalent in natural products, pharmaceuticals, and advanced materials.[1][2][3]
Introduction to Macrocyclization via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is an intramolecular reaction that utilizes an organometallic catalyst to form a new carbon-carbon double bond within a single molecule, leading to a cyclic compound and the liberation of a small volatile alkene, typically ethylene (B1197577).[2][4] This technique is particularly well-suited for the synthesis of macrocycles (rings containing 12 or more atoms), which are often challenging to construct using traditional cyclization methods.[1] The success of RCM is largely attributed to the development of well-defined, functional group-tolerant ruthenium catalysts by Robert H. Grubbs and Richard R. Schrock, who, along with Yves Chauvin, were awarded the Nobel Prize in Chemistry in 2005.[5][6]
The primary challenge in macrocyclization is to favor the intramolecular RCM reaction over competing intermolecular reactions that lead to dimers and higher-order oligomers.[7] The most common strategy to achieve this is the use of high-dilution conditions, where the concentration of the acyclic precursor is kept very low to minimize the probability of intermolecular encounters.[8]
Catalyst Selection
The choice of Grubbs catalyst is critical for a successful RCM reaction and depends on several factors, including the steric and electronic properties of the diene substrate, and the desired stereochemistry (E/Z) of the resulting macrocyclic alkene.[7][9]
| Catalyst Generation | Key Features & Applications |
| First-Generation this compound (G-I) | The original catalyst, less active but can be useful for simple, unhindered dienes. It is thermally less stable.[6] |
| Second-Generation this compound (G-II) | Features an N-heterocyclic carbene (NHC) ligand, offering significantly higher activity and broader substrate scope, including more sterically hindered and electron-deficient olefins.[2][10] |
| Hoveyda-Grubbs Catalysts (HG-I & HG-II) | These catalysts have a chelating isopropoxybenzylidene ligand, which imparts greater air stability and allows for easier removal of the ruthenium byproducts after the reaction. They are often used in large-scale applications.[5][9] |
| Fast-Initiating Catalysts (Third-Generation) | These catalysts feature modified pyridine (B92270) ligands that dissociate more readily, leading to faster initiation rates. They are particularly useful in ring-opening metathesis polymerization (ROMP).[5] |
| Specialized & Stereoselective Catalysts | A variety of catalysts have been developed for specific applications, such as those that provide high selectivity for the formation of either the E- or Z-isomer of the macrocyclic alkene.[11][12][13] For instance, certain ruthenium catalysts with dithiolate ligands can produce E-macrocycles with high selectivity, while some molybdenum- and tungsten-based catalysts are known to favor the formation of Z-isomers.[11][13] |
Quantitative Data from Selected Macrocyclization Reactions
The following table summarizes reaction parameters and outcomes for the synthesis of several key macrocycles, providing a comparative overview of different catalyst systems and conditions.
| Macrocycle (Target) | Ring Size | Catalyst | Catalyst Loading (mol%) | Substrate Conc. (M) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Glecaprevir Precursor | 18 | Zhan 1B | 10 | 0.02 | Toluene (B28343) | 40 | 6 (slow addition) | 82 | N/A | [1] |
| Pacritinib | 18 | Grubbs II or Zhan 1B | 10 | N/A | N/A | N/A | N/A | N/A | 85:15 (trans/cis) | [1] |
| Danoprevir Intermediate | 15 | Custom Hoveyda-Grubbs II derivative | 0.05 | ~0.1 | Toluene | N/A | N/A | >95 | N/A | [1] |
| AMG 176 Precursor | 16 | M73-SIMes (Hoveyda-Grubbs derivative) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [1] |
| BILN 2061 ZW Precursor | 15 | Hoveyda-Grubbs I | 3 | ~0.01 | Toluene | 80 | 2 | ~95 | Z-isomer exclusively | [8] |
| Recifeiolide | 12 | Stereoretentive Ru-dithiolate catalyst | 7.5 | N/A | N/A | 35 | 5-24 | 60-80 | >99% E | [13] |
| Nakadomarin A Precursor | 15 | Tungsten-based catalyst | 7.5 | ~0.006 | Mesitylene | 22 | 4 | 82 | 94:6 (Z/E) | [12] |
Experimental Protocols
General Protocol for RCM Macrocyclization under High Dilution
This protocol provides a general framework for performing a Grubbs-catalyzed RCM reaction to synthesize a macrocycle. The specific catalyst, solvent, temperature, and reaction time should be optimized for each unique substrate.
Materials:
-
Acyclic diene precursor
-
This compound (e.g., Grubbs II, Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Syringe pump
-
Schlenk flask or three-neck round-bottom flask equipped with a condenser and gas inlet/outlet
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and heating plate
-
Ethyl vinyl ether (for quenching)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Setup: Assemble the reaction glassware and flame-dry under vacuum, then cool under a stream of inert gas.
-
Solvent and Catalyst: To the reaction flask, add the desired volume of anhydrous, degassed solvent to achieve the target high dilution concentration (typically 0.001–0.02 M). If the catalyst is to be added at the beginning, dissolve it in a small amount of the reaction solvent and add it to the flask.
-
Substrate Addition: Dissolve the acyclic diene precursor in a portion of the anhydrous, degassed solvent in a gas-tight syringe. Place the syringe on a syringe pump.
-
Reaction: Heat the solvent in the reaction flask to the desired temperature. Begin the slow addition of the diene solution via the syringe pump over a period of several hours (e.g., 4–12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired macrocycle.
Protocol for the Synthesis of Glecaprevir Macrocycle Precursor[1]
This protocol is based on the enabling route for the synthesis of the 18-membered macrocycle in the HCV protease inhibitor, glecaprevir.
Materials:
-
Acyclic diene precursor for glecaprevir
-
Zhan 1B catalyst
-
Anhydrous, degassed toluene
-
Two syringe pumps
-
Three-neck round-bottom flask equipped with a condenser, gas inlet/outlet, and septa for syringe needles
-
Inert gas supply (nitrogen)
-
Magnetic stirrer and heating plate (set to 40 °C)
-
Filtrol® (acid-activated clay)
-
Silica gel
Procedure:
-
Setup: Set up the reaction flask under a nitrogen atmosphere.
-
Solvent: Add a portion of the anhydrous, degassed toluene to the reaction flask and heat to 40 °C.
-
Prepare Solutions:
-
In one syringe, prepare a solution of the diene substrate in anhydrous, degassed toluene to a final reaction concentration of 0.02 M.
-
In a second syringe, prepare a solution of the Zhan 1B catalyst (10 mol%) in anhydrous, degassed toluene.
-
-
Slow Addition: Using the two syringe pumps, add the substrate and catalyst solutions simultaneously and slowly to the reaction flask over 6 hours.
-
Nitrogen Sparging: Throughout the addition and for the duration of the reaction, gently bubble nitrogen through the reaction mixture to help remove the ethylene byproduct and drive the reaction to completion.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at 40 °C until completion is confirmed by a suitable analytical method.
-
Workup:
-
Cool the reaction mixture.
-
Add imidazole and Filtrol® and stir.
-
Filter the mixture through a pad of celite.
-
-
Purification:
-
Pass the filtrate through two successive silica gel plugs to remove the dimer impurity and catalyst byproducts.
-
Further purification, if necessary, can be achieved through crystallization after subsequent synthetic steps.
-
Visualizations
Reaction Mechanism: The Chauvin Mechanism for RCM
Caption: The Chauvin mechanism for Ring-Closing Metathesis.
Experimental Workflow: Slow Addition Protocol for High Dilution
References
- 1. drughunter.com [drughunter.com]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. React App [pmc.umicore.com]
- 10. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 11. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using stereoretention for the synthesis of E -macrocycles with ruthenium-based olefin metathesis catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00435H [pubs.rsc.org]
Application of Water-Soluble Grubbs Catalysts in Green Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of water-soluble Grubbs catalysts represents a significant advancement in green chemistry, enabling highly efficient and selective olefin metathesis reactions in aqueous media. This approach aligns with the principles of green chemistry by utilizing a benign solvent, reducing the need for volatile organic compounds (VOCs), and often facilitating catalyst recycling and reuse. These catalysts have found widespread applications in the synthesis of pharmaceuticals, advanced materials, and bioconjugates.
This document provides detailed application notes and experimental protocols for the use of water-soluble Grubbs catalysts in key olefin metathesis reactions.
Overview of Water-Soluble Grubbs Catalysts
Grubbs catalysts are ruthenium-based complexes that are highly effective for various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[1] To render these catalysts water-soluble, hydrophilic moieties are incorporated into their structure. Common strategies include:
-
Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the N-heterocyclic carbene (NHC) ligand.[2]
-
Ionic Tagging: Introducing charged groups, such as quaternary ammonium (B1175870) salts, to the catalyst structure.[2]
-
Encapsulation: Immobilizing the catalyst within a hydrophilic matrix, such as alginate hydrogels.[3] This approach not only imparts water compatibility but also facilitates catalyst separation and recycling.
The choice of water-soluble catalyst depends on the specific application, substrate, and desired reaction conditions.
Key Applications and Experimental Protocols
Ring-Closing Metathesis (RCM) in Water
RCM is a powerful tool for the synthesis of cyclic compounds, which are prevalent in many biologically active molecules. Performing RCM in water is particularly advantageous for the synthesis of water-soluble or sensitive substrates.
| Catalyst Type | Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Recyclability (cycles) | Reference |
| Ammonium-Tagged Hoveyda-Grubbs II | N,N-diallyltosylamide | 0.5 | CH₂Cl₂/H₂O | 0.17 | <40 | Not Reported | [4] |
| Hoveyda-Grubbs II | N,N-diallyltosylamide | 0.5 | CH₂Cl₂/H₂O | 0.17 | >95 | Not Reported | [4] |
| Encapsulated Grubbs II (Alginate) | Diethyl diallylmalonate | Not Specified | Water | Not Specified | up to 87 | 10 (retaining 80% activity) | [3] |
| Encapsulated Hoveyda-Grubbs II (Alginate/Mesoporous Carbon) | Diethyl diallylmalonate | Not Specified | Tap Water | Not Specified | Quantitative | 7 | [5][6] |
Materials:
-
Diethyl diallylmalonate
-
Encapsulated Hoveyda-Grubbs II catalyst (e.g., in alginate/mesoporous carbon beads)
-
Deionized water
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add diethyl diallylmalonate (1 equivalent).
-
Add deionized water to achieve a desired concentration (e.g., 0.1 M).
-
Add the encapsulated Hoveyda-Grubbs II catalyst beads. The catalyst loading will depend on the specific batch of encapsulated catalyst and should be optimized.
-
Stir the reaction mixture vigorously at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the catalyst beads from the reaction mixture using a magnet.[5]
-
Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Catalyst Recycling:
-
Wash the recovered catalyst beads with deionized water and then with a suitable organic solvent (e.g., dichloromethane) to remove any adsorbed organic residues.
-
Dry the beads under vacuum and they can be reused for subsequent reactions. The catalytic activity should be monitored over successive cycles.[3][5]
Cross-Metathesis (CM) in Water
Aqueous CM is valuable for the synthesis of functionalized olefins, particularly for applications in bioconjugation and the modification of water-soluble biomolecules.
| Catalyst Type | Substrates | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Conversion (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Amine-functionalized Hoveyda-Grubbs | Unprotected alkene-functionalized α-D-mannopyranoside and allyl alcohol | 2.5 | Mildly acidic aqueous conditions | 5 | up to 62 |[3] | | Hoveyda-Grubbs II | Allyl alcohol | Not Specified | Acetone/Water or DME/Water | Not Specified | 75 |[2] |
Materials:
-
Alkene-functionalized sugar (e.g., allyl α-D-mannopyranoside)
-
Allyl alcohol
-
Water-soluble Grubbs catalyst (e.g., amine-functionalized Hoveyda-Grubbs)
-
Deionized water (degassed)
-
Acetic acid (optional, can improve selectivity)[3]
-
Methanol (for quenching)
-
Silica (B1680970) gel for purification
Procedure:
-
In a clean, oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the alkene-functionalized sugar in degassed deionized water.
-
Add allyl alcohol (typically in excess).
-
If desired, add a small amount of acetic acid (e.g., 2.5 vol%).[3]
-
In a separate vial, dissolve the water-soluble this compound in a minimal amount of degassed deionized water.
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress by TLC or NMR spectroscopy.
-
Once the reaction is complete, quench it by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ring-Opening Metathesis Polymerization (ROMP) in Water
Aqueous ROMP is a key technique for the synthesis of well-defined water-soluble polymers and hydrogels for biomedical applications.
| Catalyst Type | Monomer | Solvent | Reaction Time | Conversion (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | PEG-labeled this compound | exo- and endo-norbornene derivatives | Acidified Water | Not Specified | up to 95 |[2] |
Materials:
-
Norbornene-functionalized monomer
-
Water-soluble this compound (e.g., PEG-labeled this compound)
-
Deionized water (degassed)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl vinyl ether (for quenching)
-
Dialysis tubing
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the norbornene-functionalized monomer in degassed deionized water.
-
Adjust the pH of the solution to be slightly acidic (e.g., pH 2-4) by adding a dilute solution of hydrochloric acid. This can enhance catalyst stability and activity.[2]
-
In a separate vial, dissolve the water-soluble this compound in degassed deionized water.
-
Initiate the polymerization by rapidly injecting the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time. The reaction is often very fast.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Purify the polymer by dialysis against deionized water for 24-48 hours to remove unreacted monomer, catalyst residues, and other small molecules.
-
Lyophilize the purified polymer solution to obtain the solid polymer.
Signaling Pathways and Experimental Workflows
Chauvin Mechanism for Olefin Metathesis
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by the metal carbene catalyst.[7]
Caption: The Chauvin mechanism for olefin metathesis.
Experimental Workflow for Aqueous RCM with Catalyst Recycling
The following diagram illustrates a typical workflow for performing a ring-closing metathesis reaction in water using an encapsulated, recyclable catalyst.
Caption: Workflow for aqueous RCM with catalyst recycling.
Conclusion
Water-soluble Grubbs catalysts offer a powerful and sustainable platform for a wide range of olefin metathesis reactions. By moving away from traditional organic solvents, these catalysts not only reduce the environmental impact of chemical synthesis but also open up new possibilities for the modification of biomolecules and the creation of novel materials. The protocols and data presented here provide a starting point for researchers to explore the vast potential of aqueous olefin metathesis in their own work. Further optimization of reaction conditions will likely be necessary for specific substrates and applications.
References
- 1. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
Setting Up a Cross-Metathesis Reaction: A Step-by-Step Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-metathesis (CM) is a powerful and versatile catalytic reaction in organic synthesis that enables the formation of new carbon-carbon double bonds by rearranging the fragments of two different olefin substrates. This reaction has become an invaluable tool in academic research and the pharmaceutical industry for the construction of complex molecules, including natural products and active pharmaceutical ingredients. The development of well-defined ruthenium-based catalysts, such as those developed by Grubbs and Hoveyda, has significantly expanded the scope and functional group tolerance of this transformation.
This guide provides a detailed, step-by-step protocol for setting up a cross-metathesis reaction, from reagent preparation to product purification. It also includes a comparison of common catalysts and a discussion of key parameters to consider for successful and selective transformations.
Core Principles of Cross-Metathesis
The fundamental challenge in cross-metathesis is achieving high selectivity for the desired cross-product over competing self-metathesis (homodimerization) products.[1][2] Additionally, controlling the stereoselectivity of the newly formed double bond (E/Z isomerism) is often a critical consideration.[1][2]
Several factors influence the outcome of a cross-metathesis reaction:
-
Catalyst Choice: The nature of the catalyst is paramount in determining the reaction's success, influencing yield, selectivity, and functional group tolerance.[3]
-
Substrate Reactivity: The steric and electronic properties of the olefin partners play a crucial role in directing the reaction towards the desired cross-product.
-
Reaction Conditions: Parameters such as solvent, temperature, and substrate concentration must be carefully optimized.
Experimental Workflow Overview
The general workflow for a cross-metathesis reaction can be visualized as a sequence of steps starting from reagent preparation and culminating in the isolation and characterization of the final product.
Detailed Experimental Protocol
This protocol provides a general procedure for a cross-metathesis reaction. The specific substrates, catalyst, and conditions should be adapted based on the desired transformation.
Materials:
-
Olefin Substrate A
-
Olefin Substrate B
-
Ruthenium Catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Ethyl vinyl ether (for quenching)
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluent system (e.g., hexanes/ethyl acetate)
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Glassware and Solvent Preparation:
-
Ensure all glassware is thoroughly oven-dried to remove any traces of moisture.
-
Use anhydrous and degassed solvents. Solvents can be degassed by bubbling an inert gas (argon or nitrogen) through them for 15-30 minutes or by several freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Assemble the reaction glassware under a positive pressure of an inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add one of the olefin substrates.
-
Dissolve the substrate in the chosen anhydrous, degassed solvent to a typical concentration of 0.1-0.5 M. For cross-metathesis, higher concentrations can favor the intermolecular reaction.[3]
-
-
Addition of Reagents:
-
Add the second olefin substrate to the reaction mixture. If one substrate is more volatile or less expensive, a stoichiometric excess (1.5-3 equivalents) can be used to drive the reaction towards the desired product.
-
Under a positive flow of inert gas, add the ruthenium catalyst (typically 1-5 mol%). The catalyst is often a solid and can be added directly to the flask.
-
-
Reaction Monitoring:
-
Seal the flask and stir the reaction mixture at the desired temperature (ranging from room temperature to 40-60°C, depending on the catalyst and substrates).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reaction Quenching:
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature.
-
To quench the reaction and deactivate the catalyst, add a few drops of ethyl vinyl ether and stir for approximately 30 minutes.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired cross-metathesis product from any homodimers and catalyst residues.
-
-
Product Characterization:
-
Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Catalyst Selection and Performance
The choice of catalyst is critical for the success of a cross-metathesis reaction. The following table summarizes the general performance characteristics of some commonly used ruthenium catalysts.
| Catalyst | Typical Loading (mol%) | Operating Temperature (°C) | Functional Group Tolerance | Key Features |
| Grubbs I | 2-5 | 40-60 | Good | First generation catalyst, less active than second generation. |
| Grubbs II | 1-3 | 25-40 | Excellent | High activity, good for a wide range of substrates. |
| Hoveyda-Grubbs I | 2-5 | 40-60 | Good | Slower initiation than Grubbs II, good for specific applications. |
| Hoveyda-Grubbs II | 1-3 | 25-45 | Excellent | High activity and stability, often preferred for challenging substrates. |
Data compiled from multiple sources.[3][4]
Logical Flow for Predicting Selectivity
The selectivity in a cross-metathesis reaction can often be predicted by considering the relative reactivity of the olefin partners. A general model categorizes olefins into different types based on their propensity to undergo metathesis.
Generally, a reaction between a highly reactive olefin (Type I) and a less reactive one (Type II or III) will favor the formation of the cross-metathesis product.[5] Conversely, reacting two highly reactive olefins (both Type I) will likely result in a statistical mixture of products.[5]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Impure reagents or solvent- Inappropriate reaction conditions | - Use a fresh batch of catalyst- Purify reagents and use anhydrous, degassed solvents- Optimize temperature and concentration |
| Predominance of Homodimers | - Similar reactivity of olefin partners- Inappropriate catalyst choice | - Use a stoichiometric excess of one olefin- Select a catalyst known to favor cross-metathesis for the specific substrate types |
| Isomerization of Double Bond | - Catalyst decomposition to ruthenium-hydride species | - Use additives like 1,4-benzoquinone (B44022) or phenol (B47542) (with Grubbs II)- Choose a catalyst less prone to isomerization |
| Catalyst Deactivation | - Presence of coordinating functional groups (e.g., amines)- Impurities in reagents or solvent | - Protect coordinating functional groups- Ensure high purity of all reaction components |
This table is a summary of common issues and solutions.[3][6]
By carefully considering the principles of catalyst selection, substrate reactivity, and reaction optimization, researchers can successfully employ cross-metathesis as a powerful tool in their synthetic endeavors.
References
- 1. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. React App [pmc.umicore.com]
- 5. Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01102C [pubs.rsc.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application of Grubbs Catalyst in the Synthesis of Natural Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of olefin metathesis, particularly with the development of well-defined ruthenium-based catalysts by Robert H. Grubbs, has revolutionized the field of organic synthesis.[1] These catalysts exhibit remarkable functional group tolerance, stability in air and moisture, and compatibility with a wide range of solvents, making them powerful tools for the construction of complex molecular architectures.[1][2] Ring-closing metathesis (RCM) has emerged as a particularly robust strategy for the formation of carbocyclic and heterocyclic rings, ranging from common 5- to 7-membered rings to large macrocycles, which were previously challenging to synthesize efficiently.[3][4] The driving force for many RCM reactions is the entropically favorable release of volatile ethylene (B1197577) gas, which shifts the reaction equilibrium towards the desired cyclic product.[4][5]
This document provides detailed application notes and experimental protocols for the use of Grubbs catalysts in the total synthesis of four distinct natural products: (-)-Cleistenolide, Floresolide B, Manzamine A, and Ingenol. These examples showcase the versatility of Grubbs-catalyzed RCM in constructing key structural motifs, from simple lactones to complex, strained polycyclic systems.
Total Synthesis of (-)-Cleistenolide
(-)-Cleistenolide is a naturally occurring α,β-unsaturated δ-lactone that has demonstrated antibacterial and antifungal properties.[6] Its synthesis provides an excellent example of a straightforward and efficient application of RCM to form a six-membered ring. The retrosynthetic analysis developed by Schmidt and coworkers highlights a key disconnection across the olefinic bond of the lactone, which is readily formed from a diene precursor using a Grubbs catalyst.[2][3]
Retrosynthetic Analysis of (-)-Cleistenolide
Caption: Retrosynthesis of (-)-Cleistenolide via RCM.
Quantitative Data for RCM in (-)-Cleistenolide Synthesis
| Catalyst | Substrate Concentration | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Grubbs I | 0.01 M | 5 | CH₂Cl₂ | 40 | 12 | 85 | [3] |
Experimental Protocol: Ring-Closing Metathesis
Materials:
-
Diene Precursor
-
This compound, 1st Generation
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The diene precursor is dissolved in anhydrous dichloromethane to achieve a concentration of 0.01 M.
-
The solution is thoroughly degassed by bubbling with argon for 30 minutes.
-
This compound (1st generation, 5 mol%) is added to the solution under an argon atmosphere.
-
The reaction mixture is heated to 40 °C and stirred for 12 hours under argon.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford (-)-Cleistenolide.[3]
Total Synthesis of Floresolide B
Floresolide B is a marine natural product that exhibits cytotoxicity against tumor cells.[5] The total synthesis reported by Nicolaou and coworkers features a late-stage macrocyclization via RCM to construct the 12-membered ring.[5][7] This example demonstrates the capability of Grubbs catalysts to forge sterically demanding macrocycles in complex molecular settings.
Retrosynthetic Analysis of Floresolide B
Caption: Retrosynthesis of Floresolide B via RCM.
Quantitative Data for RCM in Floresolide B Synthesis
| Catalyst | Substrate Concentration | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Ref. |
| Grubbs II | 0.001 M | 10 | CH₂Cl₂ | 45 | 24 | 89 | 1:3 | [5] |
Experimental Protocol: Ring-Closing Metathesis
Materials:
-
Diene Seco-Acid Precursor
-
This compound, 2nd Generation
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
A solution of the diene seco-acid precursor in anhydrous dichloromethane (0.001 M) is prepared.
-
The solution is degassed with argon for 30 minutes.
-
This compound (2nd generation, 10 mol%) is added in one portion under an argon atmosphere.
-
The reaction mixture is heated to 45 °C and stirred for 24 hours.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
After completion, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield Floresolide B as a mixture of E/Z isomers.[5]
Total Synthesis of Manzamine A
Manzamine A is a complex marine alkaloid with potent antitumor activity.[3] The synthesis developed by Martin and coworkers is a landmark achievement, featuring two strategic RCM reactions to construct the 13-membered D-ring and the 8-membered E-ring of the intricate pentacyclic core.[3][8] This synthesis highlights the catalyst's ability to form rings of different sizes within the same synthetic campaign.
Retrosynthetic Analysis of Manzamine A
Caption: Retrosynthesis of Manzamine A featuring two RCM steps.
Quantitative Data for RCM in Manzamine A Synthesis
| Ring Formation | Catalyst | Substrate Concentration | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry | Ref. |
| D-Ring (13-membered) | Grubbs I | 0.005 M | 20 | Toluene (B28343) | 110 | 48 | 67 | Z-isomer | [3][8] |
| E-Ring (8-membered) | Grubbs I | 0.005 M | 100 (stoichiometric) | Toluene | 80 | 24 | 26 | - | [3][8] |
Experimental Protocols
Protocol 1: D-Ring Formation (13-membered)
-
The diene precursor for the D-ring is dissolved in anhydrous toluene (0.005 M).
-
The solution is degassed with argon for 30 minutes.
-
A solution of this compound (1st generation, 20 mol%) in toluene is added dropwise over 12 hours to the refluxing solution of the diene.
-
The reaction is heated at 110 °C for a total of 48 hours.
-
After cooling to room temperature, the solvent is evaporated.
-
The crude product is purified by silica gel chromatography to yield the Z-isomer of the D-ring closed product.[3][8]
Protocol 2: E-Ring Formation (8-membered)
-
The diene precursor for the E-ring is dissolved in anhydrous toluene (0.005 M).
-
The solution is degassed with argon.
-
This compound (1st generation, 1.0 equivalent) is added to the solution at room temperature.
-
The mixture is heated to 80 °C and stirred for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by preparative TLC to afford the tetracyclic intermediate containing the newly formed E-ring.[3][8]
Formal Total Synthesis of Ingenol
Ingenol is a diterpenoid known for its unique and highly strained "inside-outside" bridged ring system and its potent biological activities.[9][10] The formal synthesis by Kigoshi and coworkers ingeniously applies RCM to construct the challenging bicyclo[4.4.1]undecane core.[10] This application underscores the power of Grubbs catalysts in forming sterically congested and strained ring systems that would be difficult to access via traditional methods.
Retrosynthetic Analysis of Ingenol Core
Caption: Retrosynthesis of the Ingenol core via RCM.
Quantitative Data for RCM in Ingenol Synthesis
| Catalyst | Substrate Concentration | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Grubbs I | 0.01 M | 20 | CH₂Cl₂ | 40 | 24 | 71 | [10] |
Experimental Protocol: Ring-Closing Metathesis
Materials:
-
Diene Precursor for Ingenol Core
-
This compound, 1st Generation
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diene precursor in anhydrous dichloromethane (0.01 M) is added this compound (1st generation, 20 mol%) under an argon atmosphere.
-
The reaction mixture is heated at 40 °C for 24 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to give the tetracyclic ingenane (B1209409) core.[10]
Conclusion
The selected examples illustrate the broad applicability and reliability of Grubbs catalysts in the synthesis of complex natural products. From the straightforward construction of six-membered lactones to the challenging formation of macrocycles and strained polycyclic systems, ring-closing metathesis has proven to be an indispensable tool for synthetic chemists. The operational simplicity, functional group tolerance, and predictable reactivity of these catalysts continue to enable the synthesis of novel and biologically important molecules, paving the way for advancements in drug discovery and development.
References
- 1. React App [pmc.umicore.com]
- 2. Collection - Total Synthesis of (â)-Cleistenolide - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinone and Hydroquinone Metabolites from the Ascidians of the Genus Aplidium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalyst Loading and Reaction Conditions in Ring-Closing Metathesis (RCM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst loading and reaction condition optimization for ring-closing metathesis (RCM), a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds.[1][2][3] The protocols and data presented herein are intended to assist researchers in achieving efficient and reproducible results in their synthetic endeavors, particularly in the context of drug development where the synthesis of complex cyclic scaffolds is often required.
Introduction to Ring-Closing Metathesis
Ring-closing metathesis is a catalytic reaction that facilitates the intramolecular rearrangement of a diene to form a cyclic olefin and a small, volatile byproduct, typically ethylene (B1197577).[1][2] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of robust ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts.[1][4][5] The reaction proceeds via a metallacyclobutane intermediate, as proposed by the Chauvin mechanism.[2][3] The entropically favorable release of a gaseous byproduct like ethylene drives the reaction to completion.[1][5]
Catalyst Selection and Handling
The choice of catalyst is crucial for a successful RCM reaction and depends on the specific substrate and desired outcome. The most commonly used catalysts are ruthenium-based complexes.
-
Grubbs Catalysts (First and Second Generation): These are highly versatile and widely used catalysts. The second-generation catalysts, containing an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and better thermal stability than the first-generation catalysts.[3][6]
-
Hoveyda-Grubbs Catalysts (First and Second Generation): These catalysts feature a chelating isopropoxybenzylidene ligand, which imparts increased stability. They are often used when slower initiation or higher stability is required.[6]
Handling Air-Sensitive Catalysts: While many modern ruthenium catalysts are relatively air-stable for short periods, for optimal results and reproducibility, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially for reactions requiring low catalyst loadings or extended reaction times.[7]
Experimental Protocols
General Protocol for a Solution-Phase RCM Reaction
This protocol provides a general procedure for performing a solution-phase RCM reaction. Optimization of specific parameters may be required for different substrates.
Materials:
-
Diene substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM), toluene)
-
Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)
-
Inert gas supply (nitrogen or argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Solvent and Substrate Preparation: Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the diene substrate and the desired amount of anhydrous, degassed solvent. The concentration of the substrate is typically in the range of 0.005 M to 0.1 M to favor intramolecular cyclization over intermolecular oligomerization.[8]
-
Catalyst Addition: The catalyst can be added as a solid or as a solution in the reaction solvent. For accurate addition of small quantities, preparing a stock solution of the catalyst is recommended. The catalyst loading typically ranges from 0.1 to 5 mol%.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or heated to a specific temperature (e.g., 40-60 °C).[6] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Reaction Quenching: Once the reaction is complete, it can be quenched by adding a reagent that deactivates the catalyst, such as ethyl vinyl ether or triphenylphosphine.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any remaining starting material.
Protocol for Solid-Phase RCM
RCM can also be performed on substrates attached to a solid support, which is particularly useful in combinatorial chemistry and peptide synthesis.[6]
Materials:
-
Resin-bound diene substrate
-
Anhydrous, degassed solvent (e.g., DCM)
-
Ruthenium catalyst
-
Reaction vessel suitable for solid-phase synthesis
-
Shaker or stirrer
Procedure:
-
Resin Preparation: Swell the resin-bound substrate in the reaction solvent for 30-60 minutes.
-
Catalyst Addition: Add the catalyst, dissolved in a small amount of degassed solvent, to the swollen resin.
-
Reaction: The reaction mixture is agitated at the desired temperature for the required time (typically 2 to 48 hours).[6]
-
Washing: After the reaction is complete, the resin is thoroughly washed with the reaction solvent and other solvents to remove the catalyst and soluble byproducts.
-
Cleavage and Purification: The cyclic product is then cleaved from the resin according to the linker chemistry, followed by purification.
Data on Catalyst Loading and Reaction Conditions
The optimal catalyst loading and reaction conditions are highly dependent on the substrate. The following tables summarize representative data from the literature for the RCM of various substrates.
| Substrate | Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Diethyl diallylmalonate | Grubbs II | 5 mol% | CH2Cl2 | Room Temp | 1 h | >95% | [7] |
| Diethyl diallylmalonate | Unsaturated NHC-Ru | 50-250 ppm | Dilute solution | Not specified | a few minutes | ~95% | [8] |
| Fmoc-Tyr(All)-Tyr(All)-resin | Grubbs II + phenol (B47542) | 15 mol% | DCM | 40 °C | 2 d | ~80% | [6] |
| Fmoc-Tyr(All)-Tyr(All)-resin | Hoveyda-Grubbs II | 15 mol% | DCM | 40 °C | 2 d | ~80% | [6] |
| N-Boc protected cyclic amine (5-membered) | Various Ru catalysts | 500 ppm | Neat | Not specified | Not specified | >90% | [9][10] |
| N-Boc protected cyclic amine (6-membered) | Various Ru catalysts | 500 ppm | 1.0 M solution | Not specified | Not specified | >90% | [9][10] |
| N-Boc protected cyclic amine (7-membered) | Various Ru catalysts | 1000-5000 ppm | 0.05-0.2 M solution | Not specified | Not specified | >90% | [9][10] |
Optimization of Reaction Conditions
Several factors can be adjusted to optimize the outcome of an RCM reaction.[11][][13]
-
Catalyst Loading: Higher catalyst loadings can increase the reaction rate but may also lead to the formation of byproducts.[6] For many substrates, catalyst loadings as low as 50-500 ppm can be effective.[8][9][10]
-
Temperature: The reaction temperature can significantly impact the reaction rate and catalyst stability. While many reactions proceed at room temperature, heating can be necessary for less reactive substrates. However, elevated temperatures can also lead to catalyst decomposition.[6][11][]
-
Solvent: Dichloromethane and toluene (B28343) are the most common solvents for RCM.[14] However, other solvents such as benzene, 1,2-dichloroethane, and even acetic acid have been used.[14][15][16] The choice of solvent can influence catalyst activity and solubility.
-
Concentration: The substrate concentration is a critical parameter to control the competition between intramolecular RCM and intermolecular oligomerization. High dilution conditions (typically 0.001–0.1 M) favor the formation of the desired cyclic product.
-
Additives: In some cases, additives can be used to suppress side reactions. For example, phenol has been shown to suppress deallylation side products when using Grubbs II catalyst.[6]
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for an RCM experiment and a decision-making process for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 13. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvents for ring-closing metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Solvents for ring-closing metathesis reactions. | Semantic Scholar [semanticscholar.org]
Scaling Up Grubbs-Catalyzed Olefin Metathesis: Methodological Considerations for Pharmaceutical and Fine Chemical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grubbs-catalyzed olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and fine chemical industries has grown significantly, with several processes utilizing ring-closing metathesis (RCM) and cross-metathesis (CM) reactions on a large scale.[3][4] However, transitioning a Grubbs-catalyzed reaction from the laboratory bench to a manufacturing setting presents a unique set of challenges. This document outlines the key methodological considerations, provides generalized protocols for scale-up, and details strategies for ensuring product purity, with a focus on the critical issue of residual ruthenium removal.
Key Considerations for Scale-Up
Scaling up a Grubbs-catalyzed reaction requires careful optimization of several parameters to ensure safety, efficiency, and economic viability. The primary considerations are catalyst selection, reaction conditions, and downstream processing for removal of the ruthenium catalyst.
Catalyst Selection
The choice of Grubbs catalyst is paramount for a successful scale-up. While second-generation catalysts generally exhibit higher activity, first-generation catalysts are sometimes preferred for specific applications like acyclic diene metathesis (ADMET) polymerization to avoid isomerization side reactions.[4] For many pharmaceutical applications, second-generation Hoveyda-Grubbs catalysts are favored due to their stability and high activity.[5][6]
Key Factors for Catalyst Selection:
-
Activity and Stability: The catalyst must be active enough to achieve a high turnover number (TON) but stable enough to withstand the reaction conditions over extended periods.
-
Functional Group Tolerance: The catalyst must be compatible with the functional groups present in the substrate.[7]
-
Cost: The cost of the catalyst becomes a significant factor at a larger scale, necessitating the use of low catalyst loadings.
-
Initiation Rate: For applications like ring-opening metathesis polymerization (ROMP), fast-initiating "third-generation" catalysts may be required to achieve polymers with low polydispersity.[1]
Diagram 1: Catalyst Selection Workflow
Caption: Workflow for selecting an appropriate this compound.
Reaction Conditions
Direct translation of laboratory-scale reaction conditions to a production environment is often not feasible. The following parameters must be carefully optimized:
-
Solvent: While dichloromethane (B109758) is common in the lab, its low boiling point can be problematic for large-scale reactions requiring higher temperatures.[3] Toluene is a frequently used alternative for industrial applications.[3]
-
Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and the formation of byproducts.[8] For example, in the RCM of a Tyr(All)-containing dipeptide, 40°C was found to be optimal, as higher temperatures led to catalyst degradation.[8]
-
Concentration: For RCM, high dilution is often necessary to favor intramolecular cyclization over intermolecular oligomerization, especially for the formation of macrocycles.[6] Conversely, cross-metathesis reactions often require more concentrated solutions.[6]
-
Removal of Gaseous Byproducts: In reactions that produce ethylene, such as RCM of terminal dienes and many CM reactions, efficient removal of the gas is crucial to drive the reaction equilibrium towards the product.[6][7] On a large scale, this is often achieved by bubbling an inert gas through the reaction mixture.[6]
Quantitative Data from Scale-Up Case Studies
The following tables summarize quantitative data extracted from various sources, illustrating the parameters used in scaled-up Grubbs-catalyzed reactions.
Table 1: Ring-Closing Metathesis (RCM) Scale-Up Examples
| Product/Intermediate | Scale | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 15-Membered Macrocycle (BILN 2061 ZW precursor) | ~400 kg | Grubbs-type | 5.3 (max) | Toluene | Not specified | >12 | Not specified | [3] |
| Ciluprevir precursor | Large-scale | Grubbs-type | 5-7 | Not specified | Not specified | Not specified | Not specified | [5] |
| Jasmine Ketolactone (10-membered ring) | Not specified | Grubbs-type | Not specified | Toluene | Reflux | 12 | 88 | [9] |
| Manzamine D-ring (13-membered) | Not specified | Grubbs-type | Not specified | Not specified | Not specified | Not specified | 67 | [9] |
| Manzamine E-ring (8-membered) | Not specified | 1st Gen. Grubbs | Stoichiometric | Not specified | Not specified | Not specified | 26 | [9] |
Table 2: Ruthenium Removal Efficiency of Various Methods
| Initial Reaction | Purification Method | Reagent/Adsorbent | Ruthenium Level (ppm) | Reference |
| RCM with Catalyst 3 | Simple Aqueous Extraction | Water | 41 | [10] |
| RCM with Catalyst 3 | THMP Treatment | Tris(hydroxymethyl)phosphine (B1196123) | <100 | [10] |
| RCM with Catalyst 3 | Activated Carbon Treatment | Activated Carbon | <100 | [10] |
| RCM with Catalyst 4 & Aqueous Extraction | THMP Treatment | Tris(hydroxymethyl)phosphine | <10 | [10] |
| RCM with Catalyst 4 & Aqueous Extraction | Activated Carbon Treatment | Activated Carbon | <0.04 | [10] |
| Metathesis of 1-octene | Organic Solvent Nanofiltration | STARMEM™ 228 membrane | <9 | [11] |
Experimental Protocols
General Protocol for a Scaled-Up Ring-Closing Metathesis (RCM) Reaction
This protocol is a generalized procedure based on common practices for large-scale RCM.
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inert. Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Solvent and Substrate Charging: Charge the reactor with a degassed, appropriate solvent (e.g., toluene). Add the diene substrate to the solvent. The concentration should be optimized to favor intramolecular cyclization (typically high dilution for macrocycles).
-
Inert Gas Sparging: Begin bubbling a slow stream of an inert gas through the reaction mixture to facilitate the removal of ethylene.
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., 40-80°C).
-
Catalyst Addition: Add the selected this compound. The catalyst can be added as a solid or as a solution in a small amount of degassed solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
-
Quenching (Optional): Once the reaction is complete, it can be quenched by adding a reagent that deactivates the catalyst, such as triphenylphosphine (B44618) oxide or dimethyl sulfoxide.[12][13]
-
Work-up and Purification: Proceed with the chosen ruthenium removal protocol (see Section 4.2).
Protocol for Ruthenium Removal
The removal of residual ruthenium is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Several methods have been developed for this purpose.
Diagram 2: Ruthenium Removal Strategies
Caption: Overview of common ruthenium removal strategies.
Protocol using Adsorbents (e.g., Activated Carbon):
-
Cooling: Cool the crude reaction mixture to room temperature.
-
Adsorbent Addition: Add an appropriate amount of activated carbon to the reaction mixture.
-
Stirring: Stir the mixture for a predetermined amount of time (e.g., 2-12 hours).
-
Filtration: Filter the mixture through a pad of celite or a similar filter aid to remove the adsorbent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Further Purification: If necessary, perform crystallization or further purification steps.
Protocol using Aqueous Extraction with a Scavenger:
-
Solvent Exchange: If the reaction was performed in a water-miscible solvent, it may be necessary to perform a solvent exchange to a water-immiscible solvent like diethyl ether.
-
Aqueous Wash: Wash the organic phase with an aqueous solution containing a scavenging agent (e.g., tris(hydroxymethyl)phosphine (THMP) or a PEG-supported ligand).[10]
-
Phase Separation: Separate the aqueous and organic layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Conclusion
The successful scale-up of Grubbs-catalyzed reactions is a multi-faceted challenge that requires a systematic approach to optimization. Careful selection of the catalyst and reaction conditions is essential for achieving high yields and minimizing costs. Furthermore, the implementation of an effective and scalable ruthenium removal strategy is critical for the production of high-purity materials, particularly in the pharmaceutical industry where stringent limits on residual metals are in place. The protocols and considerations outlined in this document provide a framework for researchers and process chemists to navigate the complexities of scaling up these powerful synthetic transformations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. React App [pmc.umicore.com]
- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
Application of Grubbs Catalyst in Materials Science for Polymer Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Grubbs catalysts, a family of transition metal carbene complexes, have revolutionized the field of olefin metathesis, providing a powerful and versatile tool for polymer synthesis and modification.[1] Their tolerance to a wide range of functional groups, compatibility with various solvents, and air stability have made them indispensable in materials science.[1] These catalysts are instrumental in several polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP), Acyclic Diene Metathesis (ADMET), and cross-metathesis for polymer functionalization.[2][3] This allows for the synthesis of polymers with controlled architectures, such as block copolymers and brush polymers, and the introduction of specific functionalities for a wide array of applications, including drug delivery, electronics, and advanced materials.[2][4][5]
This document provides detailed application notes and experimental protocols for the use of Grubbs catalysts in polymer modification, aimed at researchers, scientists, and professionals in drug development.
Key Applications in Polymer Modification
The application of Grubbs catalysts in polymer modification is broad, with several key strategies employed to tailor polymer properties:
-
Ring-Opening Metathesis Polymerization (ROMP): This is one of the most prominent applications of Grubbs catalysts.[1] It involves the polymerization of cyclic olefins, driven by the relief of ring strain, to produce polymers with unsaturated backbones.[6][7] This method allows for the synthesis of a wide variety of functionalized polymers with controlled molecular weights and low polydispersity.[2]
-
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth polycondensation of α,ω-dienes. This technique is particularly useful for synthesizing linear polymers with double bonds regularly spaced along the polymer chain, which can be further functionalized.[3]
-
Post-Polymerization Functionalization via Cross-Metathesis: Grubbs catalysts can be used to modify existing polymers by reacting pendant olefin groups with functionalized alkenes.[8][9] This allows for the introduction of a wide range of chemical groups onto a pre-synthesized polymer backbone.
-
Synthesis of Block Copolymers: The living nature of ROMP initiated by certain Grubbs catalysts enables the sequential polymerization of different monomers to create well-defined block copolymers.[10][11] These materials are known for their ability to self-assemble into ordered nanostructures.
-
Surface Modification: Grubbs catalysts can be employed for surface-initiated ROMP (SI-ROMP) to grow polymer brushes from a substrate.[12] This technique is valuable for modifying the surface properties of materials, such as wettability, biocompatibility, and adhesion.
Generations of Grubbs Catalysts
Several generations of Grubbs catalysts have been developed, each with improved characteristics:
-
First-Generation Grubbs Catalyst (G1): While groundbreaking, G1 exhibits lower activity compared to later generations and can be sensitive to certain functional groups.[10]
-
Second-Generation this compound (G2): The replacement of a phosphine (B1218219) ligand with an N-heterocyclic carbene (NHC) ligand significantly increased the catalytic activity and functional group tolerance of G2.[13]
-
Third-Generation this compound (G3): These fast-initiating catalysts, often featuring pyridine (B92270) ligands, are particularly useful for living polymerization due to their high initiation to propagation rate ratio, resulting in polymers with low polydispersity.[1]
-
Hoveyda-Grubbs Catalysts: In these catalysts, one of the ligands is a chelating benzylidene ether group. They are known for their enhanced stability and are often used in demanding applications.[1]
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene using Grubbs Second-Generation Catalyst (G2)
This protocol describes a general procedure for the ROMP of norbornene to synthesize polynorbornene.
Materials:
-
Norbornene
-
Grubbs Second-Generation Catalyst (G2)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, add the desired amount of norbornene to a dry Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in anhydrous DCM. In a separate vial, dissolve the Grubbs Second-Generation Catalyst (G2) in a small amount of anhydrous DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Initiation of Polymerization: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature under an inert atmosphere. The reaction time will vary depending on the desired conversion and monomer concentration. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC).
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes. The color of the solution should change, indicating the deactivation of the catalyst.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polynorbornene for its molecular weight (Mn) and polydispersity index (PDI) using GPC, and confirm its structure using ¹H NMR and ¹³C NMR spectroscopy.
Logical Workflow for ROMP:
Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).
Protocol 2: Synthesis of a Diblock Copolymer via Sequential ROMP
This protocol outlines the synthesis of a diblock copolymer by the sequential addition of two different monomers using a living ROMP process.
Materials:
-
Monomer A (e.g., a functionalized norbornene derivative)
-
Monomer B (e.g., cyclooctene)
-
Grubbs Third-Generation Catalyst (G3)
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Polymerization of the First Block:
-
In a glovebox or under an inert atmosphere, dissolve Monomer A in anhydrous DCM in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs Third-Generation Catalyst (G3) in anhydrous DCM.
-
Inject the catalyst solution into the Monomer A solution to initiate the polymerization of the first block.
-
Allow the polymerization to proceed until complete consumption of Monomer A is confirmed (e.g., by taking an aliquot for ¹H NMR analysis).
-
-
Addition of the Second Monomer:
-
Prepare a solution of Monomer B in anhydrous DCM.
-
Using a cannula or syringe, transfer the solution of Monomer B into the reaction flask containing the living polymer chains of the first block.
-
-
Polymerization of the Second Block:
-
Allow the polymerization of Monomer B to proceed. The reaction time will depend on the reactivity of Monomer B.
-
-
Termination and Purification:
-
Terminate the polymerization by adding ethyl vinyl ether.
-
Precipitate, isolate, and dry the resulting diblock copolymer as described in Protocol 1.
-
-
Characterization:
-
Characterize the diblock copolymer using GPC to determine its molecular weight and PDI. A shift to a higher molecular weight compared to the first block with a narrow PDI is indicative of a successful block copolymerization.
-
Use NMR spectroscopy to confirm the presence of both monomer units in the final polymer.
-
Signaling Pathway for Diblock Copolymer Synthesis:
Caption: Sequential synthesis of a diblock copolymer via living ROMP.
Data Presentation
The following tables summarize typical quantitative data obtained from polymer modification experiments using Grubbs catalysts.
Table 1: Comparison of Grubbs Catalysts in the ROMP of a Functionalized Norbornene
| Catalyst | Catalyst Loading (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| G1 | 0.1 | 85 | 25,000 | 1.35 | [10] |
| G2 | 0.1 | >99 | 32,000 | 1.15 | [7] |
| G3 | 0.05 | >99 | 31,500 | 1.08 | [1][14] |
| HG-II | 0.1 | 98 | 30,000 | 1.20 | [15] |
Table 2: Molecular Weight Control in Catalytic ROMP using a Chain Transfer Agent (CTA) [4][16]
| Monomer:CTA Ratio | Mn (Theoretical, g/mol ) | Mn (Experimental, g/mol ) | PDI (Mw/Mn) |
| 50:1 | 10,000 | 10,500 | 1.25 |
| 100:1 | 20,000 | 21,200 | 1.21 |
| 200:1 | 40,000 | 42,500 | 1.18 |
Table 3: Post-Polymerization Functionalization of Poly(divinylbenzene) via Cross-Metathesis [8][9]
| Functional Olefin | Catalyst | Reaction Time (h) | Degree of Functionalization (%) |
| 1-Octene | G2 | 12 | 85 |
| Allyl Bromide | G2 | 24 | 70 |
| N-allyl-2,2,2-trifluoroacetamide | G2 | 24 | 65 |
Conclusion
Grubbs catalysts are exceptionally versatile tools for the modification of polymers, enabling precise control over polymer architecture and functionality. The protocols and data presented herein provide a foundation for researchers to design and execute a wide range of polymer modification experiments. The choice of catalyst generation and reaction conditions is crucial for achieving the desired polymer properties, and careful optimization is often necessary for specific applications in materials science and drug development. The continued development of new Grubbs-type catalysts promises to further expand the possibilities for creating novel and advanced polymeric materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Research – The Grubbs Group [grubbsgroup.caltech.edu]
- 3. 31.5 Olefin Metathesis Polymerization - Organic Chemistry | OpenStax [openstax.org]
- 4. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. React App [pmc.umicore.com]
- 6. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Olefin Cross Metathesis as a Versatile Method for the Facile Functionalization of Porous Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 11. harth-research-group.org [harth-research-group.org]
- 12. [PDF] Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications | Semantic Scholar [semanticscholar.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Selecting the Appropriate Generation of Grubbs Catalyst for a Specific Transformation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Olefin Metathesis and Grubbs Catalysts
Olefin metathesis is a powerful organic reaction that enables the rearrangement of carbon-carbon double bonds.[1][2] This Nobel Prize-winning technology provides an efficient and selective method for synthesizing complex molecules, making it invaluable in pharmaceuticals, fine chemicals, and materials science.[3][4][5] The development of well-defined ruthenium-based catalysts by Robert H. Grubbs revolutionized the field.[2][6] Grubbs catalysts are renowned for their remarkable stability in the presence of air and moisture and their tolerance to a wide variety of functional groups, which simplifies experimental procedures.[2][5][6][7]
Several generations of Grubbs catalysts have been developed, each with distinct characteristics and reactivities.[6] Selecting the optimal catalyst is crucial for maximizing yield, minimizing reaction times, and ensuring success with challenging substrates. This document provides a comprehensive guide to understanding the different Grubbs catalyst generations and selecting the most appropriate one for a given chemical transformation.
Overview of this compound Generations
The evolution of Grubbs catalysts has been driven by the need for higher activity, greater stability, and broader substrate scope. The primary structural modifications involve the ligands attached to the central ruthenium atom.
-
First-Generation this compound (G1): Features two tricyclohexylphosphine (B42057) (PCy₃) ligands.[8] It is a cost-effective choice for simple and unhindered substrates, particularly in ring-closing metathesis (RCM) of terminal alkenes.[8]
-
Second-Generation this compound (G2): In this generation, one of the PCy₃ ligands is replaced by a more electron-donating N-heterocyclic carbene (NHC) ligand.[7][8][9] This modification results in significantly higher catalytic activity, greater thermal stability, and broader applicability, especially for less reactive, sterically hindered, and electron-deficient olefins.[7][9]
-
Hoveyda-Grubbs Catalysts (HG1, HG2): These catalysts feature a chelating benzylidene ligand containing an ortho-isopropoxy group.[6] This chelation leads to enhanced stability and allows for catalyst recovery and reuse in some cases.[6][7] They are particularly popular for their high stability and ease of handling.[6]
-
Third-Generation this compound (G3) / Fast-Initiating Catalysts: In these catalysts, one of the phosphine (B1218219) ligands is replaced by a more labile ligand, such as pyridine.[6] This results in extremely fast initiation rates, which is highly advantageous for applications like Ring-Opening Metathesis Polymerization (ROMP), where it allows for the synthesis of polymers with low polydispersity.[6][10]
References
- 1. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. React App [pmc.umicore.com]
- 4. prezi.com [prezi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. kilobio.com [kilobio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting common issues in Grubbs-catalyzed metathesis reactions
Welcome to the technical support center for Grubbs-catalyzed metathesis reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve successful metathesis outcomes.
Frequently Asked Questions (FAQs)
Q1: My metathesis reaction is showing low or no conversion. What are the first things I should check?
A1: Low or no conversion in a metathesis reaction is a common issue that can often be resolved by systematically checking a few key parameters. First, ensure that your reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen), as Grubbs catalysts are susceptible to deactivation by oxygen, particularly when in solution.[1] Second, verify the purity of your solvent and substrate. Impurities such as water, peroxides, and coordinating functional groups can inhibit or deactivate the catalyst. Finally, confirm that you are using the correct catalyst for your specific substrate and reaction type, as catalyst activity can be highly dependent on these factors.
Q2: How do I choose the right Grubbs catalyst for my reaction?
A2: The choice of this compound depends on several factors, including the type of metathesis reaction (e.g., Ring-Closing Metathesis (RCM), Cross-Metathesis (CM)), the steric and electronic properties of your substrate, and the desired stereoselectivity (E/Z). For general-purpose metathesis, second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are often a good starting point due to their high activity and functional group tolerance.[1] For sterically hindered substrates, catalysts with smaller N-heterocyclic carbene (NHC) ligands may be more effective. For E/Z selectivity control, specialized catalysts are available.
Q3: What are the best practices for handling and storing Grubbs catalysts?
A3: While solid Grubbs catalysts are relatively stable in air for short periods, long-term storage should be under an inert atmosphere (e.g., in a glovebox or a sealed container with argon or nitrogen) and refrigerated (typically 2-8 °C). When in solution, the catalysts are much more sensitive to oxygen and should always be handled under inert conditions. It is recommended to use freshly prepared catalyst solutions for best results.
Q4: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: Achieving high E/Z selectivity can be challenging and is influenced by the catalyst, substrate, and reaction conditions. Specialized Z-selective or E-selective catalysts have been developed. For example, specific ruthenium catalysts with tailored ligand spheres can provide high selectivity for the Z-isomer.[2] Additionally, reaction temperature and solvent can also play a role in determining the E/Z ratio. In some cases, secondary metathesis can lead to isomerization of the initial product to the thermodynamically more stable isomer, which is often the E-isomer.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield or Stalled Reaction
This is one of the most frequent challenges in Grubbs-catalyzed metathesis. The following guide will help you diagnose and resolve the underlying cause.
Question: My Ring-Closing Metathesis (RCM) reaction is giving a low yield. What should I do?
Answer:
A low yield in RCM can stem from several factors. Follow this troubleshooting workflow to identify and address the issue.
Caption: Troubleshooting workflow for low RCM yield.
Detailed Steps:
-
Verify Inert Atmosphere: Oxygen can irreversibly deactivate the ruthenium catalyst. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[1]
-
Assess Substrate and Solvent Purity:
-
Solvents: Solvents should be anhydrous and free of peroxides. Chlorinated solvents like dichloromethane (B109758) (DCM) should be freshly distilled. Ethers like tetrahydrofuran (B95107) (THF) should be checked for peroxides and treated if necessary.
-
Substrates: Impurities in the substrate, especially those with coordinating functional groups (e.g., unprotected amines, thiols), can act as catalyst poisons. Purify your substrate by chromatography or distillation before use.
-
-
Evaluate Catalyst Choice and Handling:
-
Catalyst Activity: Ensure your catalyst is active. If it has been stored for a long time or handled improperly, it may have degraded. It is best to use a fresh batch of catalyst or one that has been stored under optimal conditions.
-
Catalyst Selection: For challenging substrates, a more active catalyst may be required. For example, if you are using a first-generation this compound with a sterically hindered substrate, switching to a second-generation catalyst might improve the yield.[1]
-
-
Optimize Reaction Conditions:
-
Concentration: For RCM, the reaction is typically run at a moderate concentration (0.01-0.1 M) to favor the intramolecular reaction over intermolecular oligomerization.[2]
-
Temperature: The optimal temperature depends on the catalyst and substrate. While many reactions proceed at room temperature, gentle heating (e.g., 40 °C) can sometimes improve the rate and yield. However, excessive heat can lead to catalyst decomposition.[4]
-
Catalyst Loading: Typical catalyst loadings range from 1-5 mol%.[1] Increasing the catalyst loading may improve conversion, but can also lead to more byproducts and difficulties in purification.
-
Issue 2: Catalyst Deactivation
Catalyst deactivation is a common cause of incomplete reactions. Understanding the deactivation pathways can help in preventing this issue.
Question: My reaction starts but then stops before completion. I suspect catalyst deactivation. What are the common causes?
Answer:
Catalyst deactivation can occur through several pathways. The following diagram illustrates the main causes.
Caption: Common causes of this compound deactivation.
Detailed Explanations:
-
Oxygen Exposure: As mentioned, oxygen is detrimental to the catalyst's stability in solution.
-
Substrate/Solvent Impurities: Water, peroxides, and acidic impurities can react with and deactivate the catalyst.
-
Coordinating Functional Groups: Functional groups such as unprotected amines, thiols, and some heterocycles can coordinate to the ruthenium center and inhibit catalysis.[2] If your substrate contains such groups, consider protecting them before the metathesis reaction.
-
Thermal Instability: While some heating can be beneficial, higher temperatures can accelerate catalyst decomposition pathways, leading to the formation of inactive ruthenium species.[4]
Issue 3: Poor E/Z Selectivity in Cross-Metathesis (CM)
Controlling the geometry of the newly formed double bond is a critical aspect of many synthetic applications of cross-metathesis.
Question: My cross-metathesis reaction is producing a mixture of E and Z isomers. How can I improve the selectivity?
Answer:
Achieving high stereoselectivity in CM requires careful consideration of the catalyst, substrates, and reaction conditions.
-
Catalyst Choice: The ligand environment around the ruthenium center plays a crucial role in determining the stereochemical outcome. Several catalysts have been specifically designed for either E- or Z-selectivity. For Z-selective metathesis, catalysts with bulky chelating ligands are often employed.
-
Substrate Effects: The steric and electronic properties of the reacting olefins can influence the E/Z ratio. A general model for selectivity in olefin cross-metathesis has been developed by Grubbs, which categorizes olefins into different types based on their reactivity.[5] Reactions between olefins of different types often lead to higher selectivity.
-
Reaction Conditions:
-
Temperature: Lower reaction temperatures often favor the kinetic product, which can lead to higher selectivity for one isomer.
-
Additives: In some cases, additives can be used to influence the selectivity. For example, merging Grubbs second-generation catalyst with a photocatalyst has been shown to enable Z-selective metathesis.[6][7]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for Grubbs-catalyzed metathesis reactions.
Table 1: Typical Reaction Conditions for Ring-Closing Metathesis (RCM)
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Can be lower for highly active catalysts and simple substrates. Higher loadings may be needed for challenging substrates.[1] |
| Substrate Concentration | 0.01 - 0.1 M | Lower concentrations favor intramolecular RCM over intermolecular oligomerization.[2] |
| Temperature | Room Temp. to 40 °C | Higher temperatures can increase reaction rates but also risk catalyst decomposition.[4] |
| Reaction Time | 1 - 24 hours | Monitored by TLC, GC, or NMR until substrate is consumed. |
Table 2: Catalyst Selection Guide for Different Substrate Types
| Substrate Type | Recommended Catalyst(s) | Rationale |
| Simple, unhindered dienes | Grubbs I, Grubbs II, Hoveyda-Grubbs II | High activity and good functional group tolerance.[1] |
| Sterically hindered dienes | Hoveyda-Grubbs catalysts with smaller NHC ligands | Reduced steric bulk around the metal center allows for easier substrate access.[1][2] |
| Electron-deficient olefins | Grubbs II, Hoveyda-Grubbs II | More electron-donating NHC ligands increase the catalyst's nucleophilicity. |
| Substrates prone to isomerization | Use of additives like 1,4-benzoquinone (B44022) or specific catalyst systems | Additives can suppress the formation of ruthenium hydride species that cause isomerization.[4] |
| Z-selective metathesis | Specialized Z-selective catalysts (e.g., with cyclometalated ligands) | The catalyst's ligand architecture sterically directs the formation of the Z-isomer.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Purification (Dichloromethane, DCM)
Objective: To obtain anhydrous and peroxide-free DCM suitable for metathesis reactions.
Materials:
-
Dichloromethane (reagent grade)
-
Calcium hydride (CaH₂)
-
Inert gas (Argon or Nitrogen)
-
Distillation apparatus
Procedure:
-
Pre-drying: Add calcium hydride to the DCM in a suitable flask (approximately 10 g per liter of DCM).
-
Stirring: Stir the mixture overnight under an inert atmosphere.
-
Distillation: Distill the DCM from the calcium hydride under an inert atmosphere. Collect the fraction boiling at 39-40 °C.
-
Storage: Store the freshly distilled DCM over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.
Protocol 2: General Procedure for a Trial Ring-Closing Metathesis (RCM) Reaction
Objective: To perform a small-scale RCM reaction to assess substrate reactivity and optimize conditions.
Materials:
-
Diene substrate
-
This compound (e.g., Grubbs II)
-
Purified, degassed solvent (e.g., DCM)
-
Schlenk flask or glovebox
-
Stir bar
-
Ethyl vinyl ether (for quenching)
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add the diene substrate to a dry Schlenk flask equipped with a stir bar.
-
Dissolution: Dissolve the substrate in the purified, degassed solvent to the desired concentration (e.g., 0.05 M).
-
Catalyst Addition: In a separate vial, weigh the this compound (e.g., 2 mol%). Add the solid catalyst to the stirred solution of the substrate.
-
Reaction: If necessary, place the flask in a pre-heated oil bath at the desired temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Quenching: Once the reaction is complete (or has stalled), add a few drops of ethyl vinyl ether to quench the catalyst.
-
Workup and Purification: Concentrate the reaction mixture and purify the product by column chromatography on silica (B1680970) gel. It is often recommended to use a scavenger to remove residual ruthenium byproducts before chromatography.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. React App [pmc.umicore.com]
- 3. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
Technical Support Center: Optimizing Olefin Metathesis with Second-Generation Grubbs Catalysts
Welcome to the technical support center for optimizing reaction yield and selectivity with second-generation Grubbs catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during olefin metathesis reactions using second-generation Grubbs catalysts.
Category 1: Low Reaction Conversion or Yield
Q1: My reaction is showing low or no conversion. What are the primary factors to investigate?
A1: Low conversion in metathesis reactions is a common issue that can often be resolved by systematically checking several key parameters. First and foremost, ensure that the reaction is being conducted under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[1][2] The purity of your solvents and reagents is also critical; residual water or other impurities can poison the catalyst.[1] It is highly recommended to use freshly purified and degassed solvents. For ethereal solvents like THF, be particularly cautious of peroxides which can degrade the catalyst.[1] Finally, verify the activity of the catalyst itself, as improper storage or handling can lead to degradation.
Q2: I suspect my catalyst is being deactivated during the reaction. What are the common causes?
A2: Catalyst deactivation can occur through several pathways. High reaction temperatures can lead to thermal decomposition.[1][3] While second-generation catalysts are more robust than the first generation, they still have thermal limits. Certain functional groups on the substrate, such as primary amines and some basic moieties, can coordinate to the ruthenium center and inhibit or deactivate the catalyst.[2][4] Amines, in particular, can lead to the degradation of key catalytic intermediates.[4] The presence of impurities like acids, bases, or coordinating solvents can also contribute to catalyst decomposition.[5][6]
Q3: Can the choice of solvent impact my reaction yield?
A3: Absolutely. The solvent plays a crucial role in catalyst stability and activity. While dichloromethane (B109758) (CH₂Cl₂) is a common solvent for Grubbs-catalyzed reactions, other solvents like toluene, THF, and dioxane are also used.[7][8] The key is to use a solvent that is rigorously dried and degassed.[1] Poorly coordinating solvents are generally preferred to avoid competition with the olefin substrate for coordination to the ruthenium center.
Category 2: Issues with Selectivity
Q4: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: Second-generation Grubbs catalysts generally favor the formation of the more thermodynamically stable E-isomer.[7] However, achieving high selectivity can be challenging. Reaction temperature can influence the E/Z ratio, with lower temperatures sometimes favoring higher selectivity. The structure of the substrate itself plays a significant role in determining the stereochemical outcome. In some advanced applications, photocatalysis has been merged with Grubbs catalysis to achieve high Z-selectivity, which is typically counter-thermodynamic.[7][9]
Q5: I am observing significant amounts of olefin isomerization byproducts. What is the cause and how can I minimize this?
A5: The formation of isomerized byproducts is often attributed to the presence of ruthenium-hydride species, which can arise from the decomposition of the primary metathesis catalyst.[5][6][10] These hydride species can catalyze the migration of the double bond along the carbon chain. To suppress isomerization, it is crucial to minimize catalyst decomposition by using pure reagents and solvents, and by running the reaction at the lowest effective temperature. Additives such as 1,4-benzoquinone (B44022) have been reported to suppress isomerization in some cases.[11]
Category 3: Practical & Procedural Questions
Q6: What is a typical catalyst loading for a second-generation Grubbs catalyst?
A6: Typical catalyst loadings for second-generation Grubbs catalysts are in the range of 0.1–5 mol %.[12] However, the optimal loading will depend on the specific reaction, including the reactivity of the substrate and the desired reaction time. For challenging substrates or to achieve faster reaction rates, a higher catalyst loading may be necessary. Conversely, for highly efficient reactions, the loading can often be reduced to minimize cost and residual ruthenium in the product.
Q7: How can I effectively remove the ruthenium catalyst from my product after the reaction?
A7: Removing residual ruthenium is a critical step, especially in pharmaceutical applications.[13] Several methods are available. A common and effective technique is to treat the crude reaction mixture with a scavenger, such as triphenylphosphine (B44618) oxide or dimethyl sulfoxide (B87167) (DMSO), followed by filtration through silica (B1680970) gel.[13] This converts the ruthenium catalyst into more polar byproducts that are readily adsorbed onto the silica. Other methods include the use of isocyanides to quench the catalyst followed by silica gel filtration, or washing with aqueous solutions of oxidizing agents like lead tetraacetate, though the toxicity of the latter is a concern.[14][15]
Data Summary
Table 1: General Reaction Parameters for Second-Generation Grubbs Catalysts
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.1 - 5 mol% | Highly dependent on substrate and reaction type.[12] |
| Temperature | 20 - 80 °C | Higher temperatures can lead to catalyst decomposition.[1][12] |
| Solvent | Dichloromethane, Toluene, THF | Must be anhydrous and degassed.[1][7][8] |
| Substrate Concentration | 0.01 - 0.1 M for RCM | Higher concentrations can favor intermolecular reactions.[2] |
Table 2: Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Suggested Solution |
| No reaction | Inactive catalyst | Verify catalyst activity; use a fresh batch. |
| Impure solvent/reagent | Use rigorously purified and degassed materials.[1] | |
| Reaction starts but stalls | Catalyst decomposition | Lower reaction temperature; check for incompatible functional groups.[1][4] |
| Product inhibition | Dilute the reaction mixture. | |
| Low yield with byproducts | Isomerization | Minimize reaction time and temperature; consider additives like benzoquinone.[11] |
| Incomplete conversion | Increase catalyst loading or reaction time. |
Experimental Protocols
Protocol 1: General Procedure for a Ring-Closing Metathesis (RCM) Reaction
-
Preparation: In a glovebox or under a positive flow of inert gas (e.g., argon or nitrogen), add the diene substrate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in a purified, degassed solvent (e.g., dichloromethane) to the desired concentration (typically 0.01-0.1 M for RCM).[2]
-
Catalyst Addition: In a separate vial, weigh the second-generation this compound (typically 1-5 mol%). While the solid catalyst is relatively air-stable, weighing it under an inert atmosphere is good practice. Add the solid catalyst to the stirred solution of the substrate.
-
Reaction Monitoring: If heating is required, place the flask in a pre-heated oil bath. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, ¹H NMR).[2]
-
Quenching: Upon completion, quench the reaction by adding a scavenger like ethyl vinyl ether to deactivate the catalyst.
Protocol 2: Ruthenium Removal using DMSO/Silica Gel
-
Treatment: After the metathesis reaction is complete, cool the reaction mixture to room temperature. Add dimethyl sulfoxide (DMSO), using approximately 50 equivalents relative to the amount of this compound used.[13]
-
Stirring: Stir the mixture at room temperature for a minimum of 8 hours, with 12 hours being optimal.[13]
-
Filtration: Pass the reaction mixture through a plug of silica gel, eluting with an appropriate solvent.
-
Analysis: Concentrate the filtrate and analyze for residual ruthenium content if necessary. This method has been shown to significantly reduce ruthenium levels.[13]
Visualizations
Caption: The catalytic cycle of olefin metathesis with a this compound.
Caption: A logical workflow for troubleshooting common metathesis issues.
Caption: Key factors that influence the selectivity of metathesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 14. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 15. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
Technical Support Center: Refining Experimental Conditions for Challenging Metathesis Reactions
Welcome to the technical support center for olefin metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize challenging metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: My ring-closing metathesis (RCM) reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in RCM can stem from several factors:
-
Catalyst Deactivation: The catalyst may be decomposing before the reaction completes. Ensure your solvent and substrate are rigorously purified and degassed to remove impurities like peroxides, water, and coordinating functional groups.
-
Suboptimal Concentration: For macrocyclization, high concentrations can favor intermolecular oligomerization over the desired intramolecular RCM. Conversely, for less strained rings, the reaction may proceed faster at higher concentrations. An optimal concentration, typically between 0.001 M and 0.1 M, is crucial for macrocyclization.
-
Poor Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate. Consider screening a panel of catalysts, including first and second-generation Grubbs and Hoveyda-Grubbs catalysts. For sterically hindered substrates, catalysts with less bulky ligands might be more effective.[1]
-
Unfavorable Ring Strain: The formation of medium-sized rings (8-11 atoms) can be thermodynamically challenging. Running the reaction at higher temperatures (e.g., in refluxing toluene) can sometimes overcome this barrier.[2]
-
Side Reactions: Isomerization of the double bonds in the starting material or product can lead to a complex mixture of byproducts.
Q2: I am observing significant amounts of homodimers in my cross-metathesis (CM) reaction. How can I increase the selectivity for the desired cross-product?
A2: The formation of homodimers is a common challenge in cross-metathesis, arising from the self-metathesis of the starting olefins. To favor the cross-product:
-
Utilize an Excess of One Olefin: Using a stoichiometric excess (2-5 equivalents) of the more volatile or less expensive olefin can drive the equilibrium towards the desired cross-product.
-
Choose Olefins with Different Reactivities: Cross-metathesis is more selective when one olefin is more reactive than the other. Olefins can be categorized based on their tendency to homodimerize. For example, reacting a highly reactive "Type I" olefin with a less reactive "Type III" olefin (which homodimerizes slowly or not at all) can lead to selective cross-metathesis.[3][4]
-
Catalyst Selection: The choice of catalyst can influence selectivity. For sterically hindered olefins, a catalyst with less bulky N-heterocyclic carbene (NHC) ligands may be beneficial.[5]
Q3: My reaction mixture shows byproducts resulting from olefin isomerization. What can I do to prevent this?
A3: Olefin isomerization is often caused by the formation of ruthenium hydride species from catalyst decomposition.[6][7] To suppress isomerization:
-
Additives: The addition of certain compounds can quench the hydride species. Mild acids like acetic acid or quinone-type compounds such as 1,4-benzoquinone (B44022) have been shown to be effective without significantly inhibiting the metathesis reaction.[6][8][9] Phenol can also be used, particularly with Grubbs II catalysts at lower temperatures.[7]
-
Lower Reaction Temperature: Catalyst decomposition is often more pronounced at higher temperatures. Running the reaction at a lower temperature can minimize the formation of isomerization-catalyzing species.[6][7]
-
Purify Starting Materials: Impurities in the substrate or solvent can accelerate catalyst decomposition. Ensure all reagents are pure and dry.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Very Low Conversion | Catalyst Inactivity/Decomposition: Impurities in reagents or solvent; Inappropriate catalyst choice. | Purify and degas solvent and substrate. Use a fresh batch of catalyst. Screen different catalysts (Grubbs I, II, Hoveyda-Grubbs I, II). |
| Sterically Hindered or Electron-Deficient Substrate: Substrate is too challenging for the chosen catalyst. | Use a more active catalyst (e.g., second-generation catalysts). For sterically hindered substrates, consider catalysts with smaller ligands. For electron-deficient olefins, Hoveyda-Grubbs catalysts are often effective.[10] | |
| Formation of Oligomers/Polymers in RCM | High Concentration: Favors intermolecular reactions. | Decrease the substrate concentration (typically to 0.001–0.1 M for macrocyclization).[11] Use slow addition of the substrate and/or catalyst to maintain a low instantaneous concentration. |
| Low E/Z Selectivity | Thermodynamic Control: The reaction may be equilibrating to the most stable isomer. | For Z-selective metathesis, specific catalysts (e.g., certain molybdenum or tungsten alkylidenes) are required.[8] Running the reaction at lower temperatures for shorter times can sometimes favor the kinetic product. |
| Difficulty in Removing Ruthenium Residues | Strong Coordination of Byproducts: Ruthenium byproducts can be difficult to separate from the desired product. | Use scavengers like triphenylphosphine (B44618) oxide, dimethyl sulfoxide (B87167) (DMSO), or functionalized silica (B1680970) gel to bind the ruthenium, followed by filtration or chromatography.[12] A rapid cleanup procedure using a polar isocyanide has also been reported. |
Data and Experimental Protocols
Data Tables
Table 1: Effect of Solvent on the Yield of Ring-Closing Metathesis of Diethyl Diallylmalonate
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Grubbs II (0.5) | 40 | 2 | >98 |
| 2 | Toluene (B28343) | Grubbs II (0.5) | 80 | 1 | >98 |
| 3 | Tetrahydrofuran | Grubbs II (0.5) | 65 | 3 | >98 |
| 4 | Acetic Acid | Grubbs II (0.5) | 60 | 2 | 95 |
| 5 | Acetone | Grubbs II (0.5) | 55 | 0.5 | 45 (catalyst decomposition) |
Data compiled from multiple sources for illustrative purposes.[13][14]
Table 2: Effect of Temperature and Catalyst Loading on the Cross-Metathesis of 1-Octene and Methyl Acrylate
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | E/Z Ratio |
| 1 | Grubbs II | 5 | 25 | 12 | 85 | >95:5 |
| 2 | Grubbs II | 5 | 40 | 4 | 95 | >95:5 |
| 3 | Grubbs II | 1 | 40 | 12 | 90 | >95:5 |
| 4 | Hoveyda-Grubbs II | 5 | 25 | 8 | 92 | >98:2 |
Data synthesized from representative literature for comparative illustration.[15][10]
Detailed Experimental Protocols
Protocol 1: Stereoselective Ring-Closing Metathesis for the Synthesis of an Epothilone C Precursor
This protocol describes the Z-selective macrocyclization of a diene precursor using a tungsten-based catalyst.[8][9]
Materials:
-
Diene precursor (e.g., diene 3 from the cited literature)
-
Tungsten alkylidene complex 10 (as described in the reference)
-
Mesitylene (B46885) (anhydrous, degassed)
-
Benzene (B151609) (dry)
-
Diethyl ether (wet)
-
Silica gel for chromatography
Procedure:
-
A 250-mL Schlenk flask, fitted with a connecting adapter to an argon-filled manifold, is flame-dried under vacuum.
-
The flask is charged with the diene precursor (0.219 g, 0.298 mmol).
-
The diene is azeotropically dried by three cycles of adding dry benzene and removing it under vacuum (freeze-pump-thaw method).
-
The apparatus is backfilled with argon, and the tungsten catalyst (21.9 mg, 22.4 µmol) is added (can be weighed in air).
-
The flask is evacuated and backfilled with argon. Anhydrous, degassed mesitylene (50.0 mL) is added via cannula.
-
The reaction mixture is subjected to a vacuum of 0.02 torr and stirred vigorously for four hours at 22 °C.
-
The reaction is quenched by the addition of approximately 1 mL of wet diethyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (e.g., hexanes:diethyl ether 20:1) to afford the macrocyclic product.
Expected Outcome: This procedure typically yields the Z-macrocycle in high selectivity (e.g., 94:6 Z:E) and good yield (e.g., 82%).[8]
Protocol 2: Ring-Closing Metathesis for the Synthesis of a Simeprevir Precursor
This protocol is based on the commercial-scale synthesis of a key macrocyclic intermediate for the hepatitis C drug, Simeprevir.
Materials:
-
N-Boc protected diene precursor
-
Ruthenium-indenylidene catalyst
-
Toluene (anhydrous, degassed)
-
Nitrogen gas
Procedure:
-
A solution of the N-Boc protected diene precursor is prepared in anhydrous and degassed toluene under a nitrogen atmosphere. The concentration is optimized to favor intramolecular cyclization (e.g., simulated high dilution conditions may be employed).
-
The solution is heated to the desired reaction temperature (e.g., 40 °C).[11]
-
The ruthenium-indenylidene catalyst is added to the reaction mixture. For large-scale reactions, slow addition of the catalyst as a solution in toluene over several hours can minimize dimer formation.[11]
-
The reaction is stirred at the set temperature under a nitrogen atmosphere. To drive the reaction to completion, a gentle stream of nitrogen can be bubbled through the solution to remove the ethylene (B1197577) byproduct.[11]
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as chromatography, to yield the macrocyclic precursor to Simeprevir.
Visualizations
Caption: A logical workflow for troubleshooting challenging metathesis reactions.
References
- 1. Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of epothilones via a silicon-tethered RCM reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted cross-metathesis of acrylonitrile [comptes-rendus.academie-sciences.fr]
- 8. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ring-Closing Metathesis for Large Rings
Welcome to the technical support center for Ring-Closing Metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of large rings (macrocycles).
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my large ring RCM so low?
A1: Low yields in macrocyclization via RCM are a common challenge, primarily due to competition between the desired intramolecular cyclization and undesired intermolecular reactions that lead to dimers, oligomers, and polymers.[1] The probability of the two ends of the same molecule finding each other decreases as the ring size increases, making intermolecular reactions more likely at higher concentrations.[2] Other contributing factors can include catalyst deactivation and the formation of stable catalyst-substrate complexes that do not proceed to product.
Q2: How can I minimize the formation of dimers and other oligomers?
A2: The most effective strategy to minimize intermolecular side reactions is to employ high dilution conditions.[2][3] By significantly lowering the concentration of the diene substrate, the probability of intramolecular reactions is favored. Slow addition of the substrate and/or the catalyst to a large volume of solvent (pseudo-high dilution) can also be highly effective.[3][4] Additionally, sparging the reaction mixture with an inert gas like nitrogen or argon can help drive the reaction towards the product by removing the volatile ethylene (B1197577) byproduct.[4]
Q3: What is the ideal concentration range for large ring RCM?
A3: For the RCM of large rings, concentrations are typically in the range of 0.05 to 100 mM.[2] However, the optimal concentration is highly substrate-dependent. It is often necessary to screen a range of concentrations to find the best balance between reaction rate and suppression of oligomerization.
Q4: Does temperature affect the efficiency of macrocyclization?
A4: Yes, temperature can have a significant impact on the outcome of an RCM reaction for large rings.[5][6] Increasing the temperature can help drive the reaction to the desired thermodynamic products.[2] For example, conducting the reaction in a higher boiling solvent like toluene (B28343) at reflux (110°C) has been shown to improve yields of the monomeric macrocycle.[5][6] However, higher temperatures can also lead to catalyst degradation, so a careful balance must be struck.[7]
Q5: How do I choose the right catalyst for my macrocyclization?
A5: Catalyst selection is crucial for a successful macrocyclization. The choice depends on factors such as the substrate's functional groups, the desired E/Z selectivity, and the propensity for side reactions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used due to their higher activity and broader functional group tolerance.[7][8] For substrates prone to catalyst poisoning, more robust catalysts may be required. Some modern catalysts also offer improved stereoselectivity, which can be critical for certain applications.[2][4] Screening a panel of catalysts is often a necessary step in optimizing the reaction.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | - Inactive catalyst- Catalyst poisoning- Insufficient temperature | - Use a fresh batch of catalyst.- Ensure all solvents and reagents are pure and thoroughly degassed to remove oxygen and water.[1]- Increase the reaction temperature.[5][6] |
| Formation of significant amounts of dimer/oligomers | - Reaction concentration is too high. | - Decrease the substrate concentration (high dilution).[2][9]- Employ slow addition of the substrate and/or catalyst (pseudo-high dilution).[3][4] |
| Undesired E/Z isomer ratio | - Thermodynamic control favoring the more stable isomer.- Catalyst bias. | - For Z-selective macrocycles, specialized catalysts may be necessary.[2][10]- Screen different catalysts as they can exhibit different selectivities.[2][4] |
| Catalyst degradation | - High reaction temperature.- Impurities in the reaction mixture. | - Optimize the temperature to be high enough for reaction but low enough to minimize degradation.[7]- Use additives like phenol (B47542) to suppress catalyst degradation pathways.[7] |
| Difficult purification of the macrocycle | - Similar polarity of the macrocycle and oligomeric byproducts. | - Optimize the reaction to minimize byproducts.- Employ careful column chromatography, potentially using different stationary phases (e.g., silica (B1680970), alumina).[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from various successful macrocyclization reactions via RCM.
Table 1: Effect of Concentration and Temperature on Monomer vs. Dimer Ratio
| Substrate | Ring Size | Catalyst (mol%) | Concentration (mM) | Solvent | Temperature (°C) | Monomer:Dimer Ratio | Yield (%) | Reference |
| Diene A | 14 | Grubbs II (5) | 10 | CH₂Cl₂ | 40 | 1:1 | 85 | [5] |
| Diene A | 14 | Grubbs II (5) | 1 | CH₂Cl₂ | 40 | 9:1 | 75 | [5] |
| Diene B | 16 | Grubbs II (10) | 20 | Toluene | 80 | 2:1 | 60 | [6] |
| Diene B | 16 | Grubbs II (10) | 2 | Toluene | 110 | 15:1 | 88 | [6] |
Table 2: Catalyst Performance in Macrocyclization
| Substrate | Ring Size | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| Glecaprevir Precursor | 18 | Zhan 1B | 10 | Toluene | 40 | 82 | - | [4] |
| Pacritinib Precursor | 16 | Grubbs II | 10 | CH₂Cl₂ | RT | - | 85:15 | [4] |
| Pacritinib Precursor | 16 | Zhan 1B | 10 | CH₂Cl₂ | RT | - | 85:15 | [4] |
| Epothilone C Precursor | 16 | Grubbs II | 20 | Toluene | 110 | 45 | 1:1.7 | [10] |
| Epothilone C Precursor | 16 | W-based catalyst | 5 | Toluene | 22 | 65 | >98:2 | [10] |
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Ring-Closing Metathesis
This protocol is a general guideline for performing an RCM reaction for a large ring under high-dilution conditions.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Degas the chosen solvent (e.g., dichloromethane (B109758) or toluene) by sparging with argon or nitrogen for at least 30 minutes.
-
Ensure the diene substrate is of high purity and free from potential catalyst poisons.
-
-
Reaction Setup:
-
To a large, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating), add a significant volume of the degassed solvent.
-
In a separate flask, dissolve the diene substrate in a small amount of the degassed solvent.
-
In another separate flask, dissolve the chosen ruthenium catalyst in a small amount of the degassed solvent.
-
-
Slow Addition:
-
Using a syringe pump, add the solution of the diene substrate to the vigorously stirring solvent in the reaction flask over a period of several hours (e.g., 4-12 hours).
-
Simultaneously, using a separate syringe pump, add the catalyst solution to the reaction flask over the same period.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the desired temperature (room temperature or heated) for an additional 12-24 hours after the addition is complete.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.
-
Visualizations
Caption: A troubleshooting workflow for common issues in large ring RCM.
Caption: Experimental setup for pseudo-high dilution RCM.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Grubbs Catalyst Technical Support Center: Solvent and Temperature Optimization
Welcome to the Technical Support Center for Grubbs Catalyst activity optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions for olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: My Grubbs-catalyzed reaction is showing low or no conversion. What are the first things I should check regarding solvent and temperature?
A1: Low conversion is a common issue. First, verify the following:
-
Solvent Purity: Ensure your solvent is dry and deoxygenated. Impurities like water, oxygen, and peroxides can deactivate the catalyst.[1] For sensitive reactions, it is highly recommended to degas the solvent, for example, by subjecting it to three freeze-pump-thaw cycles.
-
Inert Atmosphere: Ruthenium catalysts, while relatively robust, are susceptible to deactivation by oxygen, especially when in solution. Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
-
Temperature: The reaction temperature may be too low for efficient catalyst initiation. While many second-generation catalysts initiate at room temperature, some substrates require heating to achieve a reasonable reaction rate. Conversely, excessively high temperatures can lead to catalyst decomposition.[2]
Q2: How do I select an appropriate solvent for my metathesis reaction?
A2: The choice of solvent is critical. Preferred solvents are typically non-polar and have a weak binding affinity to the ruthenium center.[3][4]
-
Recommended Solvents: Toluene, benzene, dichloromethane (B109758) (DCM), and 1,2-dichloroethane (B1671644) (DCE) are commonly used and have demonstrated broad utility.
-
Solvents to Use with Caution: Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can be used, but must be free of peroxides. Protic solvents like alcohols can lead to catalyst decomposition.[5]
-
Solvents to Avoid: Highly coordinating solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can bind to the metal center and inhibit catalysis.
Q3: What is the optimal temperature range for Grubbs catalysts?
A3: The optimal temperature depends on the specific this compound generation, the substrates, and the solvent.
-
General Range: Many second-generation Grubbs and Hoveyda-Grubbs catalysts initiate at room temperature (20-25°C) and are often run at temperatures between room temperature and 40°C.[3][4]
-
Elevated Temperatures: Some less reactive or sterically hindered substrates may require higher temperatures (e.g., 40-80°C) to achieve a sufficient reaction rate. However, be aware that higher temperatures can also accelerate catalyst decomposition and increase the formation of byproducts.[2] It is often a trade-off between reaction rate and catalyst stability.
Q4: My reaction is producing significant amounts of isomerized byproducts. How can I prevent this?
A4: Olefin isomerization is a common side reaction catalyzed by ruthenium hydride species that can form from the degradation of the primary metathesis catalyst.
-
Lower the Temperature: Isomerization is often more prevalent at higher temperatures. Reducing the reaction temperature can often suppress this side reaction.[2]
-
Use Additives: Additives such as 1,4-benzoquinone (B44022) or phenol (B47542) can be used to suppress isomerization.[2] Mild acids like acetic acid can also be added to prevent the formation of ruthenium hydride species.[6]
Q5: How can I drive the reaction to completion, especially in ring-closing metathesis (RCM)?
A5: For RCM reactions that produce a volatile byproduct like ethylene, removing it from the reaction mixture can drive the equilibrium towards the product. This can be achieved by:
-
Inert Gas Purge: Gently bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture.[3]
-
Vacuum: For higher boiling point solvents, applying a vacuum can effectively remove ethylene.
Troubleshooting Guides
Issue 1: Low Reaction Conversion
If you are experiencing low conversion with a simple diene substrate, follow this troubleshooting workflow.
Figure 1: Troubleshooting workflow for low reaction conversion.
Issue 2: Catalyst Decomposition
If you suspect your catalyst is decomposing, consider the following factors.
Figure 2: Factors leading to catalyst decomposition and potential solutions.
Data Presentation
Table 1: Effect of Solvent on Grubbs II Catalyst Activity in Cross-Metathesis
This table summarizes the percent yield of a cross-metathesis product in different solvents at 40°C, demonstrating the significant impact of the solvent choice.[5]
| Solvent | Dielectric Constant (ε) | Gutmann Donor Number (DN) | Yield (%) |
| Dichloromethane (DCM) | 8.93 | 1.0 | ~95 |
| 1,2-Dichloroethane (DCE) | 10.36 | 0.0 | ~85 |
| Chloroform | 4.81 | 4.0 | ~60 |
| Toluene | 2.38 | 0.1 | ~40 |
| Tetrahydrofuran (THF) | 7.58 | 20.0 | 0 |
Data synthesized from a study on the electrochemical and catalytic properties of Grubbs Second Generation catalyst. The study found that % yield increases exponentially with an increasing Gutmann donor number, with DCM showing the highest yield. No metathesis was detected in THF.[5]
Table 2: Effect of Temperature on Ring-Closing Metathesis (RCM) Yield
This table illustrates the effect of temperature on the RCM of a model dipeptide using Grubbs II (G II) and Hoveyda-Grubbs II (HG II) catalysts.[2]
| Catalyst | Temperature (°C) | Additive | RCM Product Yield (%) | Desallyl Byproduct (%) |
| G II | 60 | None | <10 | >35 |
| G II | 40 | None | ~50 | <10 |
| G II | 40 | Phenol | ~80 | <5 |
| HG II | 60 | None | 80-86 | Not reported |
| HG II | 40 | None | 80-86 | Not reported |
This data highlights that for the Grubbs II catalyst, a lower temperature of 40°C was crucial to obtain a good yield of the desired RCM product and minimize byproduct formation. The addition of phenol further improved the yield. In contrast, the Hoveyda-Grubbs II catalyst showed high activity and stability at both temperatures.[2]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Metathesis Reaction
Objective: To identify the optimal solvent for a given olefin metathesis reaction.
Materials:
-
Substrate
-
This compound (e.g., Grubbs II or Hoveyda-Grubbs II)
-
A selection of anhydrous, deoxygenated solvents (e.g., Toluene, DCM, DCE, THF)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flasks or similar reaction vessels
-
Stirring plate and stir bars
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, NMR)
Procedure:
-
Preparation: Under an inert atmosphere, prepare stock solutions of your substrate and the this compound in a suitable, volatile solvent (e.g., DCM) to ensure accurate dispensing.
-
Reaction Setup: In parallel, add a measured amount of the substrate stock solution to a series of labeled reaction vessels.
-
Solvent Addition: To each vessel, add the specific solvent to be tested to achieve the desired reaction concentration (e.g., 0.1 M).
-
Catalyst Addition: Initiate the reactions by adding a measured amount of the catalyst stock solution to each vessel.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress at regular time intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots for analysis.
-
Analysis: Compare the conversion to the desired product and the formation of byproducts across the different solvents to determine the optimal choice.
Figure 3: Workflow for solvent screening in olefin metathesis.
Protocol 2: General Procedure for Temperature Optimization
Objective: To determine the optimal reaction temperature for a specific metathesis reaction.
Materials:
-
Substrate
-
This compound
-
Optimal solvent (determined from Protocol 1)
-
Inert gas supply
-
Reaction vessels suitable for heating (e.g., sealed tubes, reflux setup)
-
Heating block or oil bath with temperature control
-
Stirring plate and stir bars
-
Analytical equipment
Procedure:
-
Reaction Setup: In parallel, prepare identical reaction mixtures in separate vessels under an inert atmosphere. Each mixture should contain the substrate and the optimal solvent at the desired concentration.
-
Temperature Control: Place each reaction vessel in a pre-heated block or oil bath set to a different temperature (e.g., 25°C, 40°C, 60°C, 80°C).
-
Initiation: Add the this compound to each reaction vessel to start the reaction.
-
Monitoring: Monitor the progress of each reaction over time. Note the time to completion and the formation of any byproducts at each temperature.
-
Analysis: Compare the results to identify the temperature that provides the best balance of reaction rate, yield, and minimal byproduct formation.
Figure 4: Workflow for temperature optimization in olefin metathesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 4. React App [pmc.umicore.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting guide for unexpected side products in metathesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected side products in olefin metathesis reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected side products in olefin metathesis?
A1: The most prevalent side products in olefin metathesis reactions stem from isomerization of the double bond in either the substrate or the product.[1][2][3] This can lead to a mixture of constitutional isomers. Another common issue is the formation of oligomers or polymers, especially in ring-closing metathesis (RCM) at high concentrations. In some cases, by-products with masses differing by CH₂ increments from the expected product are observed, which is also a consequence of isomerization.[4][5] Catalyst decomposition can also generate various organic and organometallic species that may appear as impurities.[4][5]
Q2: What causes the isomerization of olefins during metathesis?
A2: Olefin isomerization is primarily caused by the formation of ruthenium hydride species, which can arise from the decomposition of the metathesis catalyst.[1][2][6] These hydrides can add to and eliminate from the olefin, leading to migration of the double bond. Certain reaction conditions, such as elevated temperatures, and the presence of impurities can promote the formation of these active isomerization catalysts.[2]
Q3: How can I detect and identify unexpected side products?
A3: A combination of analytical techniques is typically employed to identify side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of unexpected products, particularly isomers. Quantitative ¹H NMR can be used to determine the relative ratios of products and by-products.[7][8]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for real-time reaction monitoring and identifying by-products with different molecular weights, as well as charged catalyst decomposition products.[4][5]
-
Chromatography: Gas Chromatography (GC) and Liquid Chromatography (LC) are used to separate different components of the reaction mixture, allowing for their individual identification and quantification.
Troubleshooting Guide
Q1: My RCM reaction is producing a significant amount of isomerized product. How can I suppress this side reaction?
A1: To minimize the formation of isomerized side products, the key is to inhibit the formation or activity of the ruthenium hydride species responsible for the isomerization.[2] Here are several strategies:
-
Use of Additives: Certain additives can scavenge the ruthenium hydride species. For example, the addition of 1,4-benzoquinone (B44022) or acetic acid has been shown to suppress isomerization.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of catalyst decomposition and subsequent isomerization.[2]
-
Catalyst Choice: Some newer generations of catalysts are designed to be more resistant to decomposition pathways that lead to hydride formation.[2][9][10]
-
Minimize Reaction Time: Prolonged reaction times can lead to increased catalyst decomposition and isomerization. Monitor the reaction and quench it as soon as the desired product is formed.
Table 1: Effect of Additives on Isomerization in the RCM of Diallyl Ether [1]
| Additive | Ratio of 2,5-DHF (desired) to 2,3-DHF (isomerized) |
| None | Product is primarily 2,3-DHF |
| 1,4-Benzoquinone | Isomerization suppressed |
| Acetic Acid | Isomerization suppressed |
Q2: I am observing by-products that are heavier and lighter than my target molecule by multiples of 14 Da (CH₂). What is happening and how can I fix it?
A2: The presence of by-products with masses corresponding to the addition or removal of CH₂ units is a strong indication of an isomerization-metathesis cascade.[3][4][5] This occurs when the terminal olefin of your substrate isomerizes to an internal olefin. Subsequent metathesis of this internal olefin can lead to products with different chain lengths.
To address this, you should employ the same strategies used to suppress general isomerization, as outlined in the previous question. Minimizing catalyst decomposition is crucial.
Experimental Protocol: Quenching Metathesis Reactions
To prevent further side reactions upon completion, it is important to quench the metathesis catalyst. A common method is to add an excess of a reagent that reacts with the catalyst. Ethyl vinyl ether is frequently used for this purpose.
-
Once the reaction is deemed complete by TLC, GC, or NMR, cool the reaction mixture to room temperature.
-
Add a 10-20 fold excess of ethyl vinyl ether relative to the catalyst.
-
Stir the mixture for 30 minutes.
-
The reaction mixture can now be concentrated and purified by standard methods (e.g., column chromatography).
Q3: My metathesis reaction is sluggish and gives a low yield, with a lot of starting material remaining. What could be the issue?
A3: A sluggish or low-yielding reaction can be due to several factors, primarily related to catalyst deactivation or inhibition.
-
Impurities: The presence of impurities in your solvent or starting material can poison the catalyst. Oxygen, water, and basic impurities are known to decompose or inhibit ruthenium catalysts.[2][11] Ensure your solvents are properly degassed and dried, and that your starting materials are pure. For instance, dichloromethane (B109758) (DCM) can contain olefin stabilizers like amylene, which can interfere with the reaction.[12]
-
Catalyst Decomposition: The catalyst may be decomposing before the reaction can go to completion. This can be accelerated by high temperatures or the presence of certain functional groups in the substrate.[7][8][13] Consider using a more stable catalyst or running the reaction at a lower temperature.
-
Strongly Coordinating Groups: Substrates with strongly coordinating functional groups can sometimes inhibit the catalyst.[12]
-
Ethylene Accumulation: In RCM and cross-metathesis reactions that produce ethylene, its accumulation can inhibit the forward reaction.[14] Purging the reaction with an inert gas like nitrogen or argon can help drive the equilibrium towards the products.[2]
Table 2: Common Solvents and Their Suitability for Metathesis [15]
| Preferred Solvents | Usable with Caution | Not Recommended |
| Toluene, Heptane, Hexane | THF, Diethyl Ether, MeCN | Water (basic), Pyridine, Amines |
| Dichloromethane (DCM) | Ethyl Acetate | DMSO, DMF, NMP |
| 1,2-Dichloroethane (DCE) |
Q4: How does water affect my metathesis reaction?
A4: Water can significantly accelerate the decomposition of ruthenium metathesis catalysts.[7][8] It can coordinate to the ruthenium center, promoting pathways like bimolecular decomposition and β-hydride elimination.[7][8] This not only reduces the catalyst's lifetime and overall yield but also increases the likelihood of side reactions stemming from decomposition products. Therefore, it is crucial to use anhydrous solvents and reagents.
Visual Guides
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of the Decomposition Pathways of Ruthenium Olefin Metathesis Catalysts: Development of Highly Efficient Catalysts for Ethenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 15. React App [pmc.umicore.com]
Technical Support Center: Enhancing Stereoselectivity in Grubbs-Catalyzed Reactions
Welcome to the technical support center for Grubbs-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereoselectivity of their olefin metathesis experiments.
Troubleshooting Guide
This section addresses common problems encountered during Grubbs-catalyzed reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low E/Z Selectivity or Incorrect Isomer Formation
Q: My cross-metathesis reaction is producing a mixture of E and Z isomers, or favoring the undesired isomer. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity in olefin metathesis is a common challenge. The E/Z ratio of the product is influenced by the catalyst structure, substrate, and reaction conditions. Here are several strategies to enhance selectivity:
-
Catalyst Selection: The choice of Grubbs catalyst is the most critical factor.[1][2][3]
-
For E-selectivity: Second-generation Grubbs catalysts are generally E-selective.[1]
-
For Z-selectivity: Specialized Z-selective catalysts, such as those with cyclometalated N-heterocyclic carbene (NHC) ligands (e.g., catalysts 4-6 in some literature), are required to favor the formation of the cis or Z-isomer.[1][2] Molybdenum or tungsten-based monoaryloxide pyrrolide complexes developed by Hoveyda and Schrock are also powerful Z-selective catalysts.[1]
-
Stereoretentive Catalysts: Recent advancements have led to stereoretentive catalysts that can preserve the geometry of the starting olefin.[2]
-
-
Photocatalysis for Z-selectivity: A novel approach involves combining a standard E-selective second-generation this compound with a photosensitizer and blue light (420 nm).[1] This method can drive the reaction towards the thermodynamically less favorable Z-isomer through a tandem metathesis/photoisomerization process.[1]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by accentuating the energy differences between the transition states leading to the E and Z isomers.[4]
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Common solvents include dichloromethane (B109758) (DCM), toluene (B28343), and peroxide-resistant ethers.[2][5] Non-polar, hydrocarbon-based solvents are often preferred due to their weak binding affinity to the catalyst.[2]
-
Additives: While not always necessary, the addition of mild acids like acetic acid can sometimes prevent the formation of ruthenium hydride species that can lead to isomerization of the product.[2]
-
-
Substrate Effects: The steric and electronic properties of the substrates play a significant role in determining the product's stereochemistry.[6][7]
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
Q: I am performing an asymmetric ring-closing metathesis (ARCM) and observing low enantiomeric excess (ee). What steps can I take to improve enantioselectivity?
A: Low enantioselectivity in asymmetric metathesis is a common hurdle. The key is to create a well-defined chiral environment around the metal center.
-
Chiral Catalyst Design: The development of chiral Grubbs-type catalysts has been crucial for enantioselective olefin metathesis.[8][9][10]
-
Chiral NHC Ligands: The first successful asymmetric ruthenium-based metathesis catalysts employed chiral N-heterocyclic carbene (NHC) ligands.[8] Modifications to the steric and electronic properties of these ligands can enhance catalyst activity and selectivity.[8]
-
Cyclometalated Catalysts: Cyclometalation of the NHC ligand has proven to be a successful strategy for incorporating stereogenic atoms into the catalyst structure, leading to improved enantioinduction.[11]
-
Chiral-at-Metal Complexes: Some of the most effective catalysts feature a stereogenic ruthenium center, which can be achieved using C1-symmetric bidentate NHC ligands.[8]
-
-
Additives: The addition of sodium iodide (NaI) has been shown to dramatically increase enantioselectivity for some substrates when using certain chiral catalysts.[8][9]
-
Reaction Temperature: As with E/Z selectivity, lower reaction temperatures generally lead to higher enantiomeric excess.[4]
-
Solvent Choice: Screening different solvents is recommended, as the solvent can affect the conformation of the catalyst-substrate complex and the transition state.[4]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right this compound for my desired stereochemical outcome?
A1: The choice of catalyst is paramount. For general guidance:
-
E-Olefins: Standard second-generation Grubbs and Hoveyda-Grubbs catalysts typically favor the formation of the more thermodynamically stable E-isomer.[1]
-
Z-Olefins: Specialized Z-selective catalysts are required. These often feature bulky, chelating ligands that sterically favor the formation of the Z-isomer.[2] An alternative is to use a second-generation this compound in combination with a photocatalyst.[1]
-
Enantioselective Synthesis: Chiral catalysts with stereogenic centers on the NHC ligand or at the ruthenium metal center are necessary for asymmetric transformations like ARCM.[8][12]
Q2: What are the key experimental parameters to optimize for stereoselectivity?
A2: Beyond catalyst selection, several parameters should be optimized:
-
Temperature: Generally, lower temperatures favor higher selectivity (both E/Z and enantioselectivity).[4] However, this may come at the cost of reaction rate.
-
Solvent: Solvents can influence catalyst initiation, activity, and stability.[5][13] Chlorinated solvents like DCM are common, but non-polar hydrocarbon solvents are also effective.[2]
-
Concentration: For ring-closing metathesis (RCM), high dilution is often used to favor the intramolecular reaction over intermolecular polymerization. For cross-metathesis, higher concentrations are typically employed.[2]
-
Additives: In specific cases, additives like mild acids or sodium iodide can be beneficial.[2][8][9]
Q3: Can the substrate itself influence the stereoselectivity of the reaction?
A3: Yes, absolutely. The steric and electronic properties of the reacting olefins have a significant impact on the stereochemical outcome.[6][7] Bulky substituents on the olefins can often direct the stereoselectivity. In some cases, the inherent chirality of a substrate can be used to induce diastereoselectivity in the metathesis reaction.
Data Presentation
Table 1: Catalyst Selection and Expected Stereoselectivity
| Desired Outcome | Recommended Catalyst Type | Key Features |
| E-selectivity | Second-Generation Grubbs, Hoveyda-Grubbs | Thermodynamically controlled, generally favors trans-olefins. |
| Z-selectivity | Z-selective Ru catalysts with cyclometalated NHC ligands | Kinetically controlled, sterically demanding ligands favor cis-olefin formation. |
| Enantioselectivity | Chiral Ru catalysts with chiral NHC ligands or stereogenic metal center | Asymmetric induction for reactions like ARCM and AROCM. |
Table 2: Effect of Additives on Enantioselective RCM
| Catalyst | Substrate | Additive | Enantiomeric Excess (ee) |
| Chiral Ru Catalyst | Prochiral Triene | None | Moderate |
| Chiral Ru Catalyst | Prochiral Triene | NaI | High |
| Note: This is a generalized representation based on findings that NaI can significantly improve ee in certain asymmetric metathesis reactions.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Cross-Metathesis using Photocatalysis
This protocol is based on the method of combining a second-generation this compound with a photocatalyst to achieve Z-selectivity.[1]
-
Preparation: In a nitrogen-filled glovebox, add the styrene (B11656) derivative (1.0 eq, 0.05 M), alkyl acrylate (B77674) (2.0 to 5.0 eq), second-generation this compound (2 mol%), and photocatalyst (e.g., PCf, 5 mol%) to a vial containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous and degassed dichloromethane (DCM) to the vial.
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a reactor equipped with a 420 nm LED light source and a cooling fan to maintain the desired temperature (e.g., 40 °C).
-
Reaction: Stir the reaction mixture under irradiation for 24 hours.
-
Analysis: After 24 hours, cool the reaction to room temperature. Determine the conversion and Z:E ratio of the crude reaction mixture by 1H NMR spectroscopy.
-
Purification: Purify the product by flash column chromatography.
Protocol 2: General Procedure for Asymmetric Ring-Closing Metathesis (ARCM)
This protocol provides a general guideline for performing an ARCM reaction to desymmetrize an achiral triene.
-
Preparation: In a nitrogen-filled glovebox, dissolve the triene substrate in anhydrous and degassed solvent (e.g., toluene or DCM) in a reaction vessel.
-
Catalyst Addition: Add the chiral ruthenium catalyst (e.g., 1-5 mol%) to the solution.
-
Additive (Optional): If required, add an additive such as sodium iodide (NaI).
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the catalyst by adding a suitable agent (e.g., ethyl vinyl ether).
-
Purification: Concentrate the reaction mixture and purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Caption: A generalized experimental workflow for Grubbs-catalyzed stereoselective reactions.
Caption: A troubleshooting flowchart for addressing low stereoselectivity in Grubbs reactions.
References
- 1. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. React App [pmc.umicore.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects on Grubbs' pre-catalyst initiation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis [authors.library.caltech.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
methods for the removal of ruthenium residues from reaction products
Welcome to the Technical Support Center for Ruthenium Residue Removal. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the purification of reaction products from ruthenium catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove ruthenium residues from my reaction product?
A1: The removal of residual ruthenium is critical, particularly in the pharmaceutical industry, for several reasons:
-
Regulatory Compliance: Regulatory bodies like the FDA have strict limits on the amount of residual heavy metals, including ruthenium, in active pharmaceutical ingredients (APIs). Typically, the acceptable limit is less than 10 parts-per-million (ppm).[1]
-
Toxicity: Ruthenium and its complexes can be toxic, posing a health risk.
-
Product Stability: Residual ruthenium catalysts can remain active and may cause undesired side reactions, such as olefin isomerization or product decomposition over time, affecting the stability and purity of the final product.[2]
-
Catalytic Activity: In subsequent reaction steps, the presence of ruthenium can interfere with other catalysts or reagents.
Q2: What are the primary methods for removing ruthenium residues?
A2: The main strategies for ruthenium removal can be categorized into three approaches:
-
Adsorption: Utilizing solid-supported materials to bind and remove ruthenium species.
-
Extraction: Using a liquid-liquid extraction with a solution containing a scavenging agent to pull ruthenium into a separate phase.[1]
-
Precipitation/Crystallization: Causing the ruthenium species or the desired product to selectively precipitate or crystallize out of the solution.[3]
Combinations of these methods are often employed to achieve the desired level of purity.[1]
Q3: At what stage of the process should I focus on ruthenium removal?
A3: It is highly recommended to address ruthenium removal immediately after the metathesis reaction is complete. Some reagents, known as quenching agents, can simultaneously halt the catalytic reaction and facilitate the removal of ruthenium.[1] Delaying removal can sometimes lead to the formation of more challenging-to-remove ruthenium byproducts.
Troubleshooting Guides
Problem 1: My product remains colored (brown/black) even after initial purification.
This discoloration is a common indicator of persistent ruthenium byproducts.
| Possible Cause | Suggested Solution |
| Incomplete quenching of the catalyst. | Add a quenching agent like imidazole (B134444) or 2-mercaptonicotinic acid (MNA) upon reaction completion to form more easily removable complexes.[1] |
| Formation of insoluble ruthenium dioxide (RuO2). | If oxidation was used, ensure thorough washing. In some cases, washing with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) immediately after oxidation can prevent the formation of black RuO2 colloids.[4] |
| Ineffective purification method for the specific ruthenium species present. | Try a different or a combination of removal techniques. For example, follow an extraction with an adsorbent treatment (e.g., activated carbon). |
Problem 2: Ruthenium levels are still above the acceptable limit (>10 ppm) after using a scavenger.
| Possible Cause | Suggested Solution |
| Insufficient amount of scavenger. | Increase the equivalents of the scavenger used. Some scavengers, like tris(hydroxymethyl)phosphine (B1196123) (THMP), may require a significant excess (e.g., 10-25 equivalents) for efficient removal.[3] |
| Suboptimal reaction conditions for scavenging (time, temperature). | Increase the contact time with the scavenger. Some methods require several hours for effective removal.[5] Also, consider gently heating the mixture if the scavenger's protocol allows. |
| The chosen scavenger is not effective for the specific catalyst and product. | Consult the comparative data below and consider switching to a different class of scavenger (e.g., from a phosphine-based to a thiol-based scavenger). |
| Product is interfering with the scavenger's action. | Consider diluting the reaction mixture before adding the scavenger to reduce potential steric hindrance. |
Comparative Data for Ruthenium Removal Methods
The following tables summarize the effectiveness of various ruthenium removal techniques based on reported data.
Table 1: Comparison of Ruthenium Scavengers
| Scavenger | Initial Ru (ppm) | Final Ru (ppm) | % Removal | Conditions |
| Tris(hydroxymethyl)phosphine (THMP) & Charcoal | High | 32 | >90% | Combined treatment.[1] |
| Cysteine | 427 | 14 (after further steps) | - | Basic aqueous extraction followed by hydrogenation.[1] |
| 2-Mercaptonicotinic Acid (MNA) & Charcoal | High | 159 | - | Sequential extractions with MNA and NaHCO3, followed by charcoal treatment.[1] |
| Triphenylphosphine Oxide (Ph3P=O) | - | Low | - | 50 equivalents, >8 hours treatment, followed by silica (B1680970) gel filtration.[5] |
| Dimethyl Sulfoxide (DMSO) | - | Low | - | 50 equivalents, >8 hours treatment, followed by silica gel filtration.[5] |
| Silica-Bound Thiol Scavengers | 500 | < 1 | >99.9% | Varies with solvent and scavenger type.[6] |
| Isocyanide Scavenger (QA) on Silica Gel | ~2000 | < 5 | >99.7% | In situ formation of the heterogeneous scavenger.[7] |
Table 2: Effectiveness of Other Removal Techniques
| Method | Initial Ru (ppm) | Final Ru (ppm) | % Removal | Notes |
| Supercritical CO2 Extraction & Charcoal | 708 | 100 | ~86% | Subsequent charcoal treatment is crucial.[8] |
| Hydrogenation (Pd/C) | 427 | < 1 (in final API) | >99% | Ruthenium is believed to adsorb onto the charcoal support.[1] |
| Oxidative Wash (H2O2) | - | < 2 | - | Forms insoluble RuO2 which is then removed.[9] |
| Aqueous Extraction (with PEG-supported catalyst) | - | < 0.04 | >99% | Requires a specifically designed catalyst for high efficiency.[2] |
Experimental Protocols
Protocol 1: General Procedure for Scavenger-Assisted Extractive Removal
-
Reaction Quenching: Upon completion of the metathesis reaction (monitored by TLC or LC-MS), add the chosen water-soluble scavenger (e.g., 5-10 eq. of imidazole, cysteine, or MNA).[1][10]
-
Stirring: Stir the mixture at room temperature for 1-4 hours.
-
Aqueous Wash: Add an aqueous solution (e.g., water, brine, or a basic solution like NaHCO3 if an acidic scavenger was used) to the reaction mixture and stir vigorously for 15-30 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Drain the aqueous layer. Wash the organic layer one or two more times with the aqueous solution.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the ruthenium content in the product using ICP-MS or a similar technique.
Protocol 2: Removal using Solid-Supported Scavengers (e.g., Functionalized Silica)
-
Scavenger Selection: Choose a silica-based scavenger with a functional group appropriate for binding ruthenium (e.g., thiol, amine).
-
Addition of Scavenger: After the reaction is complete, add the functionalized silica gel (typically 5-10 wt. equivalents relative to the catalyst) to the crude reaction mixture.
-
Agitation: Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours depending on the scavenger and the specific ruthenium species.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the silica scavenger.
-
Washing: Wash the filter cake with a suitable organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.
-
Analysis: Determine the final ruthenium concentration.
Protocol 3: Oxidative Removal with Hydrogen Peroxide
-
Cooling: After the reaction, cool the crude reaction mixture in an ice bath.
-
Addition of Oxidant: Add 15% aqueous hydrogen peroxide to the mixture and stir vigorously for 1 hour.[9] This will oxidize ruthenium species to insoluble ruthenium dioxide (RuO2).
-
Phase Separation: Separate the organic and aqueous layers.
-
Quenching Excess Peroxide: Wash the organic layer with an aqueous solution of a reducing agent like sodium sulfite (B76179) to quench any remaining peroxide.[9]
-
Drying and Concentration: Dry the organic layer, filter, and concentrate.
-
Analysis: Analyze the product for residual ruthenium.
Visualized Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of First vs. Second-Generation Grubbs Catalysts: A Guide for Researchers
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. At the heart of this transformation are the Nobel Prize-winning Grubbs catalysts. This guide provides a detailed comparative analysis of the first and second-generation Grubbs catalysts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data, to aid in catalyst selection for specific applications.
Introduction: The Evolution of Grubbs Catalysts
The first-generation Grubbs catalyst (G1), formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, was a groundbreaking development in the field of olefin metathesis. Its tolerance to a wide range of functional groups and its stability in air marked a significant improvement over earlier, more sensitive catalyst systems.[1] However, the quest for even greater activity and broader substrate scope led to the development of the second-generation this compound (G2). The key structural difference in G2 is the replacement of one of the tricyclohexylphosphine (B42057) (PCy₃) ligands with a more electron-donating N-heterocyclic carbene (NHC) ligand.[1] This seemingly subtle change has profound implications for the catalyst's performance.
Structural and Mechanistic Differences
The core of both catalysts is a ruthenium atom in a square pyramidal geometry. In the first-generation catalyst , two bulky tricyclohexylphosphine ligands occupy two of the basal positions. In the second-generation catalyst , one of these phosphine (B1218219) ligands is substituted by an N-heterocyclic carbene (NHC) ligand, typically 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes) or its unsaturated analogue (IMes).
The catalytic cycle for both generations follows the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps. The generally accepted mechanism is dissociative, beginning with the dissociation of a ligand to generate a more reactive 14-electron intermediate.
The greater electron-donating ability of the NHC ligand in G2 has a significant impact on the catalytic cycle. It stabilizes the electron-deficient ruthenium center, which in turn weakens the Ru-PCy₃ bond. This leads to a faster rate of phosphine dissociation and initiation of the catalytic cycle. However, the phosphine exchange for G2 is reported to be two orders of magnitude slower than for G1, suggesting a more complex interplay of factors influencing the overall catalytic activity.[2]
Performance Comparison: A Data-Driven Analysis
The superior performance of the second-generation this compound is evident across a range of olefin metathesis reactions. This is primarily attributed to its higher activity and greater stability.
General Performance Characteristics
| Feature | First-Generation (G1) | Second-Generation (G2) |
| Ligands | Two PCy₃ ligands | One PCy₃ and one NHC ligand |
| Initiation Rate | Generally faster phosphine exchange | Slower phosphine exchange but faster overall initiation in many cases |
| Activity | Moderate | High to very high |
| Stability | Less stable, especially at elevated temperatures | More thermally stable |
| Functional Group Tolerance | Good | Excellent |
| Substrate Scope | Effective for terminal and less hindered olefins | Broader scope, including sterically demanding and electron-deficient olefins |
Quantitative Performance Data
To provide a clearer picture of the performance differences, the following tables summarize quantitative data from comparative studies in two common olefin metathesis reactions: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
The RCM of diethyl diallylmalonate is a standard benchmark reaction for evaluating the efficiency of metathesis catalysts.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| G1 (5) | CH₂Cl₂ | Room Temp. | 1 | Not specified, but generally lower than G2 | [3][4] |
| G2 (5) | CH₂Cl₂ | Room Temp. | 1 | >95 (conversion) | [4] |
| G2 (0.005-0.025) | Toluene | 80 | <0.25 | >95 | [5] |
Note: Direct side-by-side comparative studies with identical conditions are not always available in the literature. The data presented is a synthesis of information from multiple sources to illustrate the general trend of G2's higher efficiency.
Table 2: Cross-Metathesis (CM) of 1-Octene (B94956) with Methyl Acrylate (B77674)
Cross-metathesis between a terminal olefin and an electron-deficient olefin like methyl acrylate is a challenging transformation that highlights the enhanced activity of the second-generation catalyst.
| Catalyst (mol%) | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| G1 (5) | - | CH₂Cl₂ | 40 | 12 | Low to no product | [6] |
| G2 (5) | - | CH₂Cl₂ | 40 | 12 | 85 | [6] |
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.
General Procedure for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
This compound (First or Second Generation)
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate (1.0 eq.) in the chosen anhydrous, degassed solvent to a concentration of approximately 0.05-0.1 M.
-
To this solution, add the this compound (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or the specified temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopentene (B43876) product.[3][4]
General Procedure for Cross-Metathesis (CM) of 1-Octene with Methyl Acrylate
Materials:
-
1-Octene
-
Methyl acrylate
-
This compound (First or Second Generation)
-
Anhydrous and degassed solvent (e.g., dichloromethane)
-
Inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-octene (1.0 eq.) and methyl acrylate (1.0-1.2 eq.) in anhydrous, degassed dichloromethane.
-
Add the this compound (typically 5 mol%) to the solution.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by GC-MS.
-
After the reaction is complete (typically after 12 hours for G2), quench the reaction with ethyl vinyl ether.
-
Concentrate the mixture and purify by flash column chromatography to isolate the cross-metathesis product.[6]
Functional Group Tolerance and Applications in Drug Development
One of the key advantages of Grubbs catalysts is their remarkable tolerance to a wide array of functional groups, including esters, amides, ethers, alcohols, and even aqueous media in some cases. The second-generation catalyst generally exhibits superior tolerance, allowing for its application in the synthesis of complex molecules without the need for extensive protecting group strategies.[1]
This feature is particularly valuable in drug development, where the late-stage modification of complex scaffolds is often required. The ability to form macrocycles via RCM has been instrumental in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. The enhanced activity of G2 allows for these cyclizations to be performed on more challenging substrates and often with lower catalyst loadings, which is economically and environmentally beneficial.
Conclusion
The development of the second-generation this compound represented a significant advancement in olefin metathesis. Its enhanced activity, stability, and broader substrate scope have made it the catalyst of choice for many challenging transformations in academic and industrial research. While the first-generation catalyst remains a viable and more cost-effective option for simpler, less demanding reactions, the superior performance of the second-generation catalyst often justifies its higher cost, particularly in the context of complex target-oriented synthesis and drug development where efficiency and reliability are paramount. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting the appropriate this compound for their specific synthetic needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Metathesis Products: NMR Spectroscopy vs. Alternative Techniques
The unambiguous structural elucidation of newly synthesized molecules is a cornerstone of chemical research and drug development. Olefin metathesis, a powerful carbon-carbon double bond-forming reaction, has revolutionized the synthesis of complex molecules, from polymers to pharmaceuticals.[1][2] However, the very nature of metathesis can lead to a mixture of products, including stereoisomers (E/Z isomers) and regioisomers, making rigorous structural validation essential.[3] Among the arsenal (B13267) of analytical techniques available to chemists, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for the structural characterization of metathesis products in solution.[3][4]
This guide provides an objective comparison between NMR spectroscopy and other common analytical techniques for validating the structure of metathesis products. It includes experimental protocols and data interpretation workflows to assist researchers in making informed decisions for their analytical needs.
Comparative Analysis of Structural Elucidation Techniques
While NMR provides unparalleled detail, other techniques offer complementary information and can be advantageous in specific scenarios. The choice of analytical method often depends on the specific information required, sample availability, and experimental throughput.
| Technique | Information Provided | Sample Requirements | Analysis Time | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry (E/Z), regiochemistry, and 3D structure in solution.[3][5] | Milligrams (micrograms with cryoprobes).[5] | Minutes to hours | Non-destructive; provides unambiguous structural assignment.[3] High reproducibility.[4] | Lower sensitivity compared to MS; can be complex to interpret for very large molecules.[6] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Micrograms to nanograms | Minutes | High sensitivity; excellent for determining molecular formula. | Provides no information on stereochemistry or connectivity; fragmentation can be complex. |
| FTIR Spectroscopy | Presence of specific functional groups. | Milligrams | Minutes | Fast and simple; good for monitoring reaction progress. | Provides limited information on the overall molecular structure; not suitable for isomer differentiation.[3] |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Requires a single, high-quality crystal. | Hours to days | Provides the definitive solid-state structure. | Crystal growth can be a significant bottleneck; the solid-state structure may not represent the solution conformation.[3] |
| Raman Spectroscopy | Vibrational "fingerprint" of the molecule. | Minimal sample preparation.[5] | Minutes | Non-destructive; complementary to FTIR. | Can be less sensitive than other techniques; may not be sufficient for complete structural elucidation on its own.[5] |
The Power of NMR in Metathesis Product Analysis
NMR spectroscopy's strength lies in its ability to provide a complete picture of the molecular structure in solution. For metathesis products, specific NMR experiments are indispensable:
-
¹H NMR (Proton NMR): This is often the first and most informative experiment. It reveals the chemical environment of each proton. For olefinic protons in metathesis products, the coupling constant (J-coupling) between them is diagnostic of the double bond geometry. A larger coupling constant (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) configuration.[3] The integration of the signals provides the relative ratio of different protons and thus the ratio of different isomers in a mixture.[7]
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. The chemical shift of the carbon atoms, particularly the sp² carbons of the double bond, can further help in assigning the structure.[7]
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex and 1D spectra are insufficient, 2D NMR techniques are employed to establish connectivity.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to trace out spin systems within the molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.
-
Experimental Workflow and Data Interpretation
The process of validating a metathesis product's structure follows a logical workflow, from sample preparation to final structure confirmation.
Caption: General workflow for the validation of metathesis products.
Interpreting the acquired NMR data is a systematic process of piecing together molecular fragments based on chemical shifts, coupling constants, and correlations.
Caption: Logical flow for NMR data interpretation in structure elucidation.
Detailed Experimental Protocol: NMR Analysis of a Metathesis Product
This protocol outlines the standard procedure for preparing and analyzing a typical metathesis product.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified metathesis product into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[8][9][10] Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used if solubility is an issue or if signal overlap occurs in CDCl₃.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift to 0 ppm. Most commercially available deuterated solvents already contain TMS.
-
Transfer: Carefully transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The following steps are general and may vary slightly depending on the specific NMR spectrometer manufacturer and software.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).
-
Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 or more).
-
-
2D NMR Acquisition (if necessary):
-
Load standard parameters for COSY, HSQC, and/or HMBC experiments.
-
These experiments take longer to run, from 30 minutes to several hours, depending on the desired resolution and sample concentration.
-
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[10]
-
Integration: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
By following this comprehensive approach, researchers can confidently and accurately determine the structure of their metathesis products, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Metathesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Raman Spectroscopy vs NMR: Best for Structural Elucidation [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
A Head-to-Head Battle of Titans: Grubbs vs. Schrock Catalysts in Olefin Metathesis
In the world of synthetic chemistry, olefin metathesis stands as a powerful tool for the formation of carbon-carbon double bonds, a transformation that has revolutionized drug discovery, polymer science, and materials chemistry. At the heart of this reaction are two families of catalysts, named after their Nobel Prize-winning developers: the Grubbs catalysts, based on ruthenium, and the Schrock catalysts, centered on molybdenum or tungsten. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
At a Glance: Key Differences in Performance
While both catalyst families effectively facilitate olefin metathesis, they exhibit distinct characteristics in terms of activity, stability, and functional group tolerance. Schrock catalysts are generally recognized for their higher catalytic activity, often achieving high turnover numbers (TONs) and turnover frequencies (TOFs). However, this high reactivity comes at the cost of lower stability and a narrower tolerance for various functional groups. Conversely, Grubbs catalysts, particularly the later generations, are celebrated for their remarkable stability in the presence of air and moisture and their compatibility with a wide array of functional groups, making them more user-friendly for a broader range of applications.[1][2]
Performance in Action: Ring-Closing Metathesis
It is crucial to note that the following data is compiled from different sources and should be interpreted as illustrative rather than a direct, controlled comparison.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Turnover Number (TON) |
| Grubbs I | 5 | CH₂Cl₂ | Room Temp | 1 | High Conversion | ~19 |
| Grubbs II | 0.005 - 0.025 | Toluene (B28343) | 80 | 0.5 - 2 | >95 | up to 19,000 |
| Schrock (Mo) | Not available for this specific reaction in the searched results |
TON is calculated as (moles of product) / (moles of catalyst). For Grubbs I, assuming 100% conversion of 0.416 mmol of substrate with 0.02 mmol of catalyst. For Grubbs II, the TON is derived from the high conversions achieved with very low catalyst loadings reported in the literature.
The data clearly illustrates the evolution of the Grubbs catalysts. The second-generation catalyst shows a dramatic increase in activity, allowing for significantly lower catalyst loadings and achieving much higher turnover numbers compared to the first-generation catalyst. While specific data for a Schrock catalyst in this exact reaction is not provided in the search results, the literature consistently points to their even higher intrinsic activity.[1]
Experimental Protocols
Below are detailed experimental protocols for the ring-closing metathesis of diethyl diallylmalonate using first and second-generation Grubbs catalysts, based on available literature.
Experimental Protocol: Ring-Closing Metathesis using Grubbs First-Generation Catalyst[3]
Objective: To synthesize diethyl cyclopent-3-ene-1,1-dicarboxylate from diethyl diallylmalonate using Grubbs first-generation catalyst.
Materials:
-
Grubbs First-Generation Catalyst (16 mg, 0.02 mmol)
-
Diethyl diallylmalonate (100 mg, 0.416 mmol)
-
Dry, degassed Dichloromethane (CH₂Cl₂) (10 mL)
-
Diethyl ether
-
Nitrogen atmosphere
Procedure:
-
In a glove bag or under a nitrogen atmosphere, a solution of Grubbs first-generation catalyst (16 mg, 0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL) is prepared in a 25 mL flask containing a stir bar.
-
Diethyl diallylmalonate (100 mg, 0.416 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred under a nitrogen atmosphere for 1 hour at room temperature.
-
After 1 hour, diethyl ether (30 mL) is added to the mixture.
-
The mixture is filtered through a plug of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is analyzed by GC-MS and ¹H NMR to determine conversion.[3]
Experimental Protocol: Ring-Closing Metathesis using Grubbs Second-Generation Catalyst[4]
Objective: To synthesize various 5-16 membered heterocyclic compounds, demonstrating the high efficiency of Grubbs second-generation catalysts at low loadings. While the specific substrate is not diethyl diallylmalonate, the general procedure is applicable.
Materials:
-
Grubbs Second-Generation Catalyst (e.g., 50 to 250 ppm loading)
-
Diene substrate
-
Toluene
-
Nitrogen atmosphere
Procedure:
-
A reaction vessel is charged with the diene substrate and toluene under a nitrogen atmosphere.
-
The desired amount of Grubbs second-generation catalyst (typically between 50 and 250 ppm relative to the substrate) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (which can be as short as a few minutes for highly reactive systems).
-
Reaction progress is monitored by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, the reaction is worked up as appropriate for the specific product, which may include filtration through silica gel to remove the catalyst.[4]
Catalytic Cycles and Logical Relationships
The underlying mechanism for both Grubbs and Schrock catalysts is the Chauvin mechanism, which involves a [2+2] cycloaddition between the metal carbene and an olefin to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and regenerate a metal carbene, thus propagating the catalytic cycle.
Catalytic Cycle of Olefin Metathesis
Caption: The Chauvin mechanism for olefin metathesis.
Catalyst Selection Workflow
Caption: A simplified decision workflow for selecting between Grubbs and Schrock catalysts.
Conclusion
The choice between Grubbs and Schrock catalysts is a critical decision in planning an olefin metathesis reaction. Schrock catalysts offer unparalleled activity, making them ideal for challenging substrates and when high turnover numbers are paramount. However, their sensitivity to air, moisture, and certain functional groups necessitates more stringent reaction conditions. Grubbs catalysts, particularly the second and third generations, provide a more robust and versatile alternative. Their exceptional stability and broad functional group tolerance make them the workhorses of olefin metathesis for a vast range of applications in both academic and industrial research. The continuous development of new generations of both catalyst families promises to further expand the already immense power of olefin metathesis in chemical synthesis.
References
Unraveling the Engine of Olefin Metathesis: A Comparative Guide to the Kinetic Validation of Grubbs Catalysts
For researchers, scientists, and professionals in drug development, the efficiency and mechanism of a catalyst are paramount. This guide provides an in-depth comparison of the kinetic studies used to validate the mechanisms of Grubbs catalysts, offering a critical examination of their performance and the experimental data that underpins our understanding of these powerful tools in organic synthesis.
The advent of Grubbs catalysts revolutionized olefin metathesis, a reaction that reshuffles carbon-carbon double bonds with remarkable precision. Understanding the kinetics of these catalysts is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting outcomes, and designing next-generation catalysts with enhanced activity and selectivity. This guide delves into the kinetic data and experimental protocols that have been instrumental in elucidating the operational mechanisms of first, second, and third-generation Grubbs catalysts.
The Chauvin Mechanism: A Unifying Framework
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs catalysts is the Chauvin mechanism.[1] This model, first proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the olefin substrate. The catalytic cycle begins with the formation of a reactive 14-electron intermediate from the more stable 16-electron precatalyst. This active species then engages the olefin to form a metallacyclobutane intermediate, which subsequently fragments to release the new olefin product and regenerate the metal carbene for the next catalytic turnover.[1][2]
Caption: The Chauvin mechanism for olefin metathesis.
Comparative Kinetic Data: First vs. Second Generation Catalysts
The evolution from first-generation to second-generation Grubbs catalysts marked a significant leap in catalytic activity. This enhancement is quantitatively captured by kinetic studies that compare their performance under identical conditions. Second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand instead of one of the phosphine (B1218219) ligands, generally exhibit faster initiation rates and greater stability.[3]
Below is a summary of comparative kinetic data for first-generation (G1) and second-generation (G2) Grubbs catalysts.
| Catalyst Generation | Ligands | Observed Rate Constant (k_obs, s⁻¹) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | λ_max (nm) | Reference |
| First (G1) | 2x PCy₃ | 7.48 x 10⁻⁵ | 8750 | 334 | [4][5] |
| Second (G2) | 1x PCy₃, 1x SIMes | 1.52 x 10⁻⁴ | 10430 | 334 | [4][5] |
PCy₃: Tricyclohexylphosphine; SIMes: 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene
The data clearly indicates that the second-generation catalyst transforms into its active form at a rate almost double that of the first-generation catalyst under the studied conditions.[5] This is attributed to the stronger electron-donating ability of the NHC ligand, which labilizes the remaining phosphine ligand, facilitating the formation of the active 14-electron species.[6]
Experimental Protocols for Kinetic Analysis
The validation of catalytic mechanisms and the comparison of catalyst performance rely on robust experimental protocols. Spectroscopic techniques are central to monitoring the reaction progress and determining kinetic parameters.
UV-Vis Spectroscopy for Monitoring Catalyst Transformation
A common method to determine the rate of catalyst initiation is UV-Vis spectroscopy. The transformation of the precatalyst to the active species can be followed by monitoring the change in absorbance at a specific wavelength.[4][5]
Experimental Workflow:
Caption: Workflow for a typical UV-Vis kinetic experiment.
Detailed Protocol:
-
Solution Preparation: A solution of the Grubbs catalyst (e.g., 0.10 mM) is prepared in a dry, degassed solvent (e.g., CH₂Cl₂) under an inert atmosphere.[5] A separate solution of the olefin substrate is also prepared.
-
Temperature Control: The solutions are brought to the desired reaction temperature (e.g., 25 °C) in a thermostated cell holder of the spectrophotometer.[4]
-
Reaction Initiation and Monitoring: The reaction is initiated by adding the olefin substrate to the catalyst solution. The change in absorbance at the maximum absorption wavelength (λ_max) of the catalyst (e.g., 334 nm for G1 and G2) is monitored over time.[4][5]
-
Data Analysis: The observed rate constant (k_obs) for the initiation step is determined by fitting the absorbance versus time data to a first-order rate equation.
NMR Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the ligand environment of the ruthenium center and observing the dissociation of phosphine ligands, a key step in catalyst activation.[7] By monitoring the disappearance of the signal corresponding to the phosphine ligand on the precatalyst and the appearance of a signal for the free phosphine, the rate of this crucial initiation step can be quantified.[5]
Experimental Protocol:
-
Sample Preparation: A solution of the this compound (e.g., 0.1 M) is prepared in a deuterated solvent (e.g., CD₂Cl₂) in an NMR tube under an inert atmosphere.[5]
-
Data Acquisition: A series of ³¹P NMR spectra are acquired at regular time intervals at a constant temperature.[5]
-
Data Analysis: The integrals of the peaks corresponding to the bound and free phosphine are used to determine their relative concentrations over time. This data is then used to calculate the rate of phosphine dissociation.
The Third Generation and Beyond: Fine-Tuning Kinetics
The development of third-generation Grubbs catalysts, which feature pyridine (B92270) ligands, has further expanded the kinetic landscape of olefin metathesis. These catalysts often exhibit even faster initiation rates.[3] Kinetic studies of these more advanced catalysts often employ stopped-flow techniques to capture the rapid initial reaction phases.[8] The fundamental principles of kinetic analysis, however, remain the same, focusing on the rates of ligand dissociation and substrate association to build a comprehensive picture of the catalytic cycle.
Conclusion
Kinetic studies are indispensable for validating the proposed mechanisms of Grubbs catalysts and for the rational design of more efficient catalytic systems. Through the meticulous application of spectroscopic techniques and the careful analysis of reaction rates, researchers have been able to build a detailed understanding of the factors that govern catalyst activity. The comparative data presented here underscores the significant improvements made from the first to the second generation of Grubbs catalysts and highlights the experimental methodologies that continue to drive innovation in the field of olefin metathesis. For professionals in drug development and other areas of chemical synthesis, a firm grasp of these kinetic principles is essential for leveraging the full potential of these remarkable catalysts.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. s3.smu.edu [s3.smu.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Understanding the Mechanism of Grubbs-Catalyzed Olefin Metathesis | VIPEr [ionicviper.org]
- 8. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Hoveyda-Grubbs Catalysts in Challenging Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Hoveyda-Grubbs catalysts has revolutionized olefin metathesis, a powerful carbon-carbon double bond forming reaction. Their enhanced stability and activity have made them indispensable tools in the synthesis of complex molecules. However, selecting the optimal catalyst for challenging substrates—such as those that are sterically hindered, electron-deficient, or lead to the formation of tetrasubstituted olefins—remains a critical consideration for chemists. This guide provides an objective comparison of various Hoveyda-Grubbs catalysts in these demanding applications, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance in Sterically Hindered Ring-Closing Metathesis (RCM)
The formation of sterically congested cyclic systems via RCM is a significant challenge. The choice of catalyst can dramatically impact the efficiency of these transformations. Below is a comparison of common Hoveyda-Grubbs type catalysts in the RCM of diethyl diallylmalonate, a benchmark substrate for sterically demanding cyclizations.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hoveyda-Grubbs II | 1 | CH₂Cl₂ | RT | 1 | >95 | [1] |
| nitro-Grela | 1 | CH₂Cl₂ | 0 | <0.1 | >98 | [2] |
| nitro-Grela-I₂ | 0.2 | Toluene | 70 | 1 | 84 | [3] |
As the data suggests, modified Hoveyda-Grubbs catalysts, such as the nitro-Grela catalyst, can offer significantly higher activity, allowing for reactions at lower temperatures and shorter reaction times.[2][4] The iodide-containing nitro-Grela catalyst also demonstrates high efficiency, even at very low catalyst loadings.[3]
Performance in Cross-Metathesis (CM) with Electron-Deficient Olefins
Cross-metathesis with electron-deficient olefins, like acrylates, is notoriously difficult due to catalyst deactivation. The selection of a robust and highly active catalyst is crucial for achieving high yields.
| Catalyst | Catalyst Loading (mol%) | Olefin Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs II + CuI | 2 | Acrylate | Et₂O | 40 | 3 | High | [5] |
| nitro-Grela | 0.001 | Methyl acrylate | Toluene | 100 | - | TON: 49,900 | [6] |
| Hoveyda-Grubbs II | 3 | Acrylonitrile | CH₂Cl₂ | 25 | 16 | 95 | [7] |
The nitro-Grela catalyst exhibits exceptional performance in the cross-metathesis of acrylates, achieving a very high turnover number (TON).[6] The addition of co-catalysts like copper iodide can also enhance the performance of standard Grubbs catalysts in these challenging reactions.[5] For some electron-deficient substrates, the standard Hoveyda-Grubbs II catalyst can also provide excellent yields.
Performance in RCM for the Synthesis of Tetrasubstituted Olefins
The synthesis of tetrasubstituted double bonds via RCM is another formidable challenge in olefin metathesis. Catalyst design plays a pivotal role in overcoming the steric hindrance associated with these transformations.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hoveyda-Grubbs II | 5 | CH₂Cl₂ | 40 | 16 | Low | [2] |
| nitro-Grela | 5 | CH₂Cl₂ | 40 | 16 | Moderate | [2] |
| Stewart-Grubbs | 1-5 | Toluene | 60-80 | 1-12 | High | [8] |
For the formation of tetrasubstituted olefins, specialized catalysts like the Stewart-Grubbs catalyst, which features modified N-heterocyclic carbene (NHC) ligands, often outperform standard second-generation catalysts.[8][9] While nitro-substituted catalysts show enhanced activity over the parent Hoveyda-Grubbs II, they may still be less effective than catalysts specifically designed for this challenging transformation.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are general protocols for the challenging olefin metathesis reactions discussed.
General Protocol for Ring-Closing Metathesis (RCM) of a Sterically Hindered Diene
Materials:
-
Diene substrate (e.g., diethyl diallylmalonate)
-
Hoveyda-Grubbs type catalyst (e.g., Hoveyda-Grubbs II or nitro-Grela)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in the chosen solvent to the desired concentration (typically 0.1-0.5 M).
-
Add the Hoveyda-Grubbs catalyst (typically 0.5-5 mol%) to the stirred solution.
-
Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, quench the reaction by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the reaction to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired cyclic product.
General Protocol for Cross-Metathesis (CM) of an Electron-Deficient Olefin
Materials:
-
Terminal olefin
-
Electron-deficient olefin (e.g., acrylate, acrylonitrile)
-
Hoveyda-Grubbs type catalyst (e.g., nitro-Grela)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere apparatus
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal olefin and the electron-deficient olefin (typically 1-3 equivalents relative to the terminal olefin) in the chosen solvent.
-
Add the Hoveyda-Grubbs catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures).
-
Monitor the reaction progress until the starting terminal olefin is consumed.
-
Work-up the reaction as described in the RCM protocol.
-
Purify the product by column chromatography.
General Protocol for RCM for the Synthesis of a Tetrasubstituted Olefin
Materials:
-
1,1-disubstituted diene substrate
-
Specialized Hoveyda-Grubbs type catalyst (e.g., Stewart-Grubbs catalyst)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere apparatus
Procedure:
-
Follow the general RCM procedure, using the 1,1-disubstituted diene as the substrate.
-
Use a specialized catalyst known for its high activity in forming tetrasubstituted olefins, such as the Stewart-Grubbs catalyst.
-
Higher reaction temperatures (e.g., 60-110 °C) and catalyst loadings (1-10 mol%) may be required to achieve good conversion.[8]
-
Monitor the reaction closely and purify the product as described previously.
Visualizing Catalyst Selection
The choice of catalyst is a critical decision in planning a challenging olefin metathesis reaction. The following diagram provides a simplified decision-making workflow.
Caption: A decision tree for selecting a Hoveyda-Grubbs catalyst for challenging olefin metathesis.
References
- 1. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Nitro-Grela-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions [beilstein-journals.org]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for confirming catalyst purity and activity
For researchers, scientists, and drug development professionals, the purity and activity of a catalyst are paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques to characterize these critical parameters, complete with experimental data and detailed protocols.
The efficacy of a catalytic process hinges on the intrinsic properties of the catalyst. Impurities can poison active sites, leading to decreased activity and selectivity, while a thorough understanding of a catalyst's activity profile is essential for process optimization and scale-up. This guide offers an objective comparison of various analytical techniques to empower researchers in selecting the most appropriate methods for their specific needs.
Confirming Catalyst Purity: A Comparative Analysis
The purity of a catalyst, particularly at its surface where reactions occur, is a critical factor influencing its performance. Various analytical techniques can be employed to assess elemental composition, crystal structure, and the chemical state of the catalyst's components.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Diffraction (XRD) | Bulk crystal structure, phase identification, and crystallite size.[1][2] | Non-destructive, provides information on the bulk material. | Not surface-sensitive, may not detect amorphous phases or small amounts of impurities.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical (oxidation) states of the elements.[3][4] | Highly surface-sensitive (top 1-10 nm), provides information on the chemical environment of atoms.[3] | Requires high vacuum, may not be representative of the bulk material. |
| Inductively Coupled Plasma (ICP) | Precise elemental composition of the bulk material. | High sensitivity and accuracy for trace element analysis. | Destructive technique, provides no information on chemical state or surface composition. |
| Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) | Surface morphology and elemental composition of specific surface features.[5] | High-resolution imaging, spatially resolved elemental analysis. | Primarily qualitative or semi-quantitative for elemental analysis. |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and crystal structure at the nanoscale.[5] | Atomic resolution imaging, can identify individual atoms and their arrangement. | Requires extensive sample preparation, analyzes a very small, localized area. |
| Mössbauer Spectroscopy | Precise characterization of the purity and coordination environment of specific elements (e.g., Fe, Co, Ni).[6] | Extremely high energy resolution, sensitive to the local chemical environment of the probe nucleus.[6] | Limited to specific isotopes, not a general survey technique. |
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) for Surface Purity
XPS is a powerful technique for determining the elemental composition and chemical states of the catalyst surface, which are critical for its purity assessment.[3]
Objective: To identify the elemental composition and oxidation states of elements on the surface of a catalyst.
Methodology:
-
Sample Preparation: The catalyst sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. For air-sensitive catalysts, a glove box or a transfer vessel is used to prevent exposure to the atmosphere.[3]
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).
-
Photoelectron Emission: The X-rays induce the emission of core-level electrons from the atoms in the top 1-10 nm of the sample surface.[3]
-
Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy. The binding energy is characteristic of the element and its chemical state.
-
Data Analysis:
-
Elemental Identification: The positions of the peaks in the spectrum identify the elements present on the surface.
-
Quantification: The area under each peak is proportional to the concentration of that element on the surface.
-
Chemical State Analysis: Small shifts in the binding energy (chemical shifts) provide information about the oxidation state and chemical environment of the elements.
-
Experimental Workflow for XPS Analysis
Assessing Catalyst Activity: A Comparative Guide
The activity of a catalyst is a measure of its efficiency in converting reactants into desired products.[7] Key performance indicators include conversion efficiency, selectivity, and stability over time.[8]
| Technique / Method | Information Provided | Advantages | Limitations |
| Reaction Rate Studies | Quantitative measure of the rate of reactant consumption or product formation.[9] | Direct measure of catalyst performance under specific conditions. | Can be influenced by mass and heat transfer limitations. |
| Gas Chromatography (GC) | Separation and quantification of volatile reactants and products in the reaction mixture.[10] | High sensitivity and resolution for complex mixtures. | Limited to thermally stable and volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile or thermally sensitive compounds in liquid-phase reactions.[] | Applicable to a wide range of compounds. | Can be more complex and time-consuming than GC. |
| Temperature-Programmed Desorption (TPD) | Information on the strength and number of active sites by monitoring the desorption of probe molecules.[5] | Provides insights into the nature of surface-adsorbate interactions. | Indirect measure of activity, interpretation can be complex. |
| Temperature-Programmed Reduction (TPR) | Characterizes the reducibility of metal oxide catalysts, which can be correlated with catalytic activity.[2][5] | Provides information on the oxidation states and metal-support interactions.[5] | Not directly a measure of catalytic activity under reaction conditions. |
| In-situ / Operando Spectroscopy (e.g., IR, Raman, XAS) | Real-time monitoring of the catalyst structure and adsorbed species under reaction conditions.[12][13] | Provides mechanistic insights by correlating catalyst state with activity.[12] | Technically challenging and requires specialized equipment.[12] |
Experimental Protocol: Fixed-Bed Flow Reactor for Activity Testing
A fixed-bed flow reactor is a common setup for evaluating the activity of solid catalysts under continuous flow conditions, mimicking industrial processes.[14]
Objective: To measure the conversion, selectivity, and stability of a solid catalyst for a specific gas-phase reaction.
Methodology:
-
Catalyst Loading: A known mass of the catalyst is packed into a tubular reactor, forming a fixed bed. The catalyst is typically supported by quartz wool.
-
System Setup: The reactor is placed inside a furnace for temperature control. Mass flow controllers are used to precisely regulate the flow rates of reactant gases.
-
Catalyst Pre-treatment: The catalyst is often pre-treated in-situ (e.g., by heating in an inert or reducing gas flow) to activate it.
-
Reaction: The reactant gas mixture is passed through the heated catalyst bed at a defined temperature, pressure, and flow rate (space velocity).
-
Product Analysis: The composition of the effluent gas stream is analyzed online or offline using a gas chromatograph (GC) or other gas analyzers (e.g., mass spectrometer, FTIR).[8][10]
-
Data Calculation:
-
Conversion (%): Calculated based on the amount of reactant consumed relative to the initial amount.
-
Selectivity (%): Calculated based on the amount of a specific product formed relative to the total amount of reactant consumed.
-
Turnover Frequency (TOF): A more intrinsic measure of activity, defined as the number of molecules converted per active site per unit time.[9]
-
Workflow for Catalyst Activity Testing
Logical Relationship of Purity and Activity
The purity of a catalyst directly impacts its activity. The following diagram illustrates this fundamental relationship.
Relationship between Catalyst Purity and Activity
By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of their catalyst's properties, leading to more efficient and reliable chemical transformations.
References
- 1. Catalyst Characterization Techniques [hidenanalytical.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Advanced XPS-Based Techniques in the Characterization of Catalytic Materials: A Mini-Review | MDPI [mdpi.com]
- 4. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry | MDPI [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
- 9. Activity (catalytic) - candcs [candcs.de]
- 10. shimadzu.com [shimadzu.com]
- 12. web.abo.fi [web.abo.fi]
- 13. In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfachemic.com [alfachemic.com]
A Comparative Guide to Validating Enantioselectivity in Asymmetric Ring-Closing Metathesis
Published: December 15, 2025
For: Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, including ring-closing metathesis (RCM), as the biological activity of chiral molecules often resides in a single enantiomer.[1] This guide provides a comprehensive comparison of the primary analytical techniques used to validate enantioselectivity, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Key Analytical Techniques
The validation of enantioselectivity in the products of asymmetric RCM relies on a suite of powerful analytical methods. The most common and reliable of these are chiral chromatography—primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Each technique operates on a distinct principle and offers a unique set of advantages and limitations.
Chiral chromatography physically separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[2] The differential, transient diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in different elution times.[2] In contrast, NMR spectroscopy, when used with a chiral solvating agent (CSA) or chiral derivatizing agent (CDA), creates a diastereomeric environment in the NMR tube, causing the signals for each enantiomer to appear at different chemical shifts.[3][4]
A less common but historically significant method is polarimetry, which measures the rotation of plane-polarized light caused by a chiral sample.[5] While rapid, its accuracy is highly dependent on sample purity and known specific rotation values, making it less reliable for precise quantification compared to modern chromatographic and spectroscopic methods.[3][6]
The selection of an appropriate method hinges on factors such as the analyte's physical properties (e.g., volatility, presence of a UV chromophore), the required sensitivity, and available instrumentation.[1]
Data Presentation: Performance Characteristics of ee Determination Methods
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy with Chiral Auxiliaries | Polarimetry |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).[1] | Differential partitioning between a gaseous mobile phase and a CSP.[1] | Formation of transient diastereomeric complexes with a chiral solvating/derivatizing agent, leading to distinct NMR signals.[3][4] | Measures the angle of rotation of plane-polarized light by a chiral sample.[5] |
| Sample Requirement | Must be soluble in the mobile phase; typically requires a UV chromophore for detection. | Must be volatile and thermally stable.[1] | Soluble in a suitable deuterated solvent; requires sufficient concentration for detection. | Requires a pure sample with a known specific rotation.[3][7] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate to Low (mg range). | Low; highly dependent on the magnitude of specific rotation.[8] |
| Resolution | Excellent; baseline separation is often achievable.[9] | Excellent for suitable analytes.[1] | Variable; depends on the analyte and the chiral auxiliary used.[10] | No separation of enantiomers. |
| Development Time | Moderate to High (method development can be time-consuming). | Moderate to High. | Low to Moderate. | Very Low. |
| Accuracy & Precision | High.[11] | High. | Good, but integration accuracy can be a factor.[12] | Low to Moderate; susceptible to impurities.[3] |
| Key Advantage | Broad applicability, robust, and widely used.[9] | Highest resolution and sensitivity for volatile compounds. | Provides structural information simultaneously; fast for screening.[3] | Very fast and non-destructive.[5] |
| Limitations | Higher cost of columns and solvents; method development can be challenging. | Limited to volatile and thermally stable compounds. | Lower sensitivity; potential for signal overlap; requires chiral auxiliaries.[4] | Inaccurate if optically active impurities are present; requires pure standard.[13] |
Experimental Protocols
Detailed and validated protocols are essential for obtaining accurate and reproducible results. Below are representative methodologies for the most common techniques used in validating the enantioselectivity of RCM products.
Protocol 1: Chiral HPLC for Enantiomeric Excess Determination
This protocol provides a general framework for analyzing a non-polar, cyclic olefin product from an RCM reaction, assuming it has a suitable UV chromophore.
-
Instrumentation and Column:
-
HPLC system with a UV-Vis detector.
-
Chiral Column: Polysaccharide-based CSPs are highly versatile. A common choice is a Chiralpak® column (e.g., AD-H, AS-H) containing amylose (B160209) or cellulose (B213188) derivatives.[9]
-
-
Mobile Phase Preparation:
-
For normal-phase chromatography, a mixture of n-hexane and isopropanol (B130326) (IPA) is typically used.[9]
-
Prepare a mobile phase of 90:10 (v/v) n-Hexane/IPA. Filter and degas the solvent mixture before use.
-
-
Standard and Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic product (if available) in the mobile phase at a concentration of approximately 1 mg/mL. This is used to confirm the separation and identify the retention times of both enantiomers.[9]
-
Sample: Prepare the RCM product sample to be analyzed in the same manner, aiming for a final concentration of ~1 mg/mL in the mobile phase.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Select a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis and Calculation:
-
Inject the racemic standard to determine the retention times (t_R) for both enantiomers and ensure the resolution is adequate (Resolution > 1.5).[9]
-
Inject the asymmetric RCM product sample.
-
Integrate the peak areas for the major and minor enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[9]
-
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method is useful when chromatographic methods are difficult to develop or when a rapid, less sample-intensive analysis is desired.
-
Instrumentation and Reagents:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for a variety of functional groups.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified RCM product and dissolve it in ~0.6 mL of the deuterated solvent in an NMR tube.
-
-
Experimental Procedure:
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
Add a small amount (e.g., 0.2 equivalents) of the CSA to the NMR tube. Mix thoroughly.
-
Acquire another ¹H NMR spectrum. Compare the signals to the reference spectrum.
-
Incrementally add the CSA (e.g., in 0.2 eq portions) and acquire a spectrum after each addition until baseline separation is observed for a specific proton signal of the analyte.[3] Often, protons closer to the chiral center will show the largest separation.[10]
-
Note: It is crucial to ensure that the integration parameters are set correctly and that the signals chosen for quantification are fully relaxed.[4]
-
-
Quantification and Calculation:
-
Identify a proton signal that has resolved into two distinct peaks (representing the two enantiomers complexed with the CSA).
-
Carefully integrate the two separated signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.
-
Calculate the enantiomeric excess using the integral values: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of validating enantioselectivity.
Caption: A typical experimental workflow from the RCM reaction to the final ee calculation.
Caption: A logical decision tree to guide the selection of the optimal validation method.
Caption: Diagram illustrating the separation of enantiomers on a chiral stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdr-separations.com [pdr-separations.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Homogeneous and Heterogeneous Grubbs Catalysts for Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Grubbs catalysts has revolutionized olefin metathesis, a powerful carbon-carbon double bond forming reaction with wide-ranging applications in organic synthesis, polymer chemistry, and drug discovery. These ruthenium-based catalysts are broadly classified into two categories: homogeneous and heterogeneous. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
At a Glance: Homogeneous vs. Heterogeneous Grubbs Catalysts
| Feature | Homogeneous Grubbs Catalysts | Heterogeneous Grubbs Catalysts |
| Catalytic Activity | Generally higher activity and faster reaction rates.[1] | Activity can be comparable to or slightly lower than homogeneous counterparts, often influenced by the support and linker.[2][3] |
| Selectivity | High selectivity, tunable through ligand modification. | Selectivity can be influenced by the solid support. |
| Catalyst Removal | Requires post-reaction purification techniques like column chromatography to remove residual ruthenium.[1] | Easily separated from the reaction mixture by simple filtration.[4] |
| Recyclability | Generally not recyclable.[1] | Can be recovered and reused for multiple reaction cycles, though a gradual loss of activity may occur.[3] |
| Ruthenium Leaching | N/A (dissolved in the reaction mixture) | A critical consideration; low levels of ruthenium may leach into the product, requiring careful analysis.[2] |
| Stability | Second-generation catalysts exhibit improved stability over the first generation.[1] | Stability can be enhanced by the solid support, but the catalyst may still be susceptible to degradation. |
| Cost-Effectiveness | High initial cost, and the inability to recycle can increase overall process costs. | Higher initial investment for catalyst preparation, but recyclability can make it more economical for large-scale synthesis. |
| Substrate Scope | Broad substrate tolerance, including a wide range of functional groups. | Generally retains broad substrate tolerance, but accessibility to catalytic sites on the support can be a factor. |
Performance Data in Ring-Closing Metathesis (RCM)
The ring-closing metathesis (RCM) of diethyl diallylmalonate is a standard benchmark reaction to evaluate the performance of Grubbs catalysts. The following table summarizes representative data comparing a homogeneous second-generation Grubbs catalyst with a silica-supported heterogeneous counterpart under similar reaction conditions.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | TON^a^ | TOF^b^ (h^-1^) | Ref. |
| Homogeneous (Grubbs II) | Diethyl diallylmalonate | 1 | Dichloromethane (B109758) | RT | 1 | >98 | ~98 | >98 | [5] |
| Heterogeneous (Silica-supported Hoveyda-Grubbs II) | Diethyl diallylmalonate | 1 | Toluene (B28343) | 80 | 1.5 | 97 | 97 | ~65 | [6] |
a) Turnover Number (TON) = moles of product / moles of catalyst b) Turnover Frequency (TOF) = TON / time
Recyclability and Leaching of Heterogeneous Grubbs Catalysts
A key advantage of heterogeneous catalysts is their potential for reuse. The following table illustrates the recyclability of a silica-supported Hoveyda-Grubbs second-generation catalyst in the RCM of diethyl diallylmalonate.
| Cycle | Conversion (%) | Ruthenium Leaching (ppm) |
| 1 | 98 | < 5 |
| 2 | 97 | < 5 |
| 3 | 95 | < 5 |
| 4 | 92 | < 5 |
Data is representative and compiled from similar studies.[7]
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate using a Homogeneous this compound
Materials:
-
Diethyl diallylmalonate
-
Second-generation this compound
-
Anhydrous and degassed dichloromethane (DCM)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve diethyl diallylmalonate (1 equivalent) in anhydrous and degassed DCM to a concentration of 0.05 M in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve the second-generation this compound (0.01 equivalents) in a small amount of anhydrous and degassed DCM.
-
Add the catalyst solution to the solution of the diene precursor via syringe.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired cyclic product.
Synthesis and RCM using a Silica-Supported Heterogeneous this compound
Part 1: Synthesis of Silica-Supported Hoveyda-Grubbs Second-Generation Catalyst
Materials:
-
Silica gel (pre-dried)
-
Hoveyda-Grubbs second-generation catalyst
-
Anhydrous toluene
Procedure:
-
Dry silica gel under vacuum at high temperature (e.g., 200 °C) for 24 hours to remove adsorbed water.
-
Suspend the dried silica gel in anhydrous toluene under an inert atmosphere.
-
Add a solution of the Hoveyda-Grubbs second-generation catalyst in anhydrous toluene to the silica suspension.
-
Stir the mixture at room temperature for several hours to allow for the immobilization of the catalyst onto the silica surface.
-
Filter the solid catalyst, wash with fresh toluene to remove any unbound catalyst, and dry under vacuum.
-
The ruthenium loading on the silica support can be determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Part 2: RCM and Catalyst Recycling
Procedure:
-
Add the synthesized silica-supported this compound to a solution of diethyl diallylmalonate in an appropriate solvent (e.g., toluene) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and separate the catalyst by filtration.
-
Wash the recovered catalyst with a suitable solvent (e.g., dichloromethane) and dry under vacuum. The catalyst is now ready for the next cycle.
-
The filtrate containing the product can be concentrated and purified by standard methods. A sample of the product solution should be analyzed by ICP-MS to determine the extent of ruthenium leaching.
Visualizing the Catalytic Pathways
The following diagrams illustrate the catalytic cycles for both homogeneous and heterogeneous Grubbs catalysts and a decision-making workflow for catalyst selection.
Caption: Catalytic cycle of a homogeneous this compound.
Caption: Catalytic cycle of a heterogeneous this compound.
Caption: Catalyst selection workflow.
Conclusion
The choice between homogeneous and heterogeneous Grubbs catalysts is a multifaceted decision that depends on the specific requirements of the application. Homogeneous catalysts often provide superior activity and are well-suited for small-scale synthesis and research where catalyst cost and removal are less critical. For large-scale industrial processes and applications where catalyst recycling and minimizing metal contamination in the final product are paramount, heterogeneous catalysts present a compelling, and often more sustainable, alternative. Careful consideration of the trade-offs between activity, stability, recyclability, and cost will enable researchers to harness the full potential of olefin metathesis in their work.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ucr.flintbox.com [ucr.flintbox.com]
- 5. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Group Tolerance of Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of ruthenium-based olefin metathesis catalysts, pioneered by Robert H. Grubbs, has revolutionized the synthesis of complex molecules, enabling the formation of carbon-carbon double bonds with unprecedented efficiency and selectivity. A key feature of these catalysts is their remarkable tolerance to a wide array of functional groups, a property that has cemented their importance in fields ranging from pharmaceuticals to materials science. This guide provides an objective comparison of the functional group tolerance of different generations of Grubbs catalysts and the related Hoveyda-Grubbs catalysts, supported by experimental data and detailed methodologies.
Evolution of Grubbs Catalysts: A Summary of Generations
The development of Grubbs catalysts has progressed through several generations, each offering distinct advantages in terms of activity, stability, and functional group compatibility.
-
First-Generation Grubbs Catalyst (G1): This initial catalyst demonstrated good functional group tolerance compared to its predecessors, the Schrock catalysts. It is known for being less prone to olefin isomerization side reactions. However, its activity is lower than that of later generations, and it can be sensitive to strongly coordinating functional groups.
-
Second-Generation this compound (G2): The introduction of an N-heterocyclic carbene (NHC) ligand in place of a phosphine (B1218219) ligand marked a significant leap in catalyst performance. G2 exhibits much higher activity and greater stability than G1, leading to a broader substrate scope. It is, however, more prone to causing olefin isomerization, especially at elevated temperatures.
-
Third-Generation this compound (G3): Also known as fast-initiating catalysts, G3 catalysts feature pyridine (B92270) ligands that are easily displaced, leading to extremely rapid initiation rates. This characteristic makes them particularly well-suited for ring-opening metathesis polymerization (ROMP), often producing polymers with low polydispersity.
-
Hoveyda-Grubbs Catalysts (HG1 and HG2): These catalysts incorporate a chelating isopropoxybenzylidene ligand, which imparts enhanced stability. The second-generation Hoveyda-Grubbs catalyst (HG2), which is phosphine-free, is particularly popular due to its high stability and activity, making it a workhorse for a wide range of metathesis reactions.
Comparative Performance Data
The following tables summarize the general tolerance of different Grubbs catalysts towards various functional groups. Yields are indicative and can vary significantly based on the specific substrate, reaction conditions, and catalyst loading.
Table 1: Tolerance to Common Oxygen-Containing Functional Groups
| Functional Group | Grubbs 1st Gen (G1) | Grubbs 2nd Gen (G2) | Hoveyda-Grubbs 2nd Gen (HG2) | General Observations |
| Alcohols | Moderate to Good | Good to Excellent | Good to Excellent | Generally well-tolerated. Primary alcohols can sometimes lead to catalyst degradation with G1. G2 and HG2 show higher tolerance. |
| Aldehydes | Moderate | Good | Good | Generally tolerated, though can sometimes coordinate to the metal center. |
| Ketones | Good | Excellent | Excellent | Well-tolerated across all generations. |
| Esters | Excellent | Excellent | Excellent | Generally inert to metathesis conditions. |
| Amides | Moderate to Good | Good | Good | Can sometimes chelate to the ruthenium center, potentially reducing catalyst activity, especially with electron-rich amides. |
| Carboxylic Acids | Poor to Moderate | Moderate to Good | Moderate to Good | The acidic proton can interfere with the catalyst. Often require protection or the use of a base scavenger. |
| Ethers | Excellent | Excellent | Excellent | Generally inert and well-tolerated. |
Table 2: Tolerance to Nitrogen- and Sulfur-Containing Functional Groups
| Functional Group | Grubbs 1st Gen (G1) | Grubbs 2nd Gen (G2) | Hoveyda-Grubbs 2nd Gen (HG2) | General Observations |
| Amines (Primary) | Poor to Moderate | Moderate to Good | Moderate to Good | Primary amines can coordinate to the ruthenium center and deactivate the catalyst, particularly G1. G2 shows improved stability due to the persistent NHC ligand. |
| Amines (Secondary) | Moderate | Good | Good | Generally better tolerated than primary amines. |
| Amines (Tertiary) | Good | Excellent | Excellent | Generally well-tolerated. |
| Nitriles | Moderate | Good | Good | Can coordinate to the metal but are often tolerated. |
| Nitro Groups | Moderate | Good | Good | Generally tolerated. |
| Sulfides | Poor to Moderate | Good | Excellent | G1 is often poisoned by sulfur compounds. G2 shows improved tolerance, and HG2 is particularly effective for substrates containing allyl sulfides. |
| Thiols | Poor | Poor to Moderate | Moderate | Thiols are generally problematic due to strong coordination to the ruthenium center. |
| Sulfones | Good | Excellent | Excellent | Generally well-tolerated. |
| Sulfoxides | Moderate | Good | Good | Can be tolerated, but the oxygen atom can coordinate to the catalyst. |
Experimental Protocols
The following are generalized experimental protocols for assessing functional group tolerance in ring-closing metathesis (RCM) and cross-metathesis (CM).
General Protocol for Ring-Closing Metathesis (RCM)
This protocol is adapted from procedures used for the RCM of functionalized dienes.
Materials:
-
Diene substrate containing the functional group of interest
-
This compound (e.g., G1, G2, HG2)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Schlenk flask or similar reaction vessel
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a glovebox or under a continuous flow of inert gas, add the this compound (typically 1-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Substrate Addition: Dissolve the diene substrate in the anhydrous, degassed solvent to a concentration of 0.01-0.1 M. Add the substrate solution to the Schlenk flask containing the catalyst via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete (typically 1-24 hours), quench the catalyst by adding a few drops of a vinyl ether (e.g., ethyl vinyl ether) and stirring for 20-30 minutes.
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to isolate the desired cyclic olefin. The yield and purity are determined by standard analytical techniques (NMR, GC-MS).
General Protocol for Cross-Metathesis (CM)
This protocol is based on general procedures for the cross-metathesis of functionalized olefins.
Materials:
-
Olefin substrates (one with the functional group of interest)
-
This compound (e.g., G2, HG2)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere
-
Reaction vessel
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the this compound (typically 2-10 mol%) to a dry reaction vessel.
-
Substrate Addition: Add the two olefin substrates to the reaction vessel. If one substrate is a gas at room temperature (e.g., ethylene), it can be bubbled through the solution. Often, a slight excess of the more volatile or less reactive olefin is used. The reaction is typically run at a higher concentration than RCM (e.g., 0.1-1.0 M).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) under a positive pressure of the inert gas. Monitor the reaction progress by TLC or GC.
-
Quenching and Workup: Quench the reaction with a vinyl ether. Remove the solvent in vacuo and purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental processes involved in Grubbs-catalyzed olefin metathesis and a typical workflow for assessing functional group tolerance.
Caption: The catalytic cycle of olefin metathesis, proceeding through a metallacyclobutane intermediate.
Navigating the Catalyst Maze: A Guide to Validating Theoretical Models for Grubbs Catalyst Reactivity
For researchers, scientists, and professionals in drug development, the precise prediction of catalyst performance is paramount. This guide provides a comprehensive comparison of theoretical models for predicting the reactivity of Grubbs catalysts, benchmarked against established experimental validation techniques. By understanding the strengths and limitations of these models, researchers can accelerate catalyst design and optimize reaction outcomes.
The advent of Grubbs catalysts revolutionized olefin metathesis, a powerful carbon-carbon double bond-forming reaction with broad applications in polymer synthesis, pharmaceuticals, and fine chemicals. Predicting the reactivity of these ruthenium-based catalysts is crucial for designing more efficient and selective chemical transformations. This guide delves into the theoretical models used to forecast Grubbs catalyst reactivity and the experimental protocols essential for their validation.
Theoretical Approaches: From First Principles to Machine Learning
The prediction of this compound reactivity largely falls into two main categories: quantum mechanical calculations, primarily Density Functional Theory (DFT), and emerging data-driven machine learning models.
Density Functional Theory (DFT): A Quantum Mechanical Workhorse
DFT has become an indispensable tool for modeling the mechanisms of Grubbs catalysts.[1] By solving approximations of the Schrödinger equation, DFT can provide valuable insights into reaction energetics, including activation energies and reaction intermediates. Several functionals, which are approximations to the exchange-correlation energy, are commonly employed, each with its own balance of accuracy and computational cost.
A benchmark study on a model system for second-generation Grubbs catalysts found the M06 functional to be the best-performing, with a mean unsigned error (MUE) of only 1.06 kcal/mol when compared to high-level CCSD(T) calculations.[2][3] The M06-L functional also performs well and is computationally more efficient for larger systems.[2][3] While widely used, functionals like B3LYP have been shown to be less accurate for Grubbs metathesis catalysis, sometimes underestimating the stability of reaction intermediates by a significant margin.[1][2]
DFT studies have been instrumental in explaining the higher activity of second-generation Grubbs catalysts compared to the first generation.[4][5][6] These studies reveal that while electronic factors play a role, structural effects, such as a lower reorganization energy for conformational changes in the second-generation catalysts, are key to their enhanced reactivity.[4][5] Specifically, the formation of the crucial ruthenacyclobutane intermediate is energetically more favorable for the second-generation catalysts.[4][7]
Machine Learning: A New Frontier in Catalyst Prediction
Machine learning (ML) models are emerging as a powerful, data-driven approach to predict catalyst performance without the high computational cost of DFT.[8][9] These models learn complex relationships between catalyst structure, substrate properties, and reaction outcomes from large datasets.
For predicting catalyst turnover numbers (a measure of catalytic activity), ML models can utilize a diverse set of features, including:
-
Biochemical information (e.g., enzyme commission numbers) [10]
Commonly used ML algorithms in catalysis research include:
While the application of ML specifically to this compound turnover number prediction is still a developing area, the success in related fields of catalysis suggests immense potential.[10][16][17] For instance, a meta-learning approach has been successfully used to predict enantioselectivity in asymmetric catalysis, demonstrating the power of ML even with limited data.[14]
Experimental Validation: The Ground Truth
Theoretical models, no matter how sophisticated, must be validated against experimental data. Kinetic studies are the cornerstone of this validation, providing quantitative measures of catalyst performance.
Key Experimental Techniques:
-
UV-visible (UV-vis) Spectroscopy: This technique is widely used to monitor the initiation rate of Grubbs catalysts.[18] The change in absorbance at a specific wavelength corresponding to the catalyst concentration is tracked over time to determine the rate of catalyst transformation.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) and phosphorus (³¹P) NMR, is a powerful tool for in-situ monitoring of metathesis reactions.[13][19] It allows for the identification and quantification of reactants, products, and even catalyst intermediates over the course of the reaction, providing detailed kinetic information.[12][13][19] Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to confirm the formation of different catalyst adducts in solution.
Quantitative Comparison of Theoretical Models
The true test of a theoretical model is its ability to reproduce experimental observations. The following tables summarize the performance of various DFT functionals in predicting key reactivity parameters for Grubbs catalysts.
| DFT Functional | System | Predicted Parameter | Experimental Value (kcal/mol) | Predicted Value (kcal/mol) | Mean Unsigned Error (MUE) (kcal/mol) | Reference |
| M06 | Model Grubbs II | Relative Energetics | - | - | 1.06 | [2][3] |
| M06-L | Model Grubbs II | Relative Energetics | - | - | 1.77 | [2][3] |
| PBEh | Model Grubbs II | Relative Energetics | - | - | 3.01 | [2] |
| B3LYP | Model Grubbs I | Phosphine Binding Energy | - | - | High error (underestimates stability) | [1] |
Table 1: Comparison of DFT functionals for predicting reaction energetics in Grubbs catalysts.
| Catalyst Generation | Reaction Step | Predicted Parameter | Value (kcal/mol) | Significance | Reference |
| First Generation | Ruthenacyclobutane Formation | Reorganization Energy (ΔEreorg T–T) | 11.8 | Higher energy barrier | [4][5] |
| Second Generation | Ruthenacyclobutane Formation | Reorganization Energy (ΔEreorg T–T) | -3.6 | Lower energy barrier, higher activity | [4][5] |
| First Generation | β-hydride transfer | Gibbs Free Energy Barrier | 16.9 | Potential decomposition pathway | [20] |
| Second Generation | β-hydride transfer | Gibbs Free Energy Barrier | 24.3 | More stable towards decomposition | [20] |
Table 2: DFT-predicted energetic differences between first and second-generation Grubbs catalysts.
Detailed Experimental Protocols
1. Determination of Catalyst Initiation Rate by UV-vis Spectroscopy
This protocol is adapted from procedures described in the literature for monitoring this compound transformation.[18]
-
Materials: this compound, desired solvent (e.g., CH₂Cl₂), substrate (e.g., ethyl vinyl ether).
-
Instrumentation: UV-vis spectrophotometer with a temperature-controlled cuvette holder.
-
Procedure:
-
Prepare a stock solution of the this compound in the chosen solvent to a known concentration (e.g., 0.10 mM).
-
Transfer a specific volume of the catalyst solution to a quartz cuvette and place it in the spectrophotometer.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a solution of the substrate into the cuvette.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the catalyst as a function of time.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function.
-
2. In-situ Monitoring of Olefin Metathesis by ¹H NMR Spectroscopy
This protocol is based on methods for real-time analysis of metathesis reactions.[12][13]
-
Materials: this compound, deuterated solvent (e.g., CDCl₃), internal standard (e.g., mesitylene), olefin substrates.
-
Instrumentation: NMR spectrometer.
-
Procedure:
-
In an NMR tube, dissolve the olefin substrates and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum at time t=0 before the addition of the catalyst.
-
Add a known amount of the this compound to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the reactants and products relative to the internal standard to determine their concentrations at each time point.
-
Plot the concentration of reactants and products as a function of time to obtain kinetic profiles of the reaction.
-
Visualizing the Path to Prediction
The following diagrams illustrate the key workflows and relationships in the validation of theoretical models for this compound reactivity.
Conclusion
The prediction of this compound reactivity is a dynamic field that benefits from the synergy between theoretical modeling and experimental validation. While DFT provides a deep, mechanistic understanding of catalytic processes, machine learning offers a promising avenue for rapid and accurate prediction of catalyst performance. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently validate and refine their theoretical models, ultimately paving the way for the rational design of next-generation Grubbs catalysts for a wide range of chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Benchmark Energetic Data in a Model System for Grubbs II Metathesis Catalysis and Their Use for the Development, Assessment, and Validation of Electronic Structure Methods (Journal Article) | OSTI.GOV [osti.gov]
- 4. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the regioselectivity of olefin hydroformylation using machine learning | Poster Board #605 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst: Effect of Reaction Conditions on (E)-1-(4-Methoxyphenyl)-1-hexene Formation and Decomposition [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A meta-learning approach for selectivity prediction in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Turnover number predictions for kinetically uncharacterized enzymes using machine and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Machine learning applied to enzyme turnover numbers reveals protein structural correlates and improves metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Machine learning applied to enzyme turnover numbers reveals protein structural correlates and improves metabolic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Grubbs Catalysts
For researchers and scientists in the fast-paced world of drug development and chemical synthesis, the efficient and safe handling of all laboratory materials is paramount. Grubbs catalysts, invaluable tools in olefin metathesis, require specific procedures for their disposal to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the deactivation and disposal of Grubbs catalysts, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.
Immediate Safety and Operational Plan
The primary step in the disposal of Grubbs catalysts is deactivation, also known as quenching. This process converts the active catalyst into a less reactive species that can be safely handled and disposed of. The following table summarizes common quenching agents and their recommended usage.
| Quenching Agent | Typical Excess (relative to catalyst) | Reaction Time | Key Considerations |
| Ethyl Vinyl Ether (EVE) | ~100 equivalents | ~1 hour | Highly volatile. Forms a stable Fischer carbene with the ruthenium center.[1] |
| Di(ethylene glycol) vinyl ether | 4-20 equivalents | < 30 minutes | Inexpensive, efficient, and the resulting byproducts are readily removed by silica (B1680970) gel chromatography.[2][3] |
| Allenyl Esters (e.g., ethyl 2,3-butadienoate) | ~100 equivalents | ~1 hour | Effectively arrests metathesis activity and facilitates catalyst removal during purification.[1] |
| Tris(hydroxymethyl)phosphine (THMP) | - | - | A water-soluble phosphine (B1218219) that can be used to quench and remove ruthenium catalysts. |
| Dimethyl Sulfoxide (DMSO) | 50 equivalents | 8-12 hours | An effective and inexpensive option for removing ruthenium byproducts when followed by silica gel filtration.[4] |
| Triphenylphosphine Oxide (TPPO) | 50 equivalents | 8-12 hours | Similar to DMSO, aids in the removal of ruthenium byproducts with silica gel chromatography.[4] |
Experimental Protocol: Step-by-Step Catalyst Deactivation and Disposal
This protocol details the necessary steps for the safe quenching and subsequent disposal of Grubbs catalysts and their residues.
Materials:
-
Crude reaction mixture containing the Grubbs catalyst.
-
Selected quenching agent (e.g., di(ethylene glycol) vinyl ether).
-
An inert solvent (e.g., dichloromethane (B109758) or the reaction solvent).
-
Silica gel.
-
Appropriate waste containers.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Cool the Reaction Mixture: Once the metathesis reaction is complete, allow the reaction mixture to cool to room temperature.
-
Prepare the Quenching Solution: In a separate flask, prepare a solution of the chosen quenching agent. For example, a solution of di(ethylene glycol) vinyl ether in the reaction solvent.
-
Quench the Catalyst: Add the quenching agent solution to the reaction mixture. A typical protocol would involve adding approximately 20 equivalents of di(ethylene glycol) vinyl ether relative to the catalyst.[2]
-
Stir the Mixture: Allow the mixture to stir at room temperature for about 30 minutes to ensure complete deactivation of the catalyst.[2][3]
-
Removal of Ruthenium Byproducts:
-
Waste Disposal:
-
Solid Waste: The silica gel containing the adsorbed ruthenium byproducts should be collected in a designated solid hazardous waste container.
-
Liquid Waste: The organic solvents from the chromatography should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.
-
Ruthenium Waste: Ruthenium is considered a precious metal, and its reclamation from hazardous waste is encouraged.[5][6] Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of ruthenium-containing waste, as recycling options may be available.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Grubbs catalysts.
Caption: Workflow for the deactivation and disposal of this compound.
References
- 1. Allenyl esters as quenching agents for ruthenium olefin metathesis catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 5. epa.gov [epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Grubbs Catalyst
Essential protocols for the safe handling and disposal of Grubbs Catalyst are critical for ensuring laboratory safety and procedural integrity. This guide provides researchers, scientists, and drug development professionals with immediate, essential safety and logistical information, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Grubbs Catalysts, while revolutionary in olefin metathesis, are air-sensitive and potentially hazardous if mishandled.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, handling techniques, and disposal methods is paramount to mitigate risks such as skin and eye irritation, respiratory tract irritation, and potential flammability.[1][4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the recommended PPE to ensure personal safety.
| PPE Category | Item | Specifications & Recommendations |
| Hand Protection | Chemical-resistant gloves | Double gloving is recommended. For solvents like dichloromethane (B109758) (DCM), which readily penetrates standard nitrile gloves, an inner Silver Shield® or PVA glove is advised, with an outer nitrile glove.[8] For less aggressive solvents, heavy-duty nitrile or neoprene gloves may suffice. Always consult the glove manufacturer's chemical resistance guide for the specific solvents being used.[9] |
| Eye Protection | Safety glasses or goggles | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][8] |
| Body Protection | Flame-resistant lab coat | A fully buttoned, flame-resistant lab coat should be worn to protect against splashes and potential fire hazards.[7] |
| Respiratory Protection | NIOSH-approved respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][6] |
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines a standard workflow for using this compound in a laboratory setting. All operations should be performed in a fume hood.
1. Preparation of Glassware and Inert Atmosphere:
-
Ensure all glassware is thoroughly dried in an oven (at least 4 hours at 140°C or overnight at 125°C) and cooled under a stream of inert gas (argon or nitrogen).[10] This removes adsorbed moisture which can deactivate the catalyst.
-
Assemble the reaction apparatus while hot and flush with inert gas.[10]
-
Maintain a positive pressure of inert gas throughout the experiment, vented through a bubbler to prevent pressure buildup.[11][12]
2. Weighing and Transferring the Catalyst:
-
Weigh the solid this compound in a glovebox or on a balance within the fume hood, minimizing exposure to air.
-
For transfers, use a Schlenk flask or other suitable air-sensitive technique.
-
If dissolving the catalyst, use a dry, degassed solvent. Solvents can be degassed by sparging with an inert gas or through freeze-pump-thaw cycles.[10]
3. Running the Reaction:
-
Add the catalyst to the reaction mixture under a positive flow of inert gas.
-
If adding the catalyst in solution, use a gas-tight syringe that has been purged with inert gas.[5][10]
-
Maintain the inert atmosphere throughout the duration of the reaction.
4. Reaction Quenching and Work-up:
-
Upon completion, the reaction can be quenched by exposing it to air, which deactivates the catalyst.
-
For some applications, specific quenching agents may be used.
5. Initial Waste Segregation:
-
Segregate waste at the source. All items contaminated with this compound (gloves, weighing paper, pipette tips) should be collected in a designated, sealed waste container.
Disposal Plan: Managing Ruthenium Waste
Proper disposal of ruthenium-containing waste is crucial due to its cost and potential environmental impact.
1. Laboratory-Scale Waste Treatment:
-
For residual ruthenium in solution after a reaction, a simple and effective method is oxidation. Treatment with an oxidizing agent like hydrogen peroxide can convert the soluble ruthenium complexes into insoluble ruthenium dioxide (RuO₂). This precipitate can then be removed by filtration.
-
Collect the filtered solid and any other solid waste contaminated with the catalyst in a clearly labeled, sealed container for hazardous waste.
2. Contaminated Labware:
-
Glassware that has come into contact with this compound should be rinsed with a suitable solvent in the fume hood. The rinsate should be treated as ruthenium-containing waste.
-
After the initial rinse, the glassware can be cleaned using standard laboratory procedures.
3. Professional Disposal and Recycling:
-
Due to the value of ruthenium, a precious metal, consider collection for recycling.[2]
-
Contact your institution's environmental health and safety (EHS) office for guidance on the proper disposal procedures for heavy metal waste.
-
Waste disposal must always comply with local, regional, and national regulations.[4][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Which products are popular in the ruthenium recycling market? [dongshengjs.com]
- 3. solvents - What type(s) of gloves are effective against DCM and acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium Recycling [huatuometals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
